molecular formula C7H5BrO2 B1209508 5-Bromo-1,3-benzodioxole CAS No. 2635-13-4

5-Bromo-1,3-benzodioxole

Cat. No.: B1209508
CAS No.: 2635-13-4
M. Wt: 201.02 g/mol
InChI Key: FBOYMIDCHINJKC-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

5-bromo-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYMIDCHINJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180953
Record name 5-Bromobenzo-1,3-dioxole
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2635-13-4
Record name 5-Bromo-1,3-benzodioxole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-bromobenzo-1,3-dioxole
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-benzodioxole: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-benzodioxole is a halogenated aromatic heterocyclic organic compound. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a stable benzodioxole ring with a reactive bromine atom, allows for diverse chemical modifications, making it a valuable precursor for the development of novel compounds with specific biological activities and material properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in relevant signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₅BrO₂[1]
Molecular Weight 201.02 g/mol [1]
CAS Number 2635-13-4[1]
Appearance Colorless to light yellow liquid or solid[2][3]
Density 1.669 g/cm³[4]
Boiling Point 85-86 °C at 1 mmHg[4]
Flash Point 113 °C[4]
Refractive Index 1.583[5]
Solubility Soluble in DMSO and corn oil.[2] Insoluble in water.[6]
Spectroscopic Data
TechniqueDataReference
¹H NMR Aromatic protons and methylenedioxy protons are expected. The aromatic region will show signals characteristic of a substituted benzene (B151609) ring.[7][8]
¹³C NMR Expected to show seven distinct signals: five for the aromatic carbons and one for the methylenedioxy carbon. The carbon attached to the bromine atom is expected in the 115-120 ppm range.[8]
Mass Spectrometry (MS) The molecular ion peak should appear as a doublet with approximately equal intensity at m/z 200 and 202, characteristic of a molecule containing one bromine atom.[8]
Infrared (IR) Spectroscopy Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching of the dioxole ring are expected.[7][9]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound via Bromination of 1,3-benzodioxole (B145889)

This protocol describes the direct bromination of 1,3-benzodioxole to yield this compound.

Materials:

  • 1,3-benzodioxole

  • Ammonium (B1175870) bromide

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a 25 mL two-necked round-bottom flask, charge the substrate, 1,3-benzodioxole (2 mmol), and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[10]

  • Add 30% H₂O₂ (2.2 mmol) dropwise to the reaction mixture while stirring at room temperature.[10]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[10]

  • Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution.[10]

  • Extract the product with dichloromethane.[10]

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by vacuum distillation.[10]

Suzuki-Miyaura Coupling Reaction of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 5-position of the benzodioxole ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[4][11]

  • Evacuate the flask and backfill with an inert gas (repeat three times).[4]

  • Add the anhydrous solvent via syringe.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS.[12]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Grignard Reaction with an Aryl Halide (Illustrative Example)

This protocol provides a general illustration of a Grignard reaction, a powerful tool for forming carbon-carbon bonds. This compound can be converted to its Grignard reagent, which can then react with various electrophiles.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., an aldehyde, ketone, or epoxide)

  • Aqueous HCl or NH₄Cl solution

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.[13]

    • Add a solution of this compound in anhydrous ether or THF dropwise to the magnesium turnings.[13]

    • The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.[13]

    • Once the reaction starts, add the remaining aryl halide solution at a rate that maintains a gentle reflux.[6]

    • After the addition is complete, stir the mixture until the magnesium is consumed.[6]

  • Reaction with Electrophile:

    • Cool the Grignard reagent in an ice bath.

    • Slowly add a solution of the electrophile in anhydrous ether or THF to the Grignard reagent.

    • Allow the reaction mixture to stir at room temperature.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.[14]

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.[14]

Signaling Pathways and Biological Relevance

1,3-benzodioxole derivatives have been investigated for their potential to modulate various biological pathways, highlighting the importance of this compound as a synthetic intermediate.

Auxin Receptor Agonism

Derivatives of 1,3-benzodioxole have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1), playing a role in promoting plant root growth.[15]

Auxin_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Auxin_or_Derivative Auxin or 1,3-Benzodioxole Derivative (Agonist) TIR1 TIR1 (Auxin Receptor) Auxin_or_Derivative->TIR1 Binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes binding ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Aux_IAA->Ub Ubiquitination Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription Proteasome 26S Proteasome Ub->Proteasome Degradation Growth_Response Root Growth Promotion Auxin_Response_Genes->Growth_Response

Agonist activity of 1,3-benzodioxole derivatives on the auxin signaling pathway.
Hsp90 Inhibition Pathway

The 1,3-benzodioxole moiety is a key structural feature in some synthetic inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a target in cancer therapy.[16]

Hsp90_Inhibition cluster_0 Cellular Environment cluster_1 Cytoplasm Benzodioxole_Inhibitor 1,3-Benzodioxole Derivative (Inhibitor) Hsp90 Hsp90 Benzodioxole_Inhibitor->Hsp90 Inhibits ATP binding pocket Client_Protein Client Protein (e.g., Akt, Raf-1) Benzodioxole_Inhibitor->Client_Protein Leads to Destabilization Hsp90->Client_Protein Chaperones & Stabilizes Cell_Survival Cell Survival & Proliferation Hsp90->Cell_Survival Promotes Ub Ubiquitin Client_Protein->Ub Ubiquitination Client_Protein->Cell_Survival Promotes Proteasome Proteasome Ub->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis Induces

Inhibition of Hsp90 by a 1,3-benzodioxole derivative, leading to apoptosis.

Experimental Workflows

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound and its derivatives involves a series of standard laboratory procedures.

Synthesis_Workflow Start Starting Materials (e.g., 1,3-benzodioxole) Reaction Chemical Reaction (e.g., Bromination, Suzuki Coupling) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Monitoring->Reaction Continue if incomplete Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography, Distillation) Concentration->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure this compound or Derivative Characterization->Final_Product

References

5-Bromo-1,3-benzodioxole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2635-13-4

Synonyms: 4-Bromo-1,2-(methylenedioxy)benzene, 1-Bromo-3,4-(methylenedioxy)benzene, 5-Bromobenzo[d][1][2]dioxole[3]

This technical guide provides a comprehensive overview of 5-Bromo-1,3-benzodioxole, a versatile organic compound with significant applications in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale orange liquid at room temperature.[3] It is a key intermediate in various synthetic processes due to its unique molecular structure.[3] Below is a summary of its key physicochemical properties.

PropertyValueReference
Molecular Formula C₇H₅BrO₂[3][4]
Molecular Weight 201.02 g/mol [5][6]
Appearance Colorless to pale orange liquid[3]
Density 1.669 g/mL at 25°C[3]
Boiling Point 85-86°C at 1 mm Hg[3]
Flash Point > 230°F[3]
Refractive Index n20/D 1.583[3]
Purity Typically ≥ 98%[7][8]
Water Content ≤ 0.50%[3]
Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene (B151609) ring, and a characteristic singlet for the two protons of the methylenedioxy group (-OCH₂O-).

  • ¹³C NMR: The spectrum should display distinct signals for the carbons of the benzodioxole ring system. The carbon atom attached to the bromine would appear in a characteristic range.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for aromatic C-H stretching, C-O stretching of the ether linkages, and a C-Br stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a molecule containing one bromine atom.

Synthesis and Reactivity

This compound is typically synthesized via the bromination of 1,3-benzodioxole (B145889). Its reactivity is characteristic of an aromatic bromide, making it a valuable substrate for a variety of organic transformations.

Synthetic Workflow

The synthesis of this compound from 1,3-benzodioxole can be represented by the following workflow:

G Synthetic Workflow for this compound A 1,3-Benzodioxole C Reaction in Acetic Acid A->C B Brominating Agent (e.g., NH4Br/H2O2) B->C D Work-up and Purification C->D E This compound D->E G Applications of this compound cluster_daily_chem cluster_org_syn A This compound B Daily Chemical Intermediate A->B C Organic Synthesis Building Block A->C D Fragrances B->D E Cosmetics B->E F Household Chemicals B->F G Piperonyl Butoxide (Pesticide Synergist) B->G H Grignard Reagent Formation C->H I Lithiation Reactions C->I J Palladium-Catalyzed Cross-Coupling Reactions C->J

References

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 5-Bromo-1,3-benzodioxole (CAS No: 2635-13-4), a key chemical intermediate. It details the compound's molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, this guide outlines established experimental protocols for its synthesis and analysis and discusses its significant role in the synthesis of various compounds, including pesticide synergists and pharmaceutical agents. The information is presented to support research and development activities requiring a thorough understanding of this molecule.

Molecular Structure and Identification

This compound, also known as 4-Bromo-1,2-(methylenedioxy)benzene, is a halogenated aromatic heterocyclic compound.[1][2] Its structure consists of a benzene (B151609) ring fused to a five-membered 1,3-dioxole (B15492876) ring, with a bromine atom substituted at the 5-position of the benzodioxole framework. This substitution pattern is crucial for its subsequent reactivity and use as a chemical building block.[2][3]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Synonyms 4-Bromo-1,2-(methylenedioxy)benzene, 5-Bromobenzo[d][1][4]dioxole[1][2]
CAS Number 2635-13-4[5][6]
Molecular Formula C₇H₅BrO₂[1][5]
Molecular Weight 201.02 g/mol [1][5]
SMILES Brc1ccc2c(c1)OCO2[1]

| InChI Key | FBOYMIDCHINJKC-UHFFFAOYSA-N[1][7] |

Physicochemical Properties

This compound is typically a colorless to pale yellow or yellow-brown liquid at room temperature.[1][8][9] Its physical and chemical characteristics are summarized in Table 2, highlighting its stability under various conditions.

Table 2: Physicochemical Data for this compound

Property Value Source
Appearance Colorless to pale yellow/yellow-brown liquid [1][8][9]
Density 1.669 g/mL at 25°C [2][6][8]
Boiling Point 85-86°C at 1 mmHg [2][6][10]
Flash Point 113°C (>230°F) [2][6]
Refractive Index n20/D 1.583 [2][10]

| Purity | ≥95% to ≥99% |[6][9][10] |

Structural and Spectroscopic Analysis

The structural confirmation of this compound relies on standard spectroscopic techniques. While complete experimental spectra are not publicly detailed, the expected characteristics can be inferred from the molecular structure and data from related compounds.

Crystallographic Data

No experimental crystallographic data for this compound was found in the provided search results. However, theoretical data for the parent compound, 1,3-benzodioxole (B145889), provides insight into the core structure's geometry. The benzene ring is planar, while the dioxole ring adopts a puckered conformation.[3]

Table 3: Computed Bond Lengths for the Parent 1,3-Benzodioxole Moiety

Bond Approximate Length (Å)
Aromatic C-C 1.39
Aromatic C-O 1.37
O-CH₂ 1.42

Data is for the parent compound 1,3-benzodioxole as a reference.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two main signals: a singlet for the two protons of the methylenedioxy group (-O-CH₂-O-), and signals in the aromatic region for the three protons on the benzene ring. Based on the substitution pattern, these aromatic protons would likely appear as distinct doublets and a doublet of doublets.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals: five for the aromatic carbons (four CH and one C-Br) and one for the methylenedioxy carbon (-O-CH₂-O-).[11] The carbon atom attached to the bromine (C-5) is expected to appear in the 115-120 ppm range.[11]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching for the aromatic ring, C-O stretching for the ether linkages of the dioxole ring, and C-Br stretching at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and isotopic distribution. For this compound, the molecular ion peak is expected to appear as a characteristic doublet of nearly equal intensity at m/z 201 and 203, which is indicative of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of 1,3-benzodioxole.

Protocol: Bromination of 1,3-Benzodioxole [12]

  • Reaction Setup: A 25 mL two-necked round-bottomed flask is charged with 1,3-benzodioxole (2 mmol) and ammonium (B1175870) bromide (2.2 mmol) in acetic acid (4 mL).

  • Reagent Addition: 30% hydrogen peroxide (H₂O₂) (2.2 mmol) is added dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is treated with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extraction: The product is extracted with dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 1,3-Benzodioxole p1 Combine & Stir at Room Temp r1->p1 Charge Flask r2 NH4Br r2->p1 Charge Flask r3 30% H2O2 r3->p1 Add Dropwise r4 Acetic Acid (Solvent) r4->p1 Charge Flask p2 Monitor by TLC p1->p2 p3 Quench with Sat. NaHCO3 p2->p3 Reaction Complete p4 Extract with Dichloromethane p3->p4 p5 Dry & Evaporate p4->p5 product This compound p5->product

Fig 1: Synthetic workflow for this compound.
Analytical Methodology

Protocol: General NMR Analysis [11]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically with a wider spectral width and a larger number of scans to achieve a good signal-to-noise ratio.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an end-product but serves as a versatile building block in organic synthesis.[2] Its primary value lies in its role as a key intermediate for more complex molecules.

  • Pesticide Synergists: It is a known precursor in the synthesis of Piperonyl Butoxide, a compound that enhances the efficacy of pesticides.[2][8]

  • Pharmaceutical Synthesis: The compound is a key starting material in modern, cGMP-compliant manufacturing routes for 3,4-methylenedioxymethamphetamine (MDMA).[3] This route avoids the use of more tightly controlled precursors like safrole.[3]

  • Agrochemical Research: Derivatives of the 1,3-benzodioxole core structure have been investigated as potent auxin receptor agonists, which can promote root growth in plants.[13] This highlights the potential for developing new plant growth regulators from this chemical family.

G parent 1,3-Benzodioxole intermediate This compound parent->intermediate Bromination product1 Piperonyl Butoxide (Pesticide Synergist) intermediate->product1 Multi-step Synthesis product2 MDMA Intermediate intermediate->product2 Grignard, Oxidation, etc. product3 Agrochemical Leads (e.g., Auxin Agonists) intermediate->product3 Derivatization

Fig 2: Role of this compound as a chemical intermediate.

Conclusion

This compound is a structurally important molecule with significant applications as an intermediate in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and clear synthetic pathways make it a reliable precursor for a range of high-value compounds. A thorough understanding of its molecular structure and reactivity is essential for researchers engaged in the synthesis of bioactive molecules and other advanced materials.

References

Spectroscopic Profile of 5-Bromo-1,3-benzodioxole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the synthetic intermediate, 5-Bromo-1,3-benzodioxole (CAS No: 2635-13-4). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Overview of this compound

This compound, also known as 4-Bromo-1,2-methylenedioxybenzene, is a key building block in the synthesis of a variety of organic compounds. Its molecular formula is C₇H₅BrO₂, with a molecular weight of approximately 201.02 g/mol . Accurate spectroscopic characterization is crucial for confirming its identity and purity before its use in subsequent chemical transformations.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H NMR (Proton NMR) Spectral Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.95d1HAr-H
~6.84dd1HAr-H
~6.73d1HAr-H
~5.97s2HO-CH₂-O
¹³C NMR (Carbon NMR) Spectral Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~148.2Ar-C-O
~147.5Ar-C-O
~125.0Ar-CH
~115.0Ar-C-Br
~112.5Ar-CH
~109.0Ar-CH
~101.5O-CH₂-O
IR (Infrared) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2900MediumAliphatic C-H Stretch
~1600, ~1480StrongAromatic C=C Bending
~1250StrongAsymmetric C-O-C Stretch
~1040StrongSymmetric C-O-C Stretch
~930MediumO-CH₂-O Bend
~820StrongC-H Out-of-plane Bending
~650MediumC-Br Stretch
MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
202~98[M+2]⁺ (with ⁸¹Br)
200100[M]⁺ (with ⁷⁹Br)
172Moderate[M-CO]⁺
170Moderate[M-CO]⁺
121Moderate[M-Br]⁺
92High[M-Br-CO]⁺
63Moderate[C₅H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum is collected prior to the sample spectrum and automatically subtracted.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is typically used for volatile compounds like this.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (~1 mg/mL).

  • GC Method:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak, including the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), and for key fragmentation patterns.

Workflow Visualization

The logical workflow for the complete spectroscopic characterization of this compound is depicted below.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Confirmation Sample_Reception Receive/Synthesize This compound Sample_Prep Sample Preparation (Dissolution/Neat) Sample_Reception->Sample_Prep NMR_Acquisition NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR_Acquisition IR_Acquisition FTIR Spectroscopy Sample_Prep->IR_Acquisition MS_Acquisition GC-MS Analysis Sample_Prep->MS_Acquisition NMR_Data NMR Data Analysis: - Chemical Shifts - Multiplicity - Integration NMR_Acquisition->NMR_Data IR_Data IR Spectrum Analysis: - Functional Group  Identification IR_Acquisition->IR_Data MS_Data Mass Spectrum Analysis: - Molecular Ion Peak (M⁺) - Isotopic Pattern (Br) - Fragmentation MS_Acquisition->MS_Data Structure_Confirmation Structural Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the Spectroscopic Characterization of this compound.

An In-depth Technical Guide to 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-1,3-benzodioxole, a key organic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, detailing its chemical identity, properties, and synthetic applications.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure featuring a bromine atom at the 5-position of the 1,3-benzodioxole (B145889) ring is formally known by its IUPAC name: This compound [1]. It is also referred to by several synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Common Synonyms:

  • 4-Bromo-1,2-(methylenedioxy)benzene[2]

  • 4-Bromo-1,2-methylenedioxybenzene[1][2]

Physicochemical and Computational Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₅BrO₂[3][4]
Molecular Weight 201.02 g/mol [2][4]
CAS Number 2635-13-4[3][5][6]
Appearance Colorless to light yellow or yellow-brown liquid[2][3][5]
Density 1.669 g/cm³[3]
Boiling Point 228 °C; 85-86 °C at 1.0 mmHg[1]
Purity Typically ≥97%[2][5]
Topological Polar Surface Area (TPSA) 18.46 Ų[4]
LogP 2.1778[4]
SMILES Brc1ccc2c(c1)OCO2[2]
InChI Key FBOYMIDCHINJKC-UHFFFAOYSA-N[2]

Synthetic Protocols and Applications

This compound is a versatile intermediate in organic synthesis. Its utility stems from the presence of the bromo substituent, which allows for a variety of subsequent chemical transformations.

Synthesis via Electrophilic Bromination

A common method for the synthesis of aryl bromides is electrophilic aromatic substitution. While a specific protocol for the direct bromination of 1,3-benzodioxole to yield the 5-bromo isomer is discussed in forums, a general, adaptable procedure using hydrogen peroxide and ammonium (B1175870) bromide is outlined below.[7]

Protocol: Bromination of an Activated Aromatic Ring [7]

  • Materials:

    • Substrate (1,3-benzodioxole) (2 mmol)

    • Ammonium bromide (2.2 mmol)

    • Acetic acid (4 mL)

    • 30% Hydrogen peroxide (H₂O₂) (2.2 mmol)

    • Saturated sodium bicarbonate solution

    • Dichloromethane (B109758)

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • Charge a 25 mL two-necked round-bottom flask with the substrate (1,3-benzodioxole) and ammonium bromide in acetic acid.

    • Add 30% H₂O₂ dropwise to the reaction mixture.

    • Allow the contents to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Extract the product with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the product as necessary, typically via column chromatography or distillation.

Nitration of this compound

The benzodioxole ring can be further functionalized. A key reaction is the nitration to introduce a nitro group, which is a precursor to an amino group and activates the ring for other substitutions.[8]

Protocol: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole [8]

  • Materials:

    • This compound

    • Concentrated nitric acid

    • Concentrated sulfuric acid

    • Glacial acetic acid

    • Crushed ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane or ethyl acetate

  • Procedure:

    • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the mixture in an ice bath.

    • Reaction Setup: Dissolve this compound in glacial acetic acid in a reaction flask equipped with a magnetic stirrer and place it in an ice bath.

    • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of this compound, ensuring the temperature is maintained between 0 and 10 °C.

    • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Work-up: Once the reaction is complete, pour the mixture over crushed ice.

    • Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extraction: Extract the product with dichloromethane or ethyl acetate. The organic layers are then combined, dried, and concentrated to yield the product.

Mandatory Visualizations

The following diagrams illustrate key synthetic transformations involving this compound.

Caption: Synthetic pathway for the nitration of this compound.

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

References

5-Bromo-1,3-benzodioxole: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-benzodioxole, also known as 4-Bromo-1,2-(methylenedioxy)benzene, is a versatile synthetic intermediate of significant interest to the pharmaceutical, agrochemical, and fragrance industries. Its unique structure, featuring a brominated aromatic ring fused to a dioxole moiety, provides a scaffold for a wide array of chemical transformations. The bromine atom serves as a handle for various cross-coupling reactions, organometallic transformations, and nucleophilic substitutions, while the benzodioxole ring is a common feature in many biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, key reactions, and applications of this compound as a precursor in organic synthesis, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for the parent compound and its important derivative, 5-Bromo-6-nitro-1,3-benzodioxole.

Table 1: Physicochemical Properties

PropertyThis compound5-Bromo-6-nitro-1,3-benzodioxole
CAS Number 2635-13-4[1]7748-58-5[2]
Molecular Formula C₇H₅BrO₂[1]C₇H₄BrNO₄[2]
Molecular Weight 201.02 g/mol [1]246.02 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Yellow powder[2]
Melting Point Not applicable89 °C[2]
Boiling Point 85-86 °C @ 1 mmHg[1]292.0 °C @ 760 mmHg (Predicted)[2]
Density 1.669 g/mL at 25°C[1]1.912 g/cm³ (Predicted)[2]
Flash Point >111 °C130.4 °C[2]
Refractive Index n20/D 1.583[1]1.645[2]

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Predicted shifts will show signals in the aromatic region and a characteristic singlet for the methylenedioxy protons.
¹³C NMR Predicted to show distinct signals for the aromatic carbons and the methylenedioxy carbon.
Mass Spec (MS) The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 200 and 202, characteristic of a molecule with one bromine atom.
Infrared (IR) Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching of the dioxole ring. A C-Br stretching vibration is expected in the 600-500 cm⁻¹ range.[1]

Table 3: Spectroscopic Data for 5-Bromo-6-nitro-1,3-benzodioxole

TechniqueData
¹H NMR Two singlets are expected for the aromatic protons (H-4 and H-7) due to the substitution pattern.[1]
¹³C NMR Seven distinct signals are predicted: five for the aromatic carbons and one for the methylenedioxy carbon. The carbon attached to the bromine (C-5) is expected around 115-120 ppm, and the carbon attached to the nitro group (C-6) is expected to be significantly downfield around 145-150 ppm.[1]
Mass Spec (MS) The molecular ion peak appears as a doublet with approximately equal intensity at m/z 245 and 247, confirming the presence of one bromine atom.[1] Key fragmentation pathways involve the loss of the nitro group (NO₂) and the bromine atom.[1]
Infrared (IR) Strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds of the nitro group are expected in the regions of 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[1]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct bromination of 1,3-benzodioxole (B145889).

Experimental Protocol: Bromination of 1,3-benzodioxole

Materials:

Procedure:

  • In a 25 mL two-necked round-bottomed flask, charge 1,3-benzodioxole (2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).[4]

  • Add 30% hydrogen peroxide (2.2 mmol) dropwise to the reaction mixture and allow the contents to stir at room temperature.[4]

  • Monitor the reaction by thin-layer chromatography (TLC).[4]

  • After completion of the reaction, treat the reaction mixture with saturated sodium bicarbonate solution and extract with dichloromethane.[4]

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain this compound.[4] A yield of around 70% can be expected, with some dibromination as a side-reaction.

Key Reactions and Experimental Protocols

This compound is a versatile building block that can undergo a variety of transformations, making it a valuable precursor for the synthesis of complex molecules.

Nitration

The aromatic ring of this compound can be nitrated to introduce a nitro group, which can then be further functionalized.

Materials:

  • This compound

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or ethyl acetate (B1210297)

Procedure:

  • In a flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the mixture in an ice bath to prepare the nitrating mixture.

  • Dissolve this compound in glacial acetic acid in a separate flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the solution of this compound while maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, pour the reaction mixture over crushed ice.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane or ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 5-Bromo-6-nitro-1,3-benzodioxole.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound and its derivatives is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful method for forming C-C bonds by coupling with boronic acids.

Materials:

  • 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)

  • Anhydrous solvent (e.g., Toluene (B28343), Dioxane)

Procedure:

  • To a dry reaction flask, add 5-Bromo-6-nitro-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through celite. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 5-aryl-6-nitro-1,3-benzodioxole derivative. Yields for this reaction can range from 33-89% depending on the specific substrates and conditions used.

This reaction is used to form C-N bonds by coupling with amines.

Materials:

  • Aryl bromide (e.g., this compound) (1.0 mmol)

  • Amine (e.g., N-Methylbenzo[d]dioxol-5-amine) (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl bromide, amine, Pd₂(dba)₃, ligand, and sodium tert-butoxide.[5]

  • Add anhydrous toluene via syringe.[5]

  • Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with argon.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.[5]

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite®.[5]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[5]

Grignard Reagent Formation

The bromine atom can be converted into a Grignard reagent, which is a powerful nucleophile for forming new C-C bonds.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Place magnesium turnings in a round-bottom flask.

  • Add a small crystal of iodine.

  • Add a solution of this compound in anhydrous ether or THF dropwise to initiate the reaction. The initiation is indicated by a color change and gentle refluxing.

  • Once initiated, add the remaining solution of this compound at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture can be heated to reflux to ensure complete reaction. The resulting Grignard reagent can be used in situ for subsequent reactions with electrophiles such as aldehydes, ketones, or esters.

Applications in Drug Development

The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds. This compound serves as a crucial precursor for the synthesis of various pharmaceutical agents.

Synthesis of Auxin Receptor Agonists

Derivatives of 1,3-benzodioxole have been designed and synthesized as potent auxin receptor agonists, which have significant implications for agricultural applications by promoting root growth.[6] A general synthetic pathway involves the coupling of a substituted benzyl (B1604629) bromide with thioglycolic acid, followed by conversion to an acid chloride and subsequent amidation with a 1,3-benzodioxole-containing amine.[6]

Auxin_Agonist_Synthesis cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amidation benzyl_bromide Substituted Benzyl Bromide intermediate1 2-(benzylthio)acetic acid derivative benzyl_bromide->intermediate1 NaOH, EtOH, reflux thioglycolic_acid Thioglycolic Acid thioglycolic_acid->intermediate1 intermediate1_ref 2-(benzylthio)acetic acid derivative intermediate2 2-(benzylthio)acetyl chloride intermediate1_ref->intermediate2 Oxalyl Chloride, DCM intermediate2_ref 2-(benzylthio)acetyl chloride final_product N-(benzo[d][1,3]dioxol-5-yl)-2- (benzylthio)acetamide (Auxin Receptor Agonist) intermediate2_ref->final_product Triethylamine, DCM benzodioxole_amine benzo[d][1,3]dioxol-5-amine benzodioxole_amine->final_product

Synthetic pathway for Auxin Receptor Agonists.
Anticancer Agents

The 1,3-benzodioxole scaffold is present in several natural and synthetic compounds with demonstrated anticancer activity.[5][7] Research has shown that derivatives of 1,3-benzodioxole can exhibit significant cytotoxic activity against various cancer cell lines.[5] For instance, certain benzodioxole-based thiosemicarbazone derivatives have shown promising results against human lung adenocarcinoma and rat glioma cell lines.[5] The synthesis of these complex molecules often relies on the functionalization of precursors like this compound through the cross-coupling reactions detailed in this guide.

Experimental and Catalytic Workflows

To provide a clearer understanding of the practical aspects of working with this compound, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and the catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add this compound, Coupling Partner, Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent and Degas Mixture reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/GC-MS solvent->reaction workup Cool to Room Temperature and Perform Aqueous Workup reaction->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization end End Product characterization->end

General experimental workflow for a cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)-X      |     L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdii_complex R-Pd(II)-R'      |     L₂ transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product reagents1 R-X (this compound) reagents1->oxidative_addition reagents2 R'-B(OH)₂ (Boronic Acid) reagents2->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an essential precursor for the construction of complex molecular architectures. The protocols and data presented in this guide highlight its significance in the synthesis of biologically active compounds, including potential new therapeutics in the fields of agriculture and medicine. A thorough understanding of its reactivity and handling is crucial for researchers and scientists aiming to leverage its synthetic potential in their drug discovery and development endeavors.

References

An In-depth Technical Guide on the Crystal Structure of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-Bromo-1,3-benzodioxole-4-carboxaldehyde, a compound of interest in synthetic and medicinal chemistry. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and explores the potential biological significance of the broader class of benzodioxole derivatives.

Core Crystallographic Data

The crystal structure of this compound-4-carboxaldehyde has been determined by X-ray crystallography. The corresponding crystallographic data has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 153664 .[1][2] This entry is associated with a publication in the Journal of Organic Chemistry.[1][2]

Unfortunately, direct access to the Crystallographic Information File (CIF) from the CCDC is required to provide a detailed table of all quantitative crystallographic parameters such as unit cell dimensions, bond lengths, bond angles, and torsion angles.

Experimental Protocols

Synthesis of this compound-4-carboxaldehyde

The synthesis of this compound-4-carboxaldehyde is typically achieved through the direct bromination of its precursor, 1,3-benzodioxole-4-carboxaldehyde (also known as piperonal).[3] While the specific experimental details from the primary crystallographic study are not publicly available, a general and representative protocol for such an electrophilic aromatic substitution is outlined below. This procedure is based on common bromination methods for activated aromatic rings.

Materials:

  • 1,3-benzodioxole-4-carboxaldehyde

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)

  • Radical initiator (e.g., benzoyl peroxide or AIBN), if required for the specific conditions.

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-benzodioxole-4-carboxaldehyde in a suitable anhydrous solvent under an inert atmosphere.

  • Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution.

  • If necessary, add a catalytic amount of a radical initiator.

  • The reaction mixture is then stirred at room temperature or heated to reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound-4-carboxaldehyde can then be purified by recrystallization or column chromatography.

Crystallization

Single crystals of this compound-4-carboxaldehyde suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution or by cooling a hot, saturated solution. The choice of solvent is critical for growing high-quality crystals. Common solvents for the recrystallization of such aromatic compounds include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane or dichloromethane/hexane.

General Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent to create a saturated solution.

  • Allow the solution to cool slowly to room temperature.

  • For further crystal growth, the solution can be placed in a refrigerator or freezer.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from the synthesis of the precursor to the crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis start 1,3-Benzodioxole-4-carboxaldehyde bromination Bromination (e.g., with NBS) start->bromination crude_product Crude Product bromination->crude_product purification Recrystallization or Column Chromatography crude_product->purification crystals Single Crystals purification->crystals xray X-ray Diffraction crystals->xray structure Crystal Structure (CCDC 153664) xray->structure

A diagram illustrating the experimental workflow from synthesis to crystal structure determination.

Biological Activity and Signaling Pathways

While there is no specific information available in the searched literature regarding the biological activity or signaling pathway of this compound-4-carboxaldehyde itself, the 1,3-benzodioxole (B145889) moiety is a well-known scaffold in medicinal chemistry and is present in numerous biologically active compounds.[4]

Derivatives of 1,3-benzodioxole have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Properties: Some benzodioxole derivatives have demonstrated cytotoxic effects against various cancer cell lines and have been investigated for their potential to induce apoptosis and inhibit tumor growth.[4][5]

  • Antimicrobial Activity: The benzodioxole ring system is a feature in some compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Effects: Certain derivatives have shown potential as anti-inflammatory agents.[4]

  • Enzyme Inhibition: The methylene (B1212753) dioxy bridge in the benzodioxole structure is known to interact with and inhibit cytochrome P450 enzymes, which can have significant implications for drug metabolism.

Given the broad spectrum of biological activities associated with the 1,3-benzodioxole core, this compound-4-carboxaldehyde represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

As no specific biological targets or signaling pathways have been identified for the title compound, a signaling pathway diagram cannot be provided at this time. Research in this area would be a logical next step to elucidate its potential pharmacological mechanism of action.

References

Thermochemical properties of 1,3-benzodioxole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Properties of 1,3-Benzodioxole (B145889) Compounds

Introduction

1,3-Benzodioxole, also known as 1,2-methylenedioxybenzene, is a heterocyclic organic compound featuring a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring.[1][2] This structural moiety is a cornerstone in the chemistry of numerous natural products, such as safrole, piperine, and sesamol, contributing significantly to their biological and aromatic profiles.[1][2] In synthetic chemistry, 1,3-benzodioxole and its derivatives are versatile intermediates for producing pharmaceuticals, agrochemicals, and fragrances.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of these compounds is paramount. These properties, including enthalpy of formation, govern the energy changes in chemical reactions, molecular stability, and the feasibility of synthetic pathways, providing critical data for process design, safety assessment, and computational modeling.

This technical guide provides a comprehensive overview of the experimental and computational thermochemistry of 1,3-benzodioxole and its derivatives. It summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the interplay between experimental and theoretical approaches.

Thermochemical Data of 1,3-Benzodioxole and Derivatives

The thermochemical properties of 1,3-benzodioxole compounds have been determined through a combination of experimental techniques and computational calculations. The standard molar enthalpies of formation (ΔfH°m), which represent the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states, are fundamental for energetic analysis.

Enthalpy of Formation

The standard molar enthalpies of formation for 1,3-benzodioxole and several of its derivatives in both the condensed (liquid or crystalline) and gaseous phases at T = 298.15 K are summarized below. The gas-phase values are crucial for theoretical chemistry as they relate directly to the energetics of isolated molecules.

Table 1: Standard Molar Enthalpies of Formation (ΔfH°m) at T = 298.15 K

CompoundFormulaPhaseΔfH°m (kJ·mol⁻¹)
1,3-BenzodioxoleC₇H₆O₂liquid-184[1]
5-Methyl-1,3-benzodioxoleC₈H₈O₂gas-184.7 ± 3.5[3][4][5]
5-Cyano-1,3-benzodioxoleC₈H₅NO₂gas-23.2 ± 2.2[3][4][5]
5-Nitro-1,3-benzodioxoleC₇H₅NO₄gas-176.0 ± 3.2[3][4][5]
5-Oxoethyl-1,3-benzodioxoleC₉H₈O₃gas-319.3 ± 2.8[3][4][5]
Enthalpies of Phase Change

The standard molar enthalpies of vaporization (ΔˡgH°m) and sublimation (ΔᶜʳgH°m) are essential for converting thermochemical data from the condensed phase to the gas phase. These values have been precisely measured using Calvet microcalorimetry.

Table 2: Standard Molar Enthalpies of Phase Change (ΔphaseH°m) at T = 298.15 K

CompoundPhase ChangeΔphaseH°m (kJ·mol⁻¹)
1,3-BenzodioxoleVaporization41.4[6]
5-Methyl-1,3-benzodioxoleVaporization44.5 ± 0.4
5-Cyano-1,3-benzodioxoleSublimation88.6 ± 0.5
5-Nitro-1,3-benzodioxoleSublimation95.3 ± 0.8
5-Oxoethyl-1,3-benzodioxoleVaporization60.9 ± 0.3
Note: Data for derivatives in Table 2 are derived from experimental studies reported in the literature.[3][4][5]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.

Static Bomb Combustion Calorimetry

This technique is used to measure the standard molar energy of combustion (ΔcU°m), from which the standard molar enthalpy of formation in the condensed state (ΔfH°m(cr or l)) is derived.

Methodology:

  • Sample Preparation: A precisely weighed sample of the 1,3-benzodioxole derivative (typically 3-10 mg) is placed in a crucible within a static bomb calorimeter.[7] For liquid samples, they may be contained in sealed glass capillaries.[7]

  • Bomb Conditions: The bomb is filled with pure oxygen at a pressure of approximately 3.04 MPa and a small, known amount of water (e.g., 1.00 cm³) is added to ensure a defined final state.[3]

  • Ignition: The sample is ignited using a cotton fuse connected to an ignition wire.

  • Calorimetry: The change in temperature of the surrounding water bath is measured to determine the energy released during combustion.

  • Corrections: The raw data is corrected for several factors, including the energy of ignition (ΔU(ign.)), combustion of the fuse (ΔU(fuse)), and the formation of nitric acid (ΔU(HNO₃)) from any nitrogen present in the compound or atmosphere.[3][7] A final correction to the standard state (ΔUΣ) is applied to calculate the standard massic energy of combustion (Δcu°).[3][7]

Calvet Microcalorimetry

This method is employed to measure the standard molar enthalpies of vaporization or sublimation (ΔˡgH°m or ΔᶜʳgH°m).

Methodology:

  • Sample Introduction: A small, sealed glass capillary containing the sample (3-10 mg) is dropped at room temperature into the hot reaction vessel of a high-temperature Calvet microcalorimeter.[7] The vessel is held at a constant temperature above the compound's boiling or sublimation point (e.g., 367 K to 414 K).[7]

  • Phase Transition: The heat absorbed by the sample to induce vaporization or sublimation is measured by the calorimeter.

  • Removal: The gaseous sample is then removed from the hot zone by vacuum evaporation.[7]

  • Temperature Correction: The experimentally observed enthalpy of the phase change is corrected to the standard reference temperature of T = 298.15 K using appropriate heat capacity data and established thermodynamic equations.[7]

Experimental_Workflow cluster_combustion Static Bomb Calorimetry cluster_phase_change Calvet Microcalorimetry Sample_C Sample Preparation (weighed solid/liquid) Combustion Combustion in O₂ (3.04 MPa) Sample_C->Combustion Corrections_C Standard State Corrections (e.g., ΔU(ign), ΔU(HNO₃)) Combustion->Corrections_C Result_C ΔfH°m (condensed) Corrections_C->Result_C Sample_P Sample Introduction (into hot zone) Vap_Sub Vaporization / Sublimation (isothermal) Sample_P->Vap_Sub Correction_P Correction to 298.15 K Vap_Sub->Correction_P Result_P Δcr,l_g H°m Correction_P->Result_P Final_Result ΔfH°m (gas) Result_C->Final_Result Hess's Law Result_P->Final_Result Hess's Law

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Computational Thermochemistry

Alongside experimental studies, computational chemistry provides a powerful tool for estimating and validating thermochemical properties.

Methodology

Density Functional Theory (DFT) is a commonly used computational method.[7] Studies on 1,3-benzodioxole derivatives have often employed the B3LYP functional with basis sets such as 6-31G** and 6-311G** to obtain optimized molecular geometries and calculate electronic energies.[3]

To achieve high accuracy, the calculated energies are used in conjunction with isodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculations, leading to reliable estimates of the enthalpies of formation for the target molecules, provided that accurate experimental data exists for the other species in the reaction.[7]

The strong agreement often observed between these computational estimates and experimental results lends confidence to both methods and allows for the reliable prediction of thermochemical data for derivatives that have not been studied experimentally.[3]

Computational_Approach cluster_exp Experimental cluster_comp Computational Exp_Data Experimental Data (Calorimetry) Validation Validation & Correlation Exp_Data->Validation Compare DFT DFT Calculations (B3LYP / 6-311G**) Isodesmic Isodesmic Reactions DFT->Isodesmic Isodesmic->Validation Compare Prediction Prediction for New Derivatives Validation->Prediction

Caption: Integrated approach combining experimental and computational thermochemistry.

Conclusion

The thermochemical properties of 1,3-benzodioxole compounds are fundamental to their application in research and industry. The combination of high-precision experimental methods, such as static bomb and Calvet calorimetry, with robust computational techniques like DFT provides a reliable and comprehensive dataset for these important molecules. The data and protocols outlined in this guide serve as a critical resource for scientists and engineers working on the synthesis, characterization, and application of 1,3-benzodioxole derivatives, enabling more efficient and predictable chemical process and drug development.

References

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety data and handling precautions for 5-Bromo-1,3-benzodioxole, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the potential hazards and the necessary safety measures.

Chemical Identification and Physical Properties

This compound is an organic compound that is often used as an intermediate in chemical synthesis.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Chemical Name This compound
Synonyms 1-Bromo-3,4-methylenedioxybenzene, 5-Bromobenzo-1,3-dioxole
CAS Number 2635-13-4
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance Pale yellow liquid
Purity ≥98%
Storage Temperature 4°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

GHS ClassificationHazard Statement (H-code)Signal WordPictogram
Skin Irritation, Category 2H315: Causes skin irritationWarningGHS07
Serious Eye Irritation, Category 2/2AH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposure, Category 3 (Respiratory system)H335: May cause respiratory irritationWarningGHS07

Toxicological Information

For context, the following table presents acute toxicity data for a structurally related compound, 5-Bromo-5-Nitro-1,3-Dioxane. It is crucial to note that this is a different chemical substance and this data should not be directly extrapolated to this compound.

CompoundTest AnimalRoute of ExposureLD50 Value
5-Bromo-5-Nitro-1,3-DioxaneRatOral455 mg/kg
5-Bromo-5-Nitro-1,3-DioxaneMouseOral590 mg/kg

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment.

Body PartRecommended Protection
Eyes/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4] A face shield may also be necessary.
Skin Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4] A PVC apron and barrier cream are also recommended.
Respiratory If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4]
General Hygiene Practices
  • Avoid all personal contact, including inhalation.[3]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly sealed when not in use.

  • Launder contaminated clothing before reuse.[3]

Emergency Procedures

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4] Seek medical attention if irritation occurs.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[3]
Ingestion Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[3]
Accidental Release Measures

For minor spills, absorb the material with sand, earth, or other non-combustible absorbent material and place it in a suitable container for disposal.[3] For major spills, evacuate the area and alert the fire brigade.[3] Wear breathing apparatus and protective gloves during cleanup.[3] Prevent spillage from entering drains or water courses.[3]

Fire-Fighting Measures

This compound is not considered a significant fire risk.[3] Use extinguishing media suitable for the surrounding fire.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Containers may burn and emit corrosive fumes.[3]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store it locked up.[4]

  • Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[4]

Experimental Protocol: General Safe Handling in a Synthetic Procedure

As no specific safety-related experimental protocols for this compound are available, this section provides a generalized workflow for its use in a common synthetic reaction, incorporating the necessary safety measures.

Reaction: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To illustrate the safe handling of this compound as a reagent in a typical organic synthesis.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane)

  • Standard glassware for inert atmosphere reactions

  • Personal Protective Equipment (as specified in Section 4.2)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE: safety goggles, lab coat, and appropriate gloves.

    • Set up the reaction glassware in the fume hood and purge with an inert gas (e.g., argon or nitrogen).

  • Reagent Handling:

    • Carefully measure the required amount of this compound in the fume hood. Avoid inhalation of vapors.

    • Dissolve the this compound in the anhydrous solvent.

    • Add the arylboronic acid, palladium catalyst, and base to the reaction flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent.

    • Wash the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography.

  • Waste Disposal:

    • Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Reaction prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_setup Setup Glassware under Inert Atmosphere prep_hood->prep_setup handle_measure Measure Chemical in Fume Hood prep_setup->handle_measure handle_dissolve Dissolve in Solvent handle_measure->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react post_workup Work-up and Purify handle_react->post_workup post_dispose Dispose of Waste Correctly post_workup->post_dispose post_clean Clean Glassware and Workspace post_dispose->post_clean

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

G Emergency Response for Spills and Exposures cluster_spill Chemical Spill cluster_exposure Personal Exposure spill_evacuate Evacuate Area (if major) spill_absorb Absorb with Inert Material spill_evacuate->spill_absorb spill_collect Collect in Labeled Container spill_absorb->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate expo_remove Remove from Source expo_skin Skin: Wash with Soap and Water expo_remove->expo_skin expo_eyes Eyes: Rinse with Water for 15 min expo_remove->expo_eyes expo_inhalation Inhalation: Move to Fresh Air expo_remove->expo_inhalation expo_seek_medical Seek Medical Attention expo_skin->expo_seek_medical expo_eyes->expo_seek_medical expo_inhalation->expo_seek_medical

Caption: An emergency response workflow for spills and personal exposures to this compound.

References

Toxicological Profile of 5-Bromo-1,3-benzodioxole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological information for 5-Bromo-1,3-benzodioxole and its derivatives. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this class of compounds. The data presented herein is a compilation of findings from various in vitro and in vivo studies.

Executive Summary

This compound derivatives are a class of chemical compounds with applications in the synthesis of pharmaceuticals and other biologically active molecules. Understanding their toxicological profile is crucial for safe handling and development. This guide summarizes key toxicological endpoints, including acute, subchronic, and developmental toxicity, as well as genotoxicity and cytotoxicity. While specific data for this compound is limited, information from structurally related benzodioxole derivatives provides valuable insights into the potential hazards.

Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 2635-13-4

  • Molecular Formula: C₇H₅BrO₂

  • Molecular Weight: 201.02 g/mol

  • Synonyms: 3,4-Methylenedioxybromobenzene, Piperonyl bromide (related compound)

Toxicological Data

The toxicological data for this compound derivatives are summarized below. Due to the limited availability of data on the parent compound, information from related benzodioxole derivatives is included to provide a broader understanding of the potential toxicological profile.

Acute Toxicity

No direct acute toxicity data (e.g., LD50) for this compound was identified in the public domain. However, data for a structurally related compound, 5-Bromo-5-Nitro-1,3-Dioxane, is available and presented here as a surrogate. It is important to note that the nitro group in this surrogate may significantly influence its toxicity compared to this compound.

Table 1: Acute Toxicity of a Related Benzodioxole Derivative

CompoundTest SpeciesRouteLD50Reference
5-Bromo-5-Nitro-1,3-DioxaneRatOral455 mg/kg[1]
5-Bromo-5-Nitro-1,3-DioxaneMouseOral590 mg/kg[1]
Subchronic Toxicity

A 90-day dermal toxicity study was conducted on α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA), a representative benzodioxole derivative.

Table 2: Subchronic Dermal Toxicity of a Benzodioxole Derivative (MMDHCA) in Rats

ParameterResultReference
NOEL (No-Observed-Effect Level) - Systemic Toxicity >300 mg/kg/day[2]
NOEL - Dermal Irritation <50 mg/kg/day[2]
Developmental and Reproductive Toxicity

Developmental and reproductive toxicity data is available for MMDHCA. For other benzodioxole derivatives where specific data is lacking, the Threshold of Toxicological Concern (TTC) approach has been utilized for safety assessment.

Table 3: Developmental and Reproductive Toxicity of a Benzodioxole Derivative (MMDHCA) in Rats

EndpointNOAEL (No-Observed-Adverse-Effect Level)Reference
Maternal Toxicity 125 mg/kg/day[3]
Developmental Toxicity >250 mg/kg/day[3]
Genotoxicity

Several this compound derivatives have been evaluated for their genotoxic potential using in vitro assays.

Table 4: Genotoxicity of Benzodioxole Derivatives

Compound/DerivativeAssayResultReference
1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetateAmes Test (OECD TG 471)Non-mutagenic[4]
1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetateBlueScreen AssayNegative for genotoxicity[4]
1,3-benzodioxole, 5-(diethoxymethyl)-BlueScreen AssayNegative for genotoxicity[5]
α-methyl-1,3-benzodioxole-5-propionaldehydeAmes TestNot genotoxic[6]
Cytotoxicity

The in vitro cytotoxic activity of various benzodioxole derivatives has been assessed against a range of human cancer cell lines and, in some instances, normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 5: In Vitro Cytotoxicity (IC50) of Benzodioxole Derivatives

Derivative ClassCell LineIC50 (µM)Reference
Benzodioxol carboxamide (Compound IIc)Hek293t (normal human kidney)> 150[7]
Benzodioxole-based dithiocarbamateA549 (human lung adenocarcinoma)Not specified, showed activity[8]
Benzodioxole-based dithiocarbamateC6 (rat glioma)Not specified, showed activity[8]
Amide benzodioxole (Compound 2a)Hep3B (human liver cancer)Low mM range[9]
Amide benzodioxole (Compound 2b)Hep3B (human liver cancer)Low mM range[9]
Benzodiazepine benzodioxole (Compound 7a)HeLa (human cervical cancer)> 5 mM[10]
Benzodiazepine benzodioxole (Compound 7b)Caco-2 (human colorectal adenocarcinoma)> 5 mM[10]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results. Below are representative protocols for cytotoxicity and genotoxicity assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (adhesion) cell_seeding->incubation_24h add_compound Add this compound derivative incubation_24h->add_compound add_controls Add vehicle & positive controls add_compound->add_controls incubation_treatment Incubate (e.g., 24, 48, 72h) add_controls->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate (formazan formation) add_mtt->incubation_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.

Workflow for Ames Test

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_scoring Incubation & Scoring prepare_bacteria Prepare overnight culture of His- S. typhimurium mix_components Mix bacteria, compound, and S9 mix (or buffer) prepare_bacteria->mix_components prepare_s9 Prepare S9 mix (metabolic activation) prepare_s9->mix_components prepare_compound Prepare test compound dilutions prepare_compound->mix_components add_top_agar Add to molten top agar (B569324) mix_components->add_top_agar pour_plates Pour onto minimal glucose agar plates add_top_agar->pour_plates incubate_plates Incubate plates for 48-72h at 37°C pour_plates->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies compare_to_control Compare to negative control count_colonies->compare_to_control

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Signaling Pathways

The biological activity of this compound derivatives can be attributed to their interaction with various cellular signaling pathways. Two key pathways identified are the inhibition of cytochrome P450 enzymes and the modulation of the Heat Shock Protein 90 (Hsp90) signaling pathway, which can lead to the induction of apoptosis.

Inhibition of Cytochrome P450 Enzymes

Many benzodioxole derivatives are known to inhibit cytochrome P450 (CYP) enzymes. This inhibition can alter the metabolism of other xenobiotics, leading to potential drug-drug interactions. The mechanism often involves the formation of a reactive metabolite that binds to the heme iron of the CYP enzyme, rendering it inactive.

CYP450_Inhibition cluster_compound Compound cluster_enzyme Enzyme cluster_process Process cluster_outcome Outcome benzodioxole This compound Derivative metabolism Metabolic Activation benzodioxole->metabolism cyp450 Cytochrome P450 cyp450->metabolism binding Covalent Binding metabolism->binding inhibition Inhibition of CYP450 Activity binding->inhibition

Caption: Mechanism of Cytochrome P450 inhibition by benzodioxole derivatives.

Hsp90 Inhibition and Induction of Apoptosis

Some benzodioxole derivatives have been investigated for their anticancer properties, which can be mediated through the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of many oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering apoptosis (programmed cell death).

Hsp90_Apoptosis_Pathway cluster_inhibitor Inhibitor cluster_chaperone Chaperone System cluster_effect Cellular Effect inhibitor Benzodioxole-based Hsp90 Inhibitor hsp90 Hsp90 inhibitor->hsp90 inhibits degradation Oncoprotein Degradation hsp90->degradation leads to oncoprotein Client Oncoprotein (e.g., Akt, Raf) oncoprotein->hsp90 stabilizes apoptosis Apoptosis degradation->apoptosis

Caption: Hsp90 inhibition by benzodioxole derivatives leading to apoptosis.

Conclusion

The available toxicological data on this compound and its derivatives suggest a varied profile. While some derivatives exhibit low toxicity and are not genotoxic, others, particularly those with additional functional groups, may present hazards such as skin irritation or acute toxicity. The potential for cytochrome P450 inhibition is a key characteristic of the benzodioxole moiety and should be considered in any drug development program. The anticancer activity of some derivatives highlights the potential for therapeutic applications, but also underscores the need for thorough safety assessments. This guide provides a foundational understanding of the toxicology of this class of compounds, but further research is warranted to fully characterize the safety of specific this compound derivatives.

References

Technical Guide: Solubility of 5-Bromo-1,3-benzodioxole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-benzodioxole is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a summary of available solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅BrO₂[1]
Molecular Weight 201.02 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 50-52°C[1]
Boiling Point 240-242°C[1]
Density 1.72 g/cm³[1]

Solubility Data

The solubility of this compound has been qualitatively and quantitatively assessed in various solvents. The following table summarizes the available data. It is important to note that quantitative data in a wide range of organic solvents is not extensively available in the literature, highlighting the need for experimental determination using the protocol provided in this guide.

SolventTemperature (°C)SolubilityMethodReference
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleQualitative[1]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (with sonication)Quantitative[2]
DichloromethaneNot SpecifiedSolubleQualitative[1]
EthanolNot SpecifiedSlightly SolubleQualitative[1]
WaterNot SpecifiedInsolubleQualitative[1]
WaterNot Specified0.217 mg/mLCalculated[3]
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mLQuantitative[2]
10% DMSO / 90% Corn OilNot Specified≥ 2.5 mg/mLQuantitative[2]

Experimental Protocol for Solubility Determination

The following protocol is a standardized method for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is adapted from established guidelines for solubility testing.

4.1. Principle

This method, often referred to as the "shake-flask" or equilibrium solubility method, involves saturating a solvent with the solute at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, providing the solubility value.

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

4.3. Procedure

  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound into a vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains after equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow for equilibrium to be reached. A preliminary test may be necessary to determine the time required to reach equilibrium (typically 24 to 72 hours).

  • Sample Separation:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vial at a sufficient speed and for a duration that ensures clear separation.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any remaining microscopic particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

4.4. Data Reporting

The solubility report should include:

  • The name of the compound (this compound).

  • The name of the solvent.

  • The experimental temperature and its constancy.

  • The equilibration time.

  • The analytical method used for concentration determination.

  • The solubility value, including the units.

  • Any observations, such as the appearance of the solution.

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination of this compound cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add known volume of organic solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-72h) prep2->equil1 sep1 Centrifuge to settle excess solid equil1->sep1 sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 analysis1 Dilute filtered saturated solution sep3->analysis1 analysis2 Analyze concentration (HPLC/GC) analysis1->analysis2 calc1 Calculate solubility (e.g., mg/mL) analysis2->calc1 result Solubility Value calc1->result

References

An In-depth Technical Guide to the Discovery and History of Methylenedioxybenzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylenedioxybenzene core, a bicyclic functional group consisting of a benzene (B151609) ring fused to a 1,3-dioxolane (B20135) ring, is a key structural motif in a diverse array of naturally occurring and synthetic compounds. From the fragrant components of essential oils to potent psychoactive substances and valuable pharmaceutical intermediates, the history of methylenedioxybenzene compounds is a fascinating journey through the realms of natural product chemistry, pharmacology, and synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important class of molecules.

Historically, the exploration of methylenedioxybenzene compounds began with the investigation of natural sources. Safrole, a principal component of sassafras oil, has been used for centuries in traditional medicine and as a flavoring agent. The distinctive aroma of piperonal (B3395001) (heliotropin), reminiscent of vanilla and cherry, led to its early use in the fragrance industry. The structural elucidation of these natural products in the 19th century laid the groundwork for future synthetic endeavors.

The 20th century witnessed a surge of interest in synthetic methylenedioxybenzene derivatives, most notably with the synthesis of 3,4-methylenedioxymethamphetamine (MDMA) by Merck chemists in 1912.[1][2][3][4] Initially an obscure chemical intermediate, MDMA was later rediscovered and popularized for its unique psychoactive effects by Alexander Shulgin in the 1970s.[2][5] This rediscovery sparked both widespread recreational use and significant scientific inquiry into its therapeutic potential and neurotoxic effects.

This guide will delve into the key historical milestones, present detailed experimental protocols for the synthesis of foundational and prominent methylenedioxybenzene compounds, and summarize important quantitative data to serve as a valuable resource for researchers in the field.

Historical Timeline of Key Discoveries

The following diagram illustrates the major milestones in the discovery and development of key methylenedioxybenzene compounds.

Historical_Timeline cluster_19th_Century 19th Century: Natural Products and Early Chemistry cluster_20th_Century 20th Century: Synthesis and Psychoactive Exploration 1844 1844: Édouard Saint-Èvre determines the empirical formula of safrole. 1869 1869: Édouard Grimaux and J. Ruotte name safrole and suggest the presence of an allyl group. 1844->1869 1880s Early 1880s: Piperonal (heliotropin) begins to be used in perfumery. 1869->1880s 1912 1912: Anton Köllisch at Merck synthesizes MDMA for the first time. 1914 1914: Merck patents the synthesis of MDMA as an intermediate. 1912->1914 1930 1930: Gordon Alles discovers the psychoactive effects of MDA. 1914->1930 1960s 1960s: FDA bans the use of safrole in food due to carcinogenicity concerns. 1930->1960s 1965 1965: Alexander Shulgin first synthesizes MDMA. 1960s->1965 1976 1976: Shulgin rediscovers the psychoactive effects of MDMA. 1965->1976 1978 1978: Shulgin and Nichols publish the first paper on the effects of MDMA in humans. 1976->1978

Caption: A timeline of key events in the history of methylenedioxybenzene compounds.

Physicochemical Properties of Key Methylenedioxybenzene Compounds

A summary of the physical and chemical properties of important methylenedioxybenzene precursors and derivatives is provided below. This data is essential for their identification, purification, and handling in a laboratory setting.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
1,2-Methylenedioxybenzene1,3-BenzodioxoleC₇H₆O₂122.12172-173-1.064
Safrole5-(2-Propen-1-yl)-1,3-benzodioxoleC₁₀H₁₀O₂162.19232-234111.096
Isosafrole (trans)5-(1-Propen-1-yl)-1,3-benzodioxoleC₁₀H₁₀O₂162.192538.21.121
Piperonal1,3-Benzodioxole-5-carbaldehydeC₈H₆O₃150.1326335-391.314
MDA1-(1,3-Benzodioxol-5-yl)propan-2-amineC₁₀H₁₃NO₂179.22---
MDMAN-Methyl-1-(1,3-benzodioxol-5-yl)propan-2-amineC₁₁H₁₅NO₂193.24-147-153 (HCl salt)-
MDEAN-Ethyl-1-(1,3-benzodioxol-5-yl)propan-2-amineC₁₂H₁₇NO₂207.27---

Experimental Protocols

This section details the methodologies for the synthesis of key methylenedioxybenzene compounds, providing a foundation for their laboratory preparation.

Synthesis of 1,2-Methylenedioxybenzene from Catechol

The synthesis of the core methylenedioxybenzene structure is commonly achieved through the reaction of catechol with a methylene (B1212753) dihalide, such as dichloromethane (B109758), under alkaline conditions. This reaction is a variation of the Williamson ether synthesis.

Williamson_Ether_Synthesis Catechol Catechol Methylenedioxybenzene 1,2-Methylenedioxybenzene Catechol->Methylenedioxybenzene Dichloromethane Dichloromethane Dichloromethane->Methylenedioxybenzene Base Base (e.g., NaOH) Base->Methylenedioxybenzene Solvent Solvent (e.g., DMSO) Solvent->Methylenedioxybenzene

Caption: General schematic for the synthesis of 1,2-methylenedioxybenzene.

Protocol:

  • Preparation of the Catechol Dianion Solution:

    • In a suitable reaction vessel, dissolve 110 g of catechol in 100 mL of dimethyl sulfoxide (B87167) (DMSO).

    • To this solution, add 160 g of a 50% aqueous sodium hydroxide (B78521) solution.

    • Stir and heat the mixture to 95-100°C for approximately 15 minutes to facilitate the formation of the catechol dianion.[6]

  • Reaction with Dichloromethane:

    • In a separate flask equipped with a reflux condenser, bring a solution of 100 mL of dichloromethane in 400 mL of DMSO to reflux.

    • Over a period of 30 minutes, add the heated catechol dianion solution to the refluxing dichloromethane solution.[6]

    • Maintain the reaction mixture at reflux (the temperature may rise to around 120°C) for an additional 2.5 hours to ensure the completion of the reaction.[6]

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool.

    • The product, 1,2-methylenedioxybenzene, can be isolated by steam distillation.[7]

    • The distillate is then extracted with a suitable organic solvent, such as diethyl ether.

    • The organic extract is concentrated under reduced pressure to yield the final product.

Quantitative Data: This method has been reported to produce 1,2-methylenedioxybenzene in yields of up to 80%.[6]

Synthesis of Piperonal from Isosafrole

Piperonal is a valuable fragrance and a precursor for other syntheses. It can be prepared by the oxidative cleavage of isosafrole.

Protocol (Oxidative Cleavage):

  • Isomerization of Safrole to Isosafrole:

    • Safrole is isomerized to isosafrole by refluxing with a strong base, such as potassium hydroxide, in a suitable solvent like ethanol. This shifts the double bond into conjugation with the benzene ring.

  • Oxidation of Isosafrole:

    • Several methods can be employed for the oxidation of isosafrole to piperonal. A common laboratory method involves the use of potassium permanganate (B83412) (KMnO₄) as the oxidizing agent.[8]

    • Isosafrole is treated with a solution of KMnO₄, often in the presence of a phase transfer catalyst like Tween 80, to improve the reaction efficiency.[8]

    • The reaction is typically carried out at a controlled temperature to prevent over-oxidation to piperonylic acid.

  • Work-up and Purification:

    • The reaction mixture is worked up to remove manganese dioxide and other byproducts.

    • The crude piperonal is then purified, for example, by recrystallization from a suitable solvent like methanol.

Quantitative Data: The isomerization of safrole to isosafrole can yield up to 72.82%, and the subsequent oxidation to piperonal can achieve yields of around 72.30%.[8]

Synthesis of MDMA from Safrole

The synthesis of MDMA from safrole is a classic route in clandestine chemistry and is well-documented in the scientific literature. A common pathway involves the conversion of safrole to an intermediate, 3,4-methylenedioxyphenyl-2-propanone (MDP2P), followed by reductive amination.

MDMA_Synthesis_Workflow Safrole Safrole Isomerization Isomerization (Base) Safrole->Isomerization Isosafrole Isosafrole Isomerization->Isosafrole Oxidation Oxidation Isosafrole->Oxidation MDP2P MDP2P Oxidation->MDP2P ReductiveAmination Reductive Amination (Methylamine) MDP2P->ReductiveAmination MDMA MDMA ReductiveAmination->MDMA

Caption: A simplified workflow for the synthesis of MDMA from safrole.

Protocol (via MDP2P):

  • Synthesis of MDP2P from Safrole:

    • Wacker Oxidation: A direct method involves the oxidation of safrole to MDP2P using a palladium catalyst in the presence of an oxidizing agent.

    • Isomerization and Oxidation: Alternatively, safrole is first isomerized to isosafrole as described previously. Isosafrole is then oxidized to MDP2P using various oxidizing agents.

  • Reductive Amination of MDP2P:

    • MDP2P is reacted with methylamine (B109427) in the presence of a reducing agent to form MDMA.

    • Common reducing agents for this step include sodium borohydride, sodium cyanoborohydride, or aluminum amalgam.

  • Purification:

    • The crude MDMA freebase is typically converted to its hydrochloride salt by treatment with hydrochloric acid.

    • The MDMA hydrochloride salt is then purified by recrystallization.

Quantitative Data: The overall yield for the synthesis of MDMA from a non-controlled starting material, proceeding through a four-step process, has been reported to be in the range of 41-53%, with the final product purity exceeding 99.9%.[9]

Metabolic Pathways

The metabolism of methylenedioxybenzene compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10] A key metabolic step is the demethylenation of the dioxole ring, which leads to the formation of catechol derivatives. These compounds can also inhibit CYP enzymes, leading to potential drug-drug interactions.[10][11]

The following diagram illustrates a simplified metabolic pathway for MDMA.

MDMA_Metabolism MDMA MDMA CYP_Enzymes Cytochrome P450 Enzymes MDMA->CYP_Enzymes MDA MDA (N-demethylation) CYP_Enzymes->MDA HHMA HHMA (Demethylenation) CYP_Enzymes->HHMA HMA HMA (Demethylenation) MDA->HMA Further_Metabolism Further Conjugation and Excretion HHMA->Further_Metabolism HMA->Further_Metabolism

Caption: A simplified metabolic pathway of MDMA.

Conclusion

The study of methylenedioxybenzene compounds has a rich history, evolving from the characterization of natural products to the synthesis of complex psychoactive molecules and valuable industrial chemicals. The core methylenedioxybenzene structure continues to be a source of inspiration for the development of new pharmaceuticals and fine chemicals. A thorough understanding of the historical context, synthetic methodologies, and metabolic pathways of these compounds is crucial for researchers and professionals working in drug discovery and development. This guide provides a foundational resource to support further investigation and innovation in this dynamic field of chemistry.

References

The Ubiquitous Presence of the 1,3-Benzodioxole Moiety in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole (B145889), or methylenedioxyphenyl, is a fascinating and significant structural motif found in a plethora of naturally occurring compounds. This heterocyclic scaffold, consisting of a benzene (B151609) ring fused to a five-membered dioxole ring, is a key component of numerous secondary metabolites in the plant kingdom. These natural products exhibit a wide spectrum of biological activities, ranging from antimicrobial and anti-inflammatory to psychoactive and insecticidal, making them a rich source of inspiration for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of 1,3-benzodioxole moieties, their biosynthesis, and their interactions with biological systems, with a focus on quantitative data, experimental protocols, and the elucidation of relevant signaling pathways.

Natural Occurrence and Quantitative Data

The 1,3-benzodioxole moiety is a hallmark of several well-known phenylpropanoids, which are synthesized by plants from the amino acid phenylalanine. These compounds are often major constituents of essential oils and spices, contributing to their characteristic aromas and flavors. The concentration of these moieties can vary significantly depending on the plant species, geographical origin, and extraction method.[1][2] The following tables summarize the quantitative occurrence of prominent 1,3-benzodioxole-containing natural products.

Table 1: Natural Occurrence and Concentration of Safrole

Plant SourcePlant PartConcentration of SafroleAnalytical MethodReference(s)
Sassafras albidumRoot Bark70-80% of essential oilSteam Distillation, GC-MS[3]
Ocotea pretiosaWoodUp to 90% of essential oilSteam Distillation[4]
Piper auritumLeaves70-80% of essential oilNot Specified
Nutmeg (Myristica fragrans)Seed0.5-2.6% of essential oilGC-MS[5]
Star Anise (Illicium verum)Fruit~1% of essential oilNot Specified
Black Pepper (Piper nigrum)FruitTracesNot Specified[6]

Table 2: Natural Occurrence and Concentration of Myristicin

Plant SourcePlant PartConcentration of MyristicinAnalytical MethodReference(s)
Nutmeg (Myristica fragrans)Seed4-14% of essential oilGC-MS[2][5]
Nutmeg (Myristica fragrans)MaceUp to 17.54% of essential oilGC-MS[7]
Parsley (Petroselinum crispum)SeedUp to 85% of essential oilGC-MS[4]
Dill (Anethum graveolens)Herb13.0-13.1% of essential oilGC-MS
Black Pepper (Piper nigrum)FruitTracesNot Specified

Table 3: Natural Occurrence and Concentration of Apiole and Dillapiole

CompoundPlant SourcePlant PartConcentrationAnalytical MethodReference(s)
ApioleParsley (Petroselinum crispum)Seed18-70% of essential oilGC-MS[8][9]
ApioleCelery (Apium graveolens)SeedTracesNot Specified
DillapioleDill (Anethum graveolens)SeedUp to 40% of essential oilGC-MS[10]
DillapioleFennel (Foeniculum vulgare)RootNot SpecifiedNot Specified
DillapiolePiper aduncumLeaves16-97% of essential oilNot Specified

Table 4: Natural Occurrence and Concentration of Piperine (B192125)

Plant SourcePlant PartConcentration of Piperine (% w/w)Analytical MethodReference(s)
Black Pepper (Piper nigrum)Fruit2-7.4%HPLC[11][12]
White Pepper (Piper nigrum)Fruit2-7.4%HPLC[12]
Long Pepper (Piper longum)Fruit1-2%HPLC[13]

Biosynthesis of the 1,3-Benzodioxole Ring

The formation of the characteristic methylenedioxy bridge in these natural products is a fascinating example of enzymatic catalysis. The biosynthesis is believed to proceed from a phenylpropanoid precursor with two adjacent hydroxyl groups on the aromatic ring. A key step involves the activity of a cytochrome P450-dependent enzyme that catalyzes the formation of the methylene (B1212753) bridge from the methyl group of S-adenosyl methionine (SAM).

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid Hydroxychavicol Hydroxychavicol / Hydroxy-eugenol Caffeic_acid->Hydroxychavicol Further enzymatic steps Methylene_bridge_formation Cytochrome P450-dependent Methylenedioxy Bridge Formation Hydroxychavicol->Methylene_bridge_formation SAM as methyl donor Benzodioxole_scaffold 1,3-Benzodioxole Scaffold Methylene_bridge_formation->Benzodioxole_scaffold

Biosynthetic pathway of the 1,3-benzodioxole scaffold.

Biological Activities and Signaling Pathways

Compounds containing the 1,3-benzodioxole moiety interact with a variety of biological targets, leading to a wide range of pharmacological effects. These include enzyme inhibition, modulation of ion channels, and induction of apoptosis.

Cytochrome P450 Inhibition

A well-documented activity of many 1,3-benzodioxole derivatives is the inhibition of cytochrome P450 (CYP450) enzymes.[14][15][16] This inhibition is often mechanism-based, where the methylene bridge is oxidized by the CYP450 enzyme to form a reactive carbene intermediate. This intermediate then covalently binds to the heme prosthetic group or the apoprotein, leading to irreversible inactivation of the enzyme. This property has been exploited in the development of synergistic insecticides, where the 1,3-benzodioxole compound enhances the efficacy of other insecticides by preventing their metabolic degradation. Safrole, for instance, is a known inhibitor of several CYP450 isoforms, including CYP1A2, CYP2A6, and CYP2E1.[14][15]

CYP450_Inhibition Benzodioxole 1,3-Benzodioxole Derivative (e.g., Safrole) CYP450 Cytochrome P450 Enzyme Benzodioxole->CYP450 Metabolism Oxidative Metabolism of Methylene Bridge CYP450->Metabolism Carbene Reactive Carbene Intermediate Metabolism->Carbene Covalent_Binding Covalent Binding to Heme or Apoprotein Carbene->Covalent_Binding Inactivation Irreversible Enzyme Inactivation Covalent_Binding->Inactivation Inactivation->CYP450 Inhibition

Mechanism of CYP450 inhibition by 1,3-benzodioxole derivatives.
Induction of Apoptosis by Safrole

Safrole has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[11][14][17][18] The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Safrole can induce endoplasmic reticulum (ER) stress, leading to an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS). This triggers the mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[11][14] Additionally, safrole can upregulate the expression of Fas and Fas ligand (FasL), key components of the extrinsic apoptosis pathway.[18]

Safrole_Apoptosis Safrole Safrole ER_Stress Endoplasmic Reticulum Stress Safrole->ER_Stress FasL_Fas ↑ FasL / Fas Safrole->FasL_Fas Ca_ROS ↑ Intracellular Ca2+ ↑ ROS ER_Stress->Ca_ROS Mitochondria Mitochondria Ca_ROS->Mitochondria Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation FasL_Fas->Caspase8 Caspase8->Caspase3

Signaling pathways of safrole-induced apoptosis.
Activation of TRPV1 by Piperine

Piperine, the compound responsible for the pungency of black pepper, is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[12][19][20][21][22] TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). The activation of TRPV1 by piperine leads to an influx of calcium ions into sensory neurons, which is perceived as a pungent or hot sensation. While piperine binds to the same pocket on the TRPV1 receptor as capsaicin, it does so in a different orientation and with weaker interactions, which may explain why its pungency is less intense than that of capsaicin.[20][21]

TRPV1_Activation Piperine Piperine TRPV1 TRPV1 Ion Channel Piperine->TRPV1 Binding Binding to Capsaicin-binding Pocket TRPV1->Binding Conformational_Change Conformational Change of TRPV1 Binding->Conformational_Change Channel_Opening Ion Channel Opening Conformational_Change->Channel_Opening Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Neuronal_Activation Sensory Neuron Activation Ca_Influx->Neuronal_Activation Pungency Sensation of Pungency Neuronal_Activation->Pungency

Piperine-mediated activation of the TRPV1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and in vitro biological evaluation of 1,3-benzodioxole-containing compounds.

Extraction of Essential Oils Containing 1,3-Benzodioxole Moieties

Protocol 1: Steam Distillation of Sassafras Oil

This protocol is adapted for the extraction of essential oil from sassafras root bark.

  • Materials:

    • Dried and ground sassafras root bark

    • Distilled water

    • Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel)

    • Heating mantle

    • Separatory funnel

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • Place the ground sassafras root bark into the biomass flask of the steam distillation apparatus.

    • Fill the boiling flask with distilled water to about two-thirds of its capacity.

    • Assemble the steam distillation apparatus, ensuring all connections are secure.

    • Heat the boiling flask using a heating mantle to generate steam. The steam will pass through the biomass flask, vaporizing the volatile components of the sassafras root bark.

    • The steam and volatile oil mixture will then pass through the condenser, where it will cool and liquefy.

    • Collect the distillate, which will consist of a layer of essential oil and a layer of water (hydrosol), in the collection vessel.

    • Continue the distillation until no more oil is observed in the distillate.

    • Separate the essential oil from the hydrosol using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the purified sassafras oil in a sealed, dark glass vial at 4°C.

Steam_Distillation Start Start Grind_Sassafras Grind Sassafras Root Bark Start->Grind_Sassafras Load_Apparatus Load Biomass Flask Grind_Sassafras->Load_Apparatus Assemble Assemble Steam Distillation Apparatus Load_Apparatus->Assemble Heat Heat Water to Generate Steam Assemble->Heat Distill Collect Distillate (Oil + Hydrosol) Heat->Distill Separate Separate Oil and Hydrosol Distill->Separate Dry Dry Oil with Anhydrous Na2SO4 Separate->Dry Store Store Purified Oil Dry->Store End End Store->End

Workflow for steam distillation of sassafras oil.
Quantification of 1,3-Benzodioxole Derivatives

Protocol 2: HPLC-UV Quantification of Piperine in Black Pepper

This protocol describes a validated method for the quantification of piperine.[20][23][24][25][26]

  • Materials and Equipment:

    • Ground black pepper sample

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Orthophosphoric acid

    • Piperine standard

    • HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Syringe filters (0.45 µm)

    • Ultrasonic bath

  • Procedure:

    • Standard Preparation: Accurately weigh a known amount of piperine standard and dissolve it in methanol to prepare a stock solution. Prepare a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh about 1 g of finely ground black pepper and transfer it to a volumetric flask. Add a known volume of methanol and sonicate for 30 minutes to extract the piperine. Make up the volume with methanol and filter the extract through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Mobile Phase: Acetonitrile and water (with 0.1% orthophosphoric acid) in a ratio of 60:40 (v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection Wavelength: 340 nm.

      • Injection Volume: 20 µL.

    • Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. Inject the prepared sample extract and determine the peak area of piperine.

    • Quantification: Calculate the concentration of piperine in the sample by comparing its peak area with the calibration curve.

HPLC_Quantification Start Start Prepare_Standards Prepare Piperine Standard Solutions Start->Prepare_Standards Prepare_Sample Extract Piperine from Black Pepper Sample Start->Prepare_Sample HPLC_Analysis HPLC Analysis (C18, UV 340nm) Prepare_Standards->HPLC_Analysis Prepare_Sample->HPLC_Analysis Generate_Curve Generate Calibration Curve HPLC_Analysis->Generate_Curve Analyze_Sample Analyze Sample Extract HPLC_Analysis->Analyze_Sample Quantify Quantify Piperine Concentration Generate_Curve->Quantify Analyze_Sample->Quantify End End Quantify->End

Workflow for HPLC quantification of piperine.
In Vitro Biological Assays

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a common and straightforward method to evaluate the antioxidant capacity of natural compounds.[1][2][13][15][24][27][28][29][30][31]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or ethanol

    • Test compound (dissolved in a suitable solvent)

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

    • Sample and Control Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.

    • Assay: In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL). Add an equal volume of the DPPH solution to each well. Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.

    • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Protocol 4: MTT Assay for Cytotoxicity and Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[16][32][33][34][35][36][37][38][39]

  • Materials:

    • Cancer cell line (e.g., MCF-7, HeLa)

    • Complete cell culture medium

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight in a CO2 incubator.

    • Treatment: Treat the cells with various concentrations of the test compound for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours in the CO2 incubator. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value, which is the concentration of the test compound that inhibits cell growth by 50%.

Conclusion

The 1,3-benzodioxole moiety is a privileged scaffold in natural product chemistry, conferring a remarkable array of biological activities to the molecules that contain it. The compounds discussed in this guide represent just a fraction of the diversity of naturally occurring 1,3-benzodioxoles. For researchers in drug development, these natural products offer a wealth of opportunities for the discovery of new therapeutic agents. A thorough understanding of their natural occurrence, biosynthesis, and mechanisms of action, as provided in this technical guide, is crucial for harnessing their full potential. The detailed experimental protocols serve as a practical resource for the isolation, quantification, and biological evaluation of these fascinating molecules, paving the way for future innovations in medicine and science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives Using 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-1,3-benzodioxole as a versatile starting material for the preparation of a wide range of derivatives. The 1,3-benzodioxole (B145889) moiety is a key structural feature in numerous natural products and pharmacologically active compounds, making its derivatives highly valuable in drug discovery and development. This document offers detailed protocols for several key transformations of this compound, including palladium-catalyzed cross-coupling reactions, formylation, and organometallic transformations.

The unique electronic properties of the benzodioxole ring system, coupled with the reactivity of the bromine substituent, allow for a diverse array of chemical modifications. These transformations provide access to compounds with potential applications as anti-inflammatory, anticancer, antihypertensive, and antioxidant agents.

Key Synthetic Transformations

This compound serves as a key building block for a variety of organic reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. The primary applications involve leveraging the carbon-bromine bond for metal-catalyzed cross-coupling reactions and the generation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the benzodioxole ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is particularly useful for synthesizing biaryl and vinyl-substituted benzodioxole derivatives.

Experimental Protocol: Synthesis of 5-Aryl-1,3-benzodioxole

  • Materials:

    • This compound

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

    • Evacuate the flask and backfill with an inert gas (repeat three times).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-1,3-benzodioxole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Derivatives

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :

Application Notes and Protocols for 5-Bromo-1,3-benzodioxole in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 5-Bromo-1,3-benzodioxole is a valuable building block in medicinal chemistry and materials science, as the 1,3-benzodioxole (B145889) moiety is a common scaffold in numerous natural products and pharmacologically active compounds. This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura coupling reactions to synthesize a variety of 5-aryl-1,3-benzodioxole derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid or its ester, and an organic halide. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid (which is activated by a base), and reductive elimination to afford the desired biaryl product and regenerate the palladium(0) catalyst.[1] The selection of the palladium catalyst, supporting ligand, base, and solvent system is critical for achieving optimal reaction yields and purity.

Data Presentation

Optimization of Reaction Conditions

The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes the results from an optimization study on a closely related substrate, demonstrating the impact of these components on the reaction outcome.

EntryPalladium CatalystBaseSolventYield (%)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂OTrace
2PdCl₂(dppf)K₂CO₃Dioxane/H₂O42
3Pd(OAc)₂K₂CO₃Dioxane/H₂O35
4PdCl₂(PPh₃)₂K₂CO₃Dioxane/H₂O55
5PdCl₂(PPh₃)₂K₂CO₃MeCN/H₂O30
6PdCl₂(PPh₃)₂Cs₂CO₃Dioxane/H₂O63
7PdCl₂(PPh₃)₂K₃PO₄Dioxane/H₂O71
8PdCl₂(PPh₃)₂Et₃NDioxane/H₂O25
9PdCl₂(PPh₃)₂ / PPh₃K₂CO₃Dioxane/H₂O59

Data adapted from a study on a substituted 6-bromobenzo[d][1][2]dioxole derivative. Conditions: Aryl bromide derivative, phenylboronic acid (1.2 equiv), catalyst (5 mol%), base (2.0 equiv), solvent, 80-100°C.

Scope of Arylboronic Acid Coupling Partners

The optimized reaction conditions can be applied to a range of arylboronic acids to generate a library of 5-aryl-1,3-benzodioxole derivatives. The electronic and steric properties of the boronic acid can influence the reaction efficiency.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid5-Phenyl-1,3-benzodioxole75-90
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,3-benzodioxole70-85
33-Pyridinylboronic acid5-(3-Pyridinyl)-1,3-benzodioxole65-80
42-Thiopheneboronic acid5-(2-Thienyl)-1,3-benzodioxole70-85
54-Chlorophenylboronic acid5-(4-Chlorophenyl)-1,3-benzodioxole70-85
64-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-1,3-benzodioxole60-75

Note: The yields are typical estimates for Suzuki-Miyaura reactions of bromoarenes and are provided for illustrative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.[3]

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr_prime Byproduct B(OH)₂(Br) + Base-H⁺ Transmetalation->Byproduct RedElim Reductive Elimination RedElim->Pd0 Product 5-Aryl-1,3-benzodioxole (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)₂) + Base Ar_prime_BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Arylboronic acid, Catalyst, Base B Add Anhydrous Solvent A->B C Degas with Inert Gas (e.g., Argon) B->C D Heat Reaction Mixture (e.g., 80-110 °C) with Stirring C->D E Monitor Progress (TLC or GC-MS) D->E F Cool to Room Temperature E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Final Product J->K

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Materials:
  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture of THF/water)

  • Inert gas (Argon or Nitrogen)

  • Silica (B1680970) gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

General Procedure:
  • Reaction Setup : To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and any additional ligand.[1] Add the base (2-3 eq.).

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., dioxane/water) is used, ensure the solvents are degassed prior to addition.

  • Reaction : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1,3-benzodioxole.

Safety Precautions:
  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with appropriate care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a reliable and high-yielding method for the synthesis of a diverse range of 5-aryl-1,3-benzodioxole derivatives for various applications in research and development.

References

Application Notes and Protocols for the Heck Coupling Reaction of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method is of significant importance in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures. 5-Bromo-1,3-benzodioxole, also known as 5-bromopiperonal, is a valuable building block due to the presence of the benzodioxole moiety, a common scaffold in natural products and pharmacologically active compounds. The bromine atom at the 5-position provides a reactive handle for derivatization, making the Heck coupling a key strategy for introducing vinyl groups to this core structure, thereby enabling the synthesis of a wide array of stilbene (B7821643) and cinnamate (B1238496) analogs.

These application notes provide an overview of the typical reaction conditions and detailed experimental protocols for the Heck coupling of this compound with various alkenes.

Reaction Principle

The catalytic cycle of the Heck reaction generally proceeds through a sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the desired substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.

The choice of palladium source, ligand, base, and solvent is crucial for the efficiency and selectivity of the reaction.

Data Presentation: Summary of Heck Coupling Reaction Conditions

While specific, consolidated data for a wide range of Heck reactions with this compound is not extensively tabulated in the literature, the following tables summarize typical conditions gleaned from reactions with analogous aryl bromides and provide a strong starting point for optimization.

Table 1: Heck Coupling of Aryl Bromides with Styrene (B11656) Derivatives

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-BromoindoleStyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)0.25>95[1]
2BromobenzeneStyrenePd(OAc)₂ (0.05)-NaOAc (1.2)NMP1351-15High[2]
3Aryl BromidesStyrenePd(OAc)₂ (10)P(o-tol)₃ (20)Et₃N (2)MeCN/H₂O (10:1)80-High[1]

Table 2: Heck Coupling of Aryl Bromides with Acrylate (B77674) Derivatives

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromoindolen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97[1]
2Aryl Bromidesn-Butyl acrylatePd(dba)₂ (0.5)L·HBr¹ (0.5)Cs₂CO₃ (2)Dioxane100-120-High[3][4]
33-Bromo-N-methyl-1H-indazolen-Butyl acrylatePd(OAc)₂ (5)PPh₃ (10)TEA (1.2)- (Ball-milling)RT1.5Good to Excellent[5]
45-BromoindoleAcrylamide[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF10020Moderate to Good[1]

¹L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide

Experimental Protocols

The following protocols are generalized procedures for the Heck coupling of this compound with styrene and n-butyl acrylate. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: Heck Coupling of this compound with Styrene

This protocol is adapted from a general procedure for the Heck reaction of aryl bromides.

Materials:

Procedure:

  • Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add acetonitrile and deionized water (e.g., in a 10:1 ratio). Then, add triethylamine (2.0 equiv.) and styrene (1.2-1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure (E)-5-styryl-1,3-benzodioxole.

Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate

This protocol is based on conditions found to be effective for electron-rich aryl bromides.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add anhydrous DMF, followed by triethylamine (1.5 equiv.) and n-butyl acrylate (1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C under the inert atmosphere with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with diethyl ether (3 x volume).

  • Workup - Washing: Combine the organic layers and wash with water and then brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure n-butyl (E)-3-(1,3-benzodioxol-5-yl)acrylate.

Mandatory Visualizations

Heck_Catalytic_Cycle Heck Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Ar-Br Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ Alkene_Coord->PdII_Alkene Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-Pd(II)L₂(Br) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)L₂(Br) Beta_Elim->PdH Alkene Product Red_Elim Reductive Elimination (Base) PdH->Red_Elim Red_Elim->Pd0 H-Base⁺Br⁻

Caption: Catalytic cycle of the Heck coupling reaction.

Heck_Workflow General Experimental Workflow for Heck Coupling Start Start Setup 1. Reaction Setup (Aryl Halide, Catalyst, Ligand, Base) Start->Setup Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Add_Reagents 3. Add Solvents and Alkene Inert->Add_Reagents React 4. Heat Reaction Mixture (Stirring) Add_Reagents->React Monitor 5. Monitor Reaction Progress (TLC, GC-MS) React->Monitor Workup 6. Workup (Cool, Filter, Extract, Wash) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Heck coupling reaction.

References

Application Notes and Protocols for the Formation of 3,4-Methylenedioxyphenylmagnesium Bromide from 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent 3,4-methylenedioxyphenylmagnesium bromide, derived from 5-Bromo-1,3-benzodioxole, is a critical organometallic intermediate in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where the methylenedioxyphenyl moiety is a common structural motif in a variety of bioactive molecules. This document provides detailed protocols for the formation of this Grignard reagent, information on process optimization, and troubleshooting guidance to ensure successful and reproducible synthesis.

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. This reaction is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and inert atmospheric conditions. The reactivity of the aryl halide and the activation of the magnesium surface are critical parameters that influence the initiation and overall success of the reaction.

Data Presentation

While specific comparative studies on the yield of 3,4-methylenedioxyphenylmagnesium bromide under varied conditions are not extensively documented in publicly available literature, the following table summarizes typical conditions and expected outcomes based on established Grignard reaction principles and related syntheses. Yields are often determined by subsequent reactions of the Grignard reagent with a suitable electrophile.

ParameterCondition 1Condition 2Notes
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Diethyl Ether (Et₂O)THF is often preferred for aryl bromides due to its higher boiling point and better solvating power for the Grignard reagent.
Magnesium Activation Iodine (I₂) crystal1,2-DibromoethaneIodine is a common and effective initiator. 1,2-Dibromoethane is also highly effective and its consumption is indicated by the evolution of ethene gas.
Reaction Temperature Room Temperature to 40°CGentle Reflux (~35°C)The reaction is exothermic; external heating may be required for initiation, but cooling might be necessary to control the reaction rate.
Initiation Time VariableVariableInitiation is indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux. Mechanical stirring or sonication can facilitate initiation.
Reported Yields Moderate to HighModerate to HighYields are highly dependent on the purity of reagents and the strict exclusion of water. Wurtz-type coupling is a potential side reaction that can lower the yield.
Purity of Reagent HighHighThe primary impurity is often the Wurtz coupling product (biphenyl derivative) and unreacted starting material.

Experimental Protocols

Materials and Reagents
  • This compound (ensure high purity; purify by distillation or recrystallization if necessary)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF) or Anhydrous Diethyl Ether (Et₂O)

  • Iodine (crystal) or 1,2-Dibromoethane

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel, gas inlet)

Protocol 1: Grignard Reagent Formation using Iodine Activation
  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of inert gas.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).

  • Magnesium Activation: Add a single crystal of iodine to the flask containing the magnesium turnings.

  • Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous THF via the dropping funnel. The reaction may be initiated by gentle warming with a heat gun. Successful initiation is indicated by the disappearance of the purple iodine color and the appearance of a cloudy, grayish solution with gentle bubbling.

  • Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling with a water bath may be applied.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C for THF) for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution is the 3,4-methylenedioxyphenylmagnesium bromide reagent.

  • Quantification (Optional): The concentration of the Grignard reagent can be determined by titration with a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.

Protocol 2: Purification of this compound (Starting Material)

Impurities in the starting material can inhibit the Grignard reaction. If the purity of this compound is questionable, it should be purified.

  • Distillation: For liquid this compound, vacuum distillation is an effective purification method. This removes non-volatile impurities.

  • Recrystallization: If the starting material is a solid or can be solidified, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can be performed. Dissolve the compound in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by filtration.

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry_Glassware Dry Glassware (Oven, >120°C) Setup Assemble Apparatus under Inert Gas Dry_Glassware->Setup Purify_Reagents Purify Reagents (Distill/Recrystallize this compound, Dry Solvent) Add_Aryl_Bromide Dropwise Addition of This compound Solution Purify_Reagents->Add_Aryl_Bromide Add_Mg Add Mg Turnings Setup->Add_Mg Activate_Mg Activate Mg (Iodine or 1,2-Dibromoethane) Add_Mg->Activate_Mg Initiate Initiate Reaction (Small amount of Aryl Bromide, Gentle Heating) Activate_Mg->Initiate Initiate->Add_Aryl_Bromide Reflux Maintain Gentle Reflux Add_Aryl_Bromide->Reflux Completion Stir to Completion (1-2 hours) Reflux->Completion Grignard_Reagent 3,4-Methylenedioxyphenyl- magnesium Bromide Solution Completion->Grignard_Reagent Titration Quantify by Titration (Optional) Grignard_Reagent->Titration Use Use in Subsequent Reaction Grignard_Reagent->Use

Caption: Experimental workflow for the formation of 3,4-methylenedioxyphenylmagnesium bromide.

Troubleshooting_Grignard Start Problem Encountered No_Initiation Reaction Fails to Initiate Start->No_Initiation Low_Yield Low Yield of Product Start->Low_Yield Wurtz_Coupling Significant Wurtz Coupling Start->Wurtz_Coupling Cause_Activation Cause: Inactive Mg Surface No_Initiation->Cause_Activation Cause_Moisture Cause: Presence of Moisture No_Initiation->Cause_Moisture Cause_Impurity Cause: Impure Starting Material No_Initiation->Cause_Impurity Low_Yield->Wurtz_Coupling Low_Yield->Cause_Moisture Low_Yield->Cause_Impurity Cause_Concentration Cause: High Local Concentration of Aryl Bromide Wurtz_Coupling->Cause_Concentration Cause_Temp Cause: High Reaction Temperature Wurtz_Coupling->Cause_Temp Solution_Activate Solution: Use fresh Mg, crush turnings, add more initiator, or use sonication. Cause_Activation->Solution_Activate Solution_Dry Solution: Ensure all glassware and solvents are scrupulously dry. Work under inert atmosphere. Cause_Moisture->Solution_Dry Solution_Purify Solution: Purify this compound by distillation or recrystallization. Cause_Impurity->Solution_Purify Solution_Slow_Add Solution: Slow, dropwise addition of the aryl bromide solution. Cause_Concentration->Solution_Slow_Add Solution_Cool Solution: Maintain gentle reflux; use external cooling if necessary. Cause_Temp->Solution_Cool

Caption: Troubleshooting guide for the Grignard reagent formation from this compound.

Application of 5-Bromo-1,3-benzodioxole in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-benzodioxole, a halogenated derivative of the naturally occurring 1,3-benzodioxole (B145889) scaffold, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. The unique structural features of this compound, particularly the presence of a reactive bromine atom on the aromatic ring, provide a strategic handle for a variety of chemical transformations. This allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures with a wide spectrum of biological activities. Its utility spans the synthesis of anticonvulsants, antitumor agents, and plant growth regulators, making it a key intermediate in the development of novel therapeutic agents.

The 1,3-benzodioxole moiety itself is a common motif in numerous natural products and pharmacologically active compounds, often contributing to favorable pharmacokinetic and pharmacodynamic properties. The addition of a bromine atom at the 5-position enhances its synthetic utility, primarily through its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds and the creation of biaryl structures, which are prevalent in many drug molecules.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols for key synthetic transformations and a summary of the biological activities of its derivatives.

Synthetic Applications and Methodologies

This compound serves as a crucial starting material for a range of synthetic transformations, leading to the generation of diverse libraries of bioactive compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. This reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 5-position of the benzodioxole ring.

A related compound, 5-Bromo-6-nitro-1,3-benzodioxole, is also a valuable intermediate where the bromo group can be selectively targeted in Suzuki-Miyaura coupling reactions.[1][2] The resulting products can then undergo further modifications, such as the reduction of the nitro group to an amine, which can be subsequently functionalized.[1]

Materials:

  • This compound derivative (e.g., 1-((6-bromobenzo[d][3][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole) (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the desired coupled product.

Synthesis of Stiripentol (B1682491) and its Analogues

This compound is a key precursor in some synthetic routes to Stiripentol, an antiepileptic drug used for the treatment of Dravet syndrome.[5] The synthesis involves the reaction of the Grignard reagent derived from this compound with a suitable ketone, followed by further transformations.[6] Analogues of Stiripentol with potential anticonvulsant activity have also been synthesized using related methodologies.[7][8]

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_oxidation Oxidation cluster_condensation Condensation & Reduction This compound This compound Lithiation Lithiation This compound->Lithiation 1. n-BuLi n-BuLi n-BuLi->Lithiation CO2 CO2 Carboxylation Carboxylation CO2->Carboxylation Lithiation->Carboxylation 2. Piperonylic_acid Piperonylic Acid Carboxylation->Piperonylic_acid Piperonyl_alcohol Piperonyl Alcohol Piperonylic_acid->Piperonyl_alcohol 3. Reduction LiAlH4 LiAlH4 LiAlH4->Piperonyl_alcohol Piperonal Piperonal Piperonyl_alcohol->Piperonal 4. Oxidation CrO3-pyridine CrO3-pyridine CrO3-pyridine->Piperonal Enone Unsaturated Ketone Piperonal->Enone 5. Condensation Ketone 3,3-dimethyl-2-butanone Ketone->Enone NaOH NaOH NaOH->Enone Stiripentol Stiripentol Enone->Stiripentol 6. Reduction NaBH4 NaBH4 NaBH4->Stiripentol

Caption: Synthetic pathway to Stiripentol starting from this compound.

Biological Activities of this compound Derivatives

Anticonvulsant Activity

The most prominent medicinal application of a this compound derivative is Stiripentol. It is used as an adjunctive therapy for refractory generalized tonic-clonic seizures in patients with severe myoclonic epilepsy in infancy (SMEI, Dravet syndrome).[5] Novel analogues of Stiripentol have been synthesized and evaluated for their anticonvulsant properties, with some showing promising activity in preclinical models.[8]

Antitumor Activity

Derivatives of 1,3-benzodioxole have been investigated for their potential as antitumor agents.[9] For instance, certain synthesized 1,3-benzodioxoles have demonstrated significant growth inhibitory activity against various human tumor cell lines.[9] Furthermore, conjugating 1,3-benzodioxole derivatives with arsenicals has been shown to improve the anti-tumor efficiency of these compounds.[10][11] These fabricated arsenicals exhibited a longer retention time in vivo and were more effective at inducing oxidative stress and apoptosis in cancer cells.[10][11]

G Arsenical_Benzodioxole Arsenical-Benzodioxole Conjugate TrxR Thioredoxin Reductase (TrxR) Arsenical_Benzodioxole->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Leads to Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Inhibition of Thioredoxin Reductase by Arsenical-Benzodioxole Conjugates.

Plant Growth Regulation

Interestingly, derivatives of 1,3-benzodioxole have also been identified as potent auxin receptor agonists, promoting root growth.[4][12] A series of N-(benzo[d][3][4]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized, with some compounds exhibiting excellent root growth-promoting activity, even surpassing that of the natural auxin, 1-naphthylacetic acid (NAA).[4] These compounds are believed to exert their effects by binding to the auxin receptor TIR1.[4][12]

G Benzodioxole_Agonist 1,3-Benzodioxole Derivative (Agonist) TIR1 TIR1 Receptor Benzodioxole_Agonist->TIR1 Binds to SCF_TIR1 SCF-TIR1 Complex TIR1->SCF_TIR1 Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1 Recruited to Ubiquitination Ubiquitination SCF_TIR1->Ubiquitination Mediates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Aux/IAA Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF Relieves repression of Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Root_Growth Root Growth Promotion Gene_Expression->Root_Growth

Caption: Auxin signaling pathway activated by a 1,3-benzodioxole derivative.

Quantitative Data on Biological Activity

The following table summarizes some of the reported quantitative data for the biological activity of compounds derived from this compound.

Compound ClassSpecific Compound/AnalogueBiological ActivityQuantitative DataReference
AnticonvulsantsStiripentol Analogue (7h)Anticonvulsant (MES screen)ED₅₀ = 87 mg/kg[8]
AnticonvulsantsStiripentol Analogue ((±)-13b)Anticonvulsant (scPTZ screen)ED₅₀ = 110 mg/kg[8]
AnticonvulsantsStiripentolAnticonvulsant (MES screen)ED₅₀ = 277.7 mg/kg[8]
AnticonvulsantsStiripentolAnticonvulsant (scPTZ screen)ED₅₀ = 115 mg/kg[8]
Plant Growth RegulatorsK-10Primary root elongation in O. sativa34.4% promotion at 1 µM[4][12]
Plant Growth RegulatorsK-10Primary root elongation in O. sativa65.1% promotion at 5 µM[4][12]
Plant Growth RegulatorsHTS05309 (Lead compound)Primary root elongation in O. sativa14.6% promotion at 1 µM[4]
Plant Growth RegulatorsHTS05309 (Lead compound)Primary root elongation in O. sativa41.8% promotion at 5 µM[4]
Plant Growth RegulatorsNAA (Reference)Primary root elongation in O. sativa5.8% promotion at 0.005 µM[4]

Conclusion

This compound is a cornerstone synthetic intermediate in medicinal chemistry, providing a gateway to a plethora of structurally diverse and biologically active molecules. Its utility in the synthesis of the approved drug Stiripentol, as well as its application in the development of novel antitumor agents and plant growth regulators, underscores its significance. The reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions is a key feature that enables the construction of complex molecular frameworks. The continued exploration of derivatives of this compound holds great promise for the discovery of new therapeutic agents and agrochemicals. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds based on the privileged 1,3-benzodioxole scaffold.

References

Application Notes and Protocols: 5-Bromo-1,3-benzodioxole as a Versatile Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,3-benzodioxole is a key synthetic intermediate whose rigid scaffold is a feature of numerous biologically active compounds. While not always a direct starting material in large-scale pharmaceutical manufacturing, its role as a precursor to essential building blocks like piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde) makes it a significant compound in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on the anticonvulsant drug Stiripentol.

Introduction: The Significance of the Benzodioxole Moiety

The 1,3-benzodioxole (B145889) ring system is a prominent structural motif in a variety of natural products and synthetic pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. This compound serves as a versatile starting material, allowing for the introduction of various functional groups at the 5-position of the benzodioxole ring, a critical step in the synthesis of many targeted therapeutic agents.

Synthetic Utility of this compound

The primary utility of this compound in pharmaceutical synthesis is its conversion to piperonal. This transformation can be achieved through formylation, a reaction that introduces a formyl (-CHO) group onto the aromatic ring. Common methods for the formylation of aryl bromides include the Grignard reaction with N,N-dimethylformamide (DMF) or through a lithium-halogen exchange followed by quenching with DMF.

Synthesis of Piperonal from this compound

A plausible and well-established method for this conversion is through a Grignard reaction. The aryl bromide is first reacted with magnesium metal to form the Grignard reagent, which is then treated with a formylating agent like DMF.

A This compound B Mg, THF A->B C Grignard Reagent B->C Formation D 1. DMF 2. H3O+ C->D E Piperonal D->E Formylation

Caption: Synthetic pathway from this compound to Piperonal.

Experimental Protocol: Synthesis of Piperonal via Grignard Reaction

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Iodine (crystal)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a crystal of iodine and gently heat to activate the magnesium.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining solution at a rate to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of anhydrous DMF (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude piperonal, which can be further purified by distillation or crystallization.

Application in the Synthesis of Stiripentol

Stiripentol is an anticonvulsant medication used in the treatment of Dravet syndrome.[1] Its synthesis provides a clear example of the utility of piperonal, and by extension, this compound, as a building block for pharmaceuticals.

Synthetic Pathway of Stiripentol from Piperonal

The synthesis involves a Claisen-Schmidt condensation of piperonal with pinacolone (B1678379) to form an α,β-unsaturated ketone, followed by a selective reduction of the ketone functionality to yield Stiripentol.[2]

A Piperonal C NaOH or KOH EtOH/H2O A->C B Pinacolone (3,3-dimethyl-2-butanone) B->C D α,β-Unsaturated Ketone (Chalcone derivative) C->D Claisen-Schmidt Condensation E NaBH4 MeOH D->E F Stiripentol E->F Selective Reduction

References

Application Notes and Protocols: Synthesis of Piperonyl Butoxide from 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl Butoxide (PBO) is a prominent synergist in pesticide formulations, enhancing the efficacy of active ingredients by inhibiting insect metabolic enzymes. The synthesis of PBO can be approached through various routes. This document outlines a detailed protocol for the synthesis of Piperonyl Butoxide starting from 5-Bromo-1,3-benzodioxole. This method relies on a modern cross-coupling reaction to form the key ether linkage, offering a potentially efficient and scalable route for researchers in synthetic chemistry and drug development. Two primary, reliable methods for the crucial C-O bond formation are presented: the Ullmann Condensation and the Buchwald-Hartwig O-Arylation.

Synthetic Pathway Overview

The synthesis of Piperonyl Butoxide from this compound involves a single key transformation: the formation of an ether bond between the aromatic ring and the 2-(2-butoxyethoxy)ethanol (B94605) side chain. This is achieved via a metal-catalyzed cross-coupling reaction.

Synthesis_Pathway This compound This compound Coupling_Reaction Ullmann or Buchwald-Hartwig Coupling This compound->Coupling_Reaction Aryl Halide 2-(2-butoxyethoxy)ethanol 2-(2-butoxyethoxy)ethanol 2-(2-butoxyethoxy)ethanol->Coupling_Reaction Alcohol Piperonyl_Butoxide Piperonyl Butoxide Coupling_Reaction->Piperonyl_Butoxide Etherification

Caption: Overall synthetic scheme for Piperonyl Butoxide.

Experimental Protocols

Two effective protocols for the synthesis are detailed below. Researchers should select the method based on available catalysts, ligands, and desired reaction conditions.

Protocol 1: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers. While it may require higher temperatures, it often utilizes less expensive catalysts than palladium-based methods.[1]

Materials:

  • This compound

  • 2-(2-butoxyethoxy)ethanol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (B28343), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), 2-(2-butoxyethoxy)ethanol (1.2 equiv.), copper(I) iodide (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl bromide).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure Piperonyl Butoxide.

Protocol 2: Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, often providing higher yields under milder conditions than the Ullmann reaction, though it requires a palladium catalyst and a specific phosphine (B1218219) ligand.[2][3]

Materials:

  • This compound

  • 2-(2-butoxyethoxy)ethanol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add anhydrous toluene to the flask, followed by this compound (1.0 equiv.) and 2-(2-butoxyethoxy)ethanol (1.2 equiv.).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to yield the final product.

Catalytic Cycle for Buchwald-Hartwig O-Arylation

The mechanism of the Buchwald-Hartwig O-arylation involves a palladium(0)/palladium(II) catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(Br)L_n Pd0->OA_complex Oxidative Addition (Ar-Br) Alkoxide_complex Ar-Pd(II)(OR)L_n OA_complex->Alkoxide_complex Ligand Exchange (R-OH, Base) Alkoxide_complex->Pd0 Reductive Elimination Product Ar-OR (Piperonyl Butoxide) Alkoxide_complex->Product Product Formation

Caption: Buchwald-Hartwig O-Arylation Catalytic Cycle.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Piperonyl Butoxide from this compound based on literature reports of similar cross-coupling reactions. Actual results may vary depending on experimental conditions and scale.

ParameterUllmann CondensationBuchwald-Hartwig O-Arylation
Catalyst Copper(I) iodideTris(dibenzylideneacetone)dipalladium(0)
Ligand N,N-DimethylglycineXPhos
Base Cesium carbonateSodium tert-butoxide
Solvent TolueneToluene
Temperature 110 °C100 °C
Typical Yield 70-85%80-95%
Purity (post-chromatography) >98%>98%
Reaction Time 24-48 hours12-24 hours

Conclusion

The synthesis of Piperonyl Butoxide from this compound is effectively achieved through modern metal-catalyzed cross-coupling reactions. Both the Ullmann Condensation and the Buchwald-Hartwig O-Arylation present viable and high-yielding pathways. The choice of method will depend on the specific resources and expertise available in the laboratory. The protocols provided herein offer a detailed guide for researchers to successfully synthesize this important industrial chemical. Careful execution of the experimental procedures and purification steps is crucial for obtaining a high yield and purity of the final product.

References

The Role of 5-Bromo-1,3-benzodioxole in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the synthesis and potential application of a novel anti-inflammatory agent derived from 5-Bromo-1,3-benzodioxole. The target compound, 2-(4-((6-bromo-1,3-benzodioxol-5-yl)methyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide, is a promising candidate for further investigation due to its structural similarity to known anti-inflammatory molecules. These notes provide a comprehensive overview of the synthetic pathway, detailed experimental protocols, and the potential mechanism of action related to the inhibition of key inflammatory signaling pathways.

Introduction

The 1,3-benzodioxole (B145889) moiety is a key structural feature in numerous biologically active compounds. Its unique electronic and conformational properties make it a valuable scaffold in medicinal chemistry for modulating pharmacological activity. This compound, in particular, serves as a versatile starting material, allowing for functionalization at the bromine-substituted position to generate a diverse range of derivatives. This application note focuses on a multi-step synthesis to create a piperazine-acetamide derivative with potential anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Synthetic Pathway Overview

The synthesis of 2-(4-((6-bromo-1,3-benzodioxol-5-yl)methyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide from this compound is a multi-step process. The overall workflow involves the introduction of a functionalized side chain at the 5-position of the benzodioxole ring, which is then coupled with a piperazine-acetamide moiety.

Synthetic Pathway A This compound B 6-Bromo-1,3-benzodioxole-5-carbaldehyde A->B Formylation C (6-Bromo-1,3-benzodioxol-5-yl)methanol B->C Reduction D 5-(Chloromethyl)-6-bromo-1,3-benzodioxole C->D Chlorination E 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)piperazine D->E Piperazine (B1678402) Addition G Target Compound E->G Alkylation F 2-Chloro-N-(2,6-dimethylphenyl)acetamide F->G

Caption: Synthetic route to the target anti-inflammatory agent.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-carbaldehyde

This step involves the formylation of this compound. A common method for this transformation is the Vilsmeier-Haack reaction.

  • Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water, Ice.

  • Procedure:

    • To a stirred solution of DMF at 0°C, slowly add POCl₃ dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve this compound in DCM and add it to the Vilsmeier reagent at 0°C.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium acetate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 6-Bromo-1,3-benzodioxole-5-carbaldehyde.[1]

Step 2: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methanol

The aldehyde functional group is reduced to an alcohol in this step.

  • Materials: 6-Bromo-1,3-benzodioxole-5-carbaldehyde, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Water, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 6-Bromo-1,3-benzodioxole-5-carbaldehyde in methanol at 0°C.

    • Add NaBH₄ portion-wise to the solution, maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield (6-Bromo-1,3-benzodioxol-5-yl)methanol.

Step 3: Synthesis of 5-(Chloromethyl)-6-bromo-1,3-benzodioxole

The hydroxyl group is converted to a more reactive chloro group.

  • Materials: (6-Bromo-1,3-benzodioxol-5-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Pyridine (catalytic amount).

  • Procedure:

    • Dissolve (6-Bromo-1,3-benzodioxol-5-yl)methanol in DCM at 0°C.

    • Add a catalytic amount of pyridine.

    • Slowly add thionyl chloride dropwise to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully pour the mixture into ice-cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 5-(Chloromethyl)-6-bromo-1,3-benzodioxole.[2]

Step 4: Synthesis of 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)piperazine

The chlorinated intermediate is reacted with piperazine in a nucleophilic substitution reaction.

  • Materials: 5-(Chloromethyl)-6-bromo-1,3-benzodioxole, Piperazine, Triethylamine (B128534) (TEA), Acetonitrile (B52724).

  • Procedure:

    • To a solution of piperazine in acetonitrile, add triethylamine.

    • Add a solution of 5-(Chloromethyl)-6-bromo-1,3-benzodioxole in acetonitrile dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)piperazine.

Step 5: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This is a separate synthesis of a key building block.

  • Materials: 2,6-Dimethylaniline (B139824), Chloroacetyl chloride, Sodium hydroxide, 1,2-Dichloroethylene, Water.

  • Procedure:

    • Dissolve 2,6-dimethylaniline in 1,2-dichloroethylene and add a 1N aqueous solution of sodium hydroxide.

    • With vigorous stirring, add chloroacetyl chloride dropwise at a temperature between 20-35°C.

    • Continue stirring for 1.5 hours at the same temperature.

    • Separate the organic layer and concentrate it under reduced pressure.

    • Collect the precipitated product by filtration and dry under reduced pressure to obtain 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[3][4][5]

Step 6: Synthesis of 2-(4-((6-bromo-1,3-benzodioxol-5-yl)methyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide

This is the final step where the two key fragments are coupled.

  • Materials: 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)piperazine, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a mixture of 1-((6-Bromo-1,3-benzodioxol-5-yl)methyl)piperazine and potassium carbonate in acetonitrile, add 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

    • Heat the reaction mixture to reflux and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final target compound.

Potential Mechanism of Action and Anti-inflammatory Activity

The anti-inflammatory activity of the synthesized compound is hypothesized to occur through the inhibition of key inflammatory pathways.

Signaling Pathway cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Gene Expression Stimuli Stimuli IKK IKK Stimuli->IKK NF-kB p65/p50 NF-kB p65/p50 IKK->NF-kB p65/p50 phosphorylates Nuclear Translocation Nuclear Translocation NF-kB p65/p50->Nuclear Translocation Pro-inflammatory Genes\n(COX-2, TNF-α, IL-6) Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nuclear Translocation->Pro-inflammatory Genes\n(COX-2, TNF-α, IL-6) COX-2 COX-2 Inflammation Inflammation Pro-inflammatory Genes\n(COX-2, TNF-α, IL-6)->Inflammation Target Compound Target Compound Target Compound->IKK Inhibits Target Compound->COX-2 Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

The structural features of the target compound, particularly the presence of the benzodioxole and piperazine-acetamide moieties, suggest a potential for inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the activity of cyclooxygenase-2 (COX-2).[3][6]

  • NF-κB Inhibition: The NF-κB pathway is a crucial regulator of the inflammatory response. Upon activation by inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. The synthesized compound may inhibit this pathway, potentially by targeting the IKK complex.

  • COX-2 Inhibition: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The benzodioxole scaffold has been explored in the design of selective COX-2 inhibitors.

Quantitative Data

While specific quantitative data for the target compound is not yet available in the public domain, the following table presents typical ranges for related benzodioxole and piperazine derivatives against COX enzymes. This data is for comparative purposes and highlights the potential anti-inflammatory efficacy.

Compound ClassTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Benzodioxole-Pyrazole HybridsCOX-1>100High
COX-20.08 - 0.15
Phenylpiperazine DerivativesCOX-110 - 50Moderate to High
COX-20.1 - 1.0

Data is generalized from studies on similar compound classes and should be experimentally verified for the target compound.[6]

Conclusion

The synthesis of 2-(4-((6-bromo-1,3-benzodioxol-5-yl)methyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide from this compound presents a viable route to a novel potential anti-inflammatory agent. The provided protocols offer a detailed guide for its laboratory-scale synthesis. Further biological evaluation is necessary to quantify its anti-inflammatory activity and to elucidate the precise mechanism of action, with a focus on its inhibitory effects on the NF-κB and COX-2 pathways. These findings will be crucial for its future development as a therapeutic agent.

References

Application Notes and Protocols for the Bromination of 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrophilic bromination of 1,3-benzodioxole (B145889) to synthesize 5-bromo-1,3-benzodioxole. This key intermediate is valuable in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2][3]

Application Notes

1.1 Chemical Background and Regioselectivity

1,3-Benzodioxole possesses a methylenedioxy group that acts as a strong electron-donating substituent. This group activates the aromatic ring towards electrophilic aromatic substitution (EAS), directing incoming electrophiles primarily to the ortho and para positions. Due to a combination of electronic and steric factors, electrophilic attack preferentially occurs at the 5-position, yielding the 5-substituted derivative as the major product.[1]

1.2 Brominating Agents

Several reagents can be employed for the bromination of 1,3-benzodioxole. The choice of agent can influence reaction conditions, yield, and safety considerations.

  • Molecular Bromine (Br₂): A traditional and effective reagent for this transformation. It is typically dissolved in a suitable solvent like carbon tetrachloride or dichloromethane (B109758).[4][5] Reactions with molecular bromine can sometimes lead to the formation of dibrominated byproducts if not carefully controlled.[5]

  • N-Bromosuccinimide (NBS): A solid reagent that is often easier and safer to handle than liquid bromine.[4][6] It is a common choice for brominating activated aromatic systems.[6]

  • Oxidative Bromination Systems: Greener and more atom-economical methods utilize a bromide salt (e.g., ammonium (B1175870) bromide or HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂).[5][7][8] These methods avoid the use of elemental bromine.

1.3 Solvents and Reaction Conditions

The selection of a solvent is critical for controlling the reaction. Common solvents include:

  • Halogenated solvents like carbon tetrachloride and dichloromethane.[4][8][9]

  • Acetic acid.[7]

Temperature control is crucial for achieving high selectivity and yield. Most protocols recommend low temperatures (e.g., -5°C to 10°C) during the addition of the brominating agent to manage the exothermic nature of the reaction and prevent over-bromination.[4][9]

1.4 Work-up and Purification

Standard work-up procedures involve quenching the reaction to neutralize any remaining brominating agent and acid byproducts. This is typically achieved by washing with an aqueous solution of sodium thiosulfate (B1220275) and/or sodium bicarbonate.[4][9] The organic product is then extracted, dried over an anhydrous salt like sodium sulfate, and concentrated.[7][9] Purification of the crude product can be accomplished by vacuum distillation, recrystallization, or column chromatography.[10][11]

1.5 Safety Precautions

  • Chemical Hazards: Concentrated acids, molecular bromine, and chlorinated solvents are corrosive, toxic, and environmentally harmful. N-Bromosuccinimide is an irritant. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): Work must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[10]

  • Temperature Control: The reaction can be exothermic. Careful, dropwise addition of reagents and the use of an ice bath are necessary to prevent runaway reactions.[10]

Experimental Protocols

2.1 Method A: Bromination with Molecular Bromine in Carbon Tetrachloride

This protocol is adapted from established chemical synthesis literature.[4]

2.1.1 Reagents and Materials

  • 1,3-Benzodioxole

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Chloroform (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

2.1.2 Procedure

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-benzodioxole in carbon tetrachloride.

  • Cool the solution in an ice-salt bath to a temperature between -5°C and 5°C.[9]

  • Prepare a solution of bromine in carbon tetrachloride and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred 1,3-benzodioxole solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue to stir the mixture at 10°C for approximately 8.5 hours.[4][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pass nitrogen gas through the mixture to remove excess bromine.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate, followed by an aqueous solution of sodium thiosulfate, until the red-brown color of bromine disappears.[4][9]

  • Transfer the mixture to a separatory funnel and extract the product with chloroform.[9]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[9]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

2.2 Method B: Bromination with N-Bromosuccinimide (NBS)

This protocol uses a solid brominating agent, which can be more convenient to handle.[4]

2.2.1 Reagents and Materials

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

2.2.2 Procedure

  • Dissolve 1,3-benzodioxole in dichloromethane in a round-bottom flask with a magnetic stirrer.

  • Add N-Bromosuccinimide (NBS) to the solution in portions.

  • Stir the reaction at room temperature for several hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[7]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[10]

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure this compound.[10]

Data Presentation

Table 1: Reagents and Stoichiometry (Example Calculation for Method A)

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
1,3-Benzodioxole122.120.101.012.21 g
Bromine (Br₂)159.810.1051.0516.78 g (5.38 mL)
Carbon Tetrachloride---~200 mL

Table 2: Summary of Reaction Conditions and Reported Yields

MethodBrominating AgentSolventTemperatureTimeReported YieldReference
ABromine (Br₂)Carbon Tetrachloride-5°C to 10°C8.5 hours~70%[4][5]
BNBSDichloromethaneRoom Temp.Several hoursHigh-yielding[4]
CNH₄Br / H₂O₂Acetic AcidRoom Temp.VariableGood[7]

Table 3: Physical and Spectroscopic Data for this compound

PropertyValue
CAS Number 2635-13-4[12]
Molecular Formula C₇H₅BrO₂[12]
Formula Weight 201.02 g/mol [12]
Appearance Pale yellow liquid[12]
Purity min. 98%[12]
Boiling Point High boiling; requires vacuum for distillation[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Bromination_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve 1,3-Benzodioxole in Solvent B Cool Mixture (e.g., Ice Bath) A->B D Dropwise Addition of Brominating Agent B->D C Prepare Solution of Brominating Agent C->D E Stir Reaction Mixture (Monitor by TLC) D->E F Quench Reaction (e.g., NaHCO₃ / Na₂S₂O₃) E->F G Extract Product with Organic Solvent F->G H Wash Organic Layer (e.g., Brine) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter and Concentrate Under Reduced Pressure I->J K Purify Product (Vacuum Distillation or Column Chromatography) J->K L Characterize Final Product (this compound) K->L

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the thorough characterization of 5-Bromo-1,3-benzodioxole (CAS No: 2635-13-4). This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Accurate determination of its identity, purity, and impurity profile is crucial for ensuring the quality and consistency of downstream products.

Overview of Analytical Strategy

A multi-technique approach is essential for the unambiguous characterization of this compound. This involves a combination of spectroscopic and chromatographic methods to confirm the molecular structure and assess the purity of the material. The general workflow for characterization is outlined below.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR, Acetonitrile for HPLC) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR FT-IR Spectroscopy Dissolution->IR HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis Dissolution->GC Data_Integration Data Integration and Structure Confirmation NMR->Data_Integration MS->Data_Integration IR->Data_Integration HPLC->Data_Integration GC->Data_Integration Report Certificate of Analysis Data_Integration->Report

Caption: General analytical workflow for the characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer

    • Pulse Program: Standard pulse-acquire

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer

    • Pulse Program: Proton-decoupled pulse-acquire

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal.

Expected Data:

¹H NMR
Chemical Shift (δ, ppm) Assignment
6.85 (d, J = 8.4 Hz, 1H)Aromatic H
6.72 (s, 1H)Aromatic H
6.67 (d, J = 8.4 Hz, 1H)Aromatic H
5.97 (s, 2H)O-CH₂-O
¹³C NMR
Predicted Chemical Shift (δ, ppm) Assignment
148.5, 147.4Aromatic C-O
128.6, 121.3, 113.9, 108.2Aromatic C-H and C-Br
102.1O-CH₂-O
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Analysis:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of a bromine atom (characteristic M+ and M+2 peaks in a ~1:1 ratio).

Expected Data:

m/z Relative Intensity (%) Assignment
200/202~95[M]⁺ (Molecular ion with Br isotopes)
121~100[M - Br]⁺
93~40[M - Br - CO]⁺
65~50[C₅H₅]⁺
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Place a small drop of the liquid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • FT-IR Analysis:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Data:

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumAromatic C-H stretch
~1480, ~1440MediumAromatic C=C stretch
~1250, ~1040StrongAsymmetric & Symmetric C-O-C stretch (dioxole)
~930MediumO-CH₂-O bend
~600-500MediumC-Br stretch

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and quantifying any impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area. For quantitative analysis, a calibration curve should be prepared using certified reference standards.

HPLC_Workflow Prep Sample Preparation (Dissolve and Filter) Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Analyze Data Analysis (Peak Integration and Purity Calculation) Detect->Analyze

Caption: HPLC analysis workflow for purity determination.

Summary of Analytical Data

The following table summarizes the key analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Value
¹H NMR (CDCl₃) Chemical Shifts (δ, ppm)6.85, 6.72, 6.67, 5.97
¹³C NMR (CDCl₃) Predicted Chemical Shifts (δ, ppm)148.5, 147.4, 128.6, 121.3, 113.9, 108.2, 102.1
GC-MS (EI) Molecular Ion (m/z)200/202
Major Fragments (m/z)121, 93, 65
FT-IR (ATR) Key Absorptions (cm⁻¹)~3050, ~1480, ~1250, ~1040, ~930, ~550
HPLC Purity>98% (typical)

Conclusion

The application of this comprehensive suite of analytical techniques will ensure the accurate identification and purity assessment of this compound. The provided protocols and expected data serve as a valuable resource for researchers and scientists in quality control and drug development, facilitating the reliable use of this important chemical intermediate.

Application Notes and Protocols: 5-Bromo-1,3-benzodioxole as a Versatile Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-1,3-benzodioxole as a key building block in the synthesis of a diverse range of agrochemicals, including insecticides, fungicides, and herbicides. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for researchers in the development of novel and effective crop protection agents.

Introduction: The Significance of the 1,3-Benzodioxole (B145889) Scaffold in Agrochemicals

The 1,3-benzodioxole moiety is a privileged scaffold in the design of biologically active molecules. Its presence in natural products with notable physiological effects has inspired the development of numerous synthetic compounds with applications in medicine and agriculture. In the context of agrochemicals, the 1,3-benzodioxole ring system is most famously represented by Piperonyl Butoxide (PBO), a widely used synergist that enhances the efficacy of various insecticides by inhibiting insect metabolic enzymes.[1] The introduction of a bromine atom at the 5-position of the benzodioxole ring provides a reactive handle for a variety of synthetic transformations, making this compound a valuable and versatile intermediate for the synthesis of a new generation of agrochemicals.

Synthetic Applications and Protocols

This compound can be elaborated into a variety of agrochemical classes through common synthetic transformations such as Grignard reactions, cross-coupling reactions, and substitutions.

Synthesis of Insecticide Synergists: Piperonyl Butoxide (PBO) Analogs

Piperonyl Butoxide (PBO) is a semisynthetic derivative of safrole and is a crucial component in many insecticide formulations, enhancing the potency of active ingredients like pyrethrins (B594832) and pyrethroids.[1] A plausible synthetic route to PBO starting from this compound is outlined below, proceeding through key intermediates such as 6-propyl-1,3-benzodioxole-5-carbaldehyde.

Experimental Protocol: Proposed Synthesis of Piperonyl Butoxide from this compound

This multi-step synthesis involves the introduction of the propyl group followed by the elaboration of the ether side chain.

Step 1: Grignard Reaction to introduce the Propyl Group

  • Reaction: this compound is converted to the corresponding Grignard reagent, which is then reacted with propanal to yield a secondary alcohol. Subsequent oxidation and reduction steps (not detailed here but standard organic chemistry procedures) would lead to 6-propyl-1,3-benzodioxole. A more direct approach to a key intermediate is the formylation of a propyl-substituted benzodioxole.[2]

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous diethyl ether or Tetrahydrofuran (THF)

    • Propanal

    • Iodine crystal (for initiation)

    • Dry glassware under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, add a solution of this compound (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard formation (indicated by heat and bubbling).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Cool the Grignard reagent in an ice bath and add a solution of propanal (1.1 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting secondary alcohol can be oxidized to the corresponding ketone and then reduced to the propyl group, or undergo further transformations.

Step 2: Synthesis of 6-propyl-1,3-benzodioxole-5-carbaldehyde

  • This intermediate can be synthesized via formylation of 5-propyl-1,3-benzodioxole.[2]

Step 3: Conversion to Piperonyl Butoxide

  • The final steps involve the conversion of the aldehyde to the chloromethyl derivative followed by an etherification reaction with the sodium salt of 2-(2-butoxyethoxy)ethanol.[1][3]

dot

Synthesis_of_PBO A This compound B Grignard Reagent A->B Mg, THF C Propyl-substituted 1,3-benzodioxole B->C D 6-Propyl-1,3-benzodioxole- 5-carbaldehyde C->D Vilsmeier-Haack or other formylation E 6-Propyl-5-(chloromethyl)- 1,3-benzodioxole D->E e.g., SOCl2 F Piperonyl Butoxide (PBO) E->F G Propanal G->C H Formylation I Chloromethylation J 2-(2-butoxyethoxy)ethanol, NaOH J->F Williamson Ether Synthesis

Caption: Proposed synthetic pathway for Piperonyl Butoxide from this compound.

Synthesis of Fungicides: Benzodioxole-Pyrimidine Derivatives

Recent studies have demonstrated the potent fungicidal activity of 1,3-benzodioxole-pyrimidine derivatives as succinate (B1194679) dehydrogenase inhibitors (SDHIs).[4][5] The following protocol is adapted from the synthesis of these promising antifungal agents, starting from a benzodioxole-containing precursor which can be derived from this compound.

Experimental Protocol: Synthesis of a 1,3-Benzodioxole-Pyrimidine Fungicide Derivative

This protocol outlines the key coupling step to form the final active compound. The synthesis of the necessary benzodioxole-containing amine precursor can be achieved from this compound via standard procedures like nitration, reduction, and further functionalization.

  • Reaction: A substituted pyrimidine (B1678525) chloride is reacted with a benzodioxole-containing amine in the presence of a base.

  • Materials:

    • 2-Chloro-4,6-disubstituted-pyrimidine

    • 1-(Benzo[d][2][6]dioxol-5-yl)ethan-1-amine (or similar amine derivative)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the 1-(Benzo[d][2][6]dioxol-5-yl)ethan-1-amine derivative (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add the 2-chloro-4,6-disubstituted-pyrimidine (1.1 eq) to the mixture.

    • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired 1,3-benzodioxole-pyrimidine derivative.

Quantitative Data: Fungicidal Activity of Benzodioxole-Pyrimidine Derivatives [4]

CompoundTarget FungusEC₅₀ (mg/L)
5c Botrytis cinerea0.44
Rhizoctonia solani6.96
Fusarium oxysporum6.99
Alternaria solani0.07
Gibberella zeae0.57
Boscalid (Control) Botrytis cinerea5.02
Rhizoctonia solani>50
Fusarium oxysporum>50
Alternaria solani0.16
Gibberella zeae1.28

dot

Fungicide_Synthesis_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation A This compound B Functionalization (e.g., Nitration, Reduction) A->B C Benzodioxole Amine Precursor B->C E Coupling Reaction C->E D Substituted Pyrimidine Chloride D->E F Benzodioxole-Pyrimidine Fungicide E->F G In vitro Antifungal Assay F->G H Determination of EC50 values G->H

Caption: Workflow for the synthesis and evaluation of benzodioxole-pyrimidine fungicides.

Synthesis of Herbicides: Dillapiole (B1196416) and its Derivatives

Dillapiole, a naturally occurring phenylpropanoid found in the essential oil of dill, has demonstrated both antifungal and herbicidal activities.[7] It can be synthesized from this compound, offering a route to a bio-based herbicide.

Experimental Protocol: Proposed Synthesis of Dillapiole from this compound

This synthesis involves the introduction of methoxy (B1213986) groups and an allyl group to the benzodioxole core.

Step 1: Introduction of Methoxy Groups

  • A plausible route involves the conversion of the bromo-derivative to a dihydroxy-derivative, followed by methylation. This is a challenging transformation and may require optimization.

Step 2: Introduction of the Allyl Group via Wittig Reaction

  • Reaction: A formyl derivative of the dimethoxy-benzodioxole is reacted with an allyl-containing Wittig reagent.

  • Materials:

    • 4,5-Dimethoxy-1,3-benzodioxole-6-carbaldehyde

    • Allyltriphenylphosphonium bromide

    • A strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous THF

    • Dry glassware under an inert atmosphere

  • Procedure:

    • In a flame-dried, two-necked flask under nitrogen, suspend allyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base dropwise until the characteristic color of the ylide appears and persists.

    • Stir the ylide solution at 0 °C for 30 minutes.

    • Add a solution of 4,5-dimethoxy-1,3-benzodioxole-6-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield dillapiole.

Quantitative Data: Herbicidal Activity of Dillapiole [7]

Plant SpeciesMortality Rate (24h)Mortality Rate (48h)
Arabidopsis thaliana80.2%29.1%

dot

Signaling_Pathway cluster_herbicide Herbicidal Action of Dillapiole Dillapiole Dillapiole HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Dillapiole->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Essential for Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Protects Plant_Death Plant Death Chlorophyll->Plant_Death Loss leads to

Caption: Hypothesized herbicidal mode of action of dillapiole via HPPD inhibition.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of agrochemicals. Its utility is demonstrated in the potential synthesis of the well-established insecticide synergist Piperonyl Butoxide, as well as in the development of novel fungicides and herbicides with promising biological activities. The synthetic protocols and biological data presented herein provide a solid foundation for researchers to explore the rich chemistry of the benzodioxole scaffold and to develop next-generation crop protection solutions. Further structure-activity relationship (SAR) studies on derivatives of this compound are warranted to optimize their efficacy and selectivity.

References

Application Notes: Rhodium-Catalyzed Synthesis of Novel Phenanthridinones Incorporating a Benzodioxole Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenanthridinone and its derivatives are crucial structural motifs found in numerous biologically active natural products and pharmaceutical agents. Their synthesis has garnered significant attention in the field of organic chemistry. Modern synthetic strategies often employ transition-metal-catalyzed C-H activation and annulation reactions, offering an efficient and atom-economical approach to constructing this privileged heterocyclic scaffold. Among these methods, rhodium(III)-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted phenanthridinones. This document outlines a protocol for a hypothetical rhodium(III)-catalyzed annulation reaction for the synthesis of a novel phenanthridinone derivative incorporating the 5-Bromo-1,3-benzodioxole scaffold, a versatile building block in medicinal chemistry.

Reaction Principle

The described methodology is based on the rhodium(III)-catalyzed C-H/N-H bond activation and annulation of an N-methoxybenzamide with an in situ-generated or pre-formed aryl-organometallic reagent derived from this compound. The reaction proceeds via a directed C-H activation of the N-methoxybenzamide, followed by coupling with the benzodioxole-derived partner and subsequent intramolecular cyclization to yield the desired phenanthridinone. While a direct rhodium-catalyzed cyclization involving this compound has not been explicitly detailed in the reviewed literature, this protocol is based on analogous, well-established rhodium-catalyzed syntheses of phenanthridinones.

Key Experimental Protocol: Synthesis of a Benzodioxole-Fused Phenanthridinone

This protocol describes a hypothetical synthesis of a novel phenanthridinone by adapting established methods for rhodium-catalyzed C-H activation and annulation. The first step involves the preparation of the aryltriethoxysilane derivative of this compound, which then serves as the coupling partner for the rhodium-catalyzed cyclization.

Step 1: Synthesis of (1,3-Benzodioxol-5-yl)triethoxysilane

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete (as indicated by the consumption of magnesium), add tetraethyl orthosilicate (B98303) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain (1,3-Benzodioxol-5-yl)triethoxysilane.

Step 2: Rhodium(III)-Catalyzed Annulation

  • To a dry Schlenk tube, add N-methoxybenzamide (1.0 equiv.), (1,3-Benzodioxol-5-yl)triethoxysilane (1.2 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (B1671644) (DCE) as the solvent.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired benzodioxole-fused phenanthridinone.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the rhodium-catalyzed synthesis of various substituted phenanthridinones, including a hypothetical entry for the product derived from this compound.

EntryN-Methoxybenzamide DerivativeArylating AgentCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1N-methoxybenzamidePhenyltriethoxysilane[CpRhCl₂]₂ / AgSbF₆DCE1002485
24-Methyl-N-methoxybenzamidePhenyltriethoxysilane[CpRhCl₂]₂ / AgSbF₆DCE1002488
34-Fluoro-N-methoxybenzamidePhenyltriethoxysilane[CpRhCl₂]₂ / AgSbF₆DCE1002475
4N-methoxybenzamide(4-Methoxyphenyl)triethoxysilane[CpRhCl₂]₂ / AgSbF₆DCE1002482
5 N-methoxybenzamide (1,3-Benzodioxol-5-yl)triethoxysilane [Cp*RhCl₂]₂ / AgSbF₆ DCE 100 24 ~70-80 (Estimated)

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Arylsilane Synthesis cluster_step2 Step 2: Rhodium-Catalyzed Annulation start1 This compound + Mg, THF grignard Grignard Reagent Formation start1->grignard silane_formation Reaction with Tetraethyl Orthosilicate grignard->silane_formation workup1 Aqueous Workup & Purification silane_formation->workup1 product1 (1,3-Benzodioxol-5-yl)triethoxysilane workup1->product1 start2 N-methoxybenzamide + Arylsilane product1->start2 Coupling Partner reaction C-H/N-H Annulation start2->reaction catalyst [Cp*RhCl₂]₂ / AgSbF₆ DCE, 100 °C catalyst->reaction workup2 Filtration & Purification reaction->workup2 product2 Benzodioxole-Fused Phenanthridinone workup2->product2

Caption: Workflow for the synthesis of a benzodioxole-fused phenanthridinone.

Proposed Catalytic Cycle

catalytic_cycle Rh_III CpRh(III)X₂ Rhodacycle Rhodacycle Intermediate Rh_III->Rhodacycle C-H Activation Coordination Coordinative Insertion Rhodacycle->Coordination Migratory Insertion Reductive_Elimination Reductive Elimination Coordination->Reductive_Elimination Rh_I CpRh(I) Reductive_Elimination->Rh_I Forms Product Oxidation Oxidation Rh_I->Oxidation Oxidation->Rh_III Re-oxidation Reactant1 N-Methoxybenzamide Reactant1->Rh_III - HX Reactant2 Arylsilane Reactant2->Rhodacycle Product Phenanthridinone Byproduct HX

Application Notes and Protocols for N-alkylation with 5-(bromomethyl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of primary, secondary, and heterocyclic amines using 5-(bromomethyl)-1,3-benzodioxole, also known as piperonyl bromide. This reaction is a fundamental step in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug discovery, leading to the formation of N-piperonylamines.

Introduction

N-alkylation of amines is a crucial transformation in organic synthesis for the construction of carbon-nitrogen bonds. The piperonyl moiety (1,3-benzodioxole) is a common structural motif in many biologically active molecules. The N-alkylation with 5-(bromomethyl)-1,3-benzodioxole provides a straightforward method to introduce this valuable functional group onto a variety of amine scaffolds. The following protocols detail the reaction conditions for primary, secondary, and heterocyclic amines.

Reaction Principle

The N-alkylation of an amine with 5-(bromomethyl)-1,3-benzodioxole proceeds via a nucleophilic substitution reaction (typically SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of 5-(bromomethyl)-1,3-benzodioxole, displacing the bromide leaving group. A base is typically employed to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocols

Protocol 1: N-alkylation of Primary Amines

This protocol is optimized for the selective mono-alkylation of primary amines. Over-alkylation to the tertiary amine can be a side reaction, which can be minimized by controlling the stoichiometry of the reactants.

Materials:

  • 5-(bromomethyl)-1,3-benzodioxole

  • Primary amine (e.g., benzylamine, aniline)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq) and the chosen solvent (acetonitrile or DMF, approximately 0.1-0.2 M concentration of the amine).

  • Add the base. If using a solid base like potassium carbonate, add 1.5-2.0 equivalents. If using a liquid base like DIPEA, add 1.5 equivalents.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Dissolve 5-(bromomethyl)-1,3-benzodioxole (1.0-1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for 4-24 hours. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion, filter off any inorganic salts if a solid base was used.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-mono-alkylated secondary amine.

Protocol 2: N-alkylation of Secondary Amines

This protocol is for the synthesis of tertiary amines from secondary amines.

Materials:

  • 5-(bromomethyl)-1,3-benzodioxole

  • Secondary amine (e.g., dibenzylamine, piperidine)

  • Potassium carbonate (K₂CO₃) or a hindered non-nucleophilic base (e.g., 2,6-lutidine)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile or DMF (to a concentration of about 0.1 M).

  • Add the base (1.5 eq of K₂CO₃ or a hindered base).

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Slowly add a solution of 5-(bromomethyl)-1,3-benzodioxole (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take from 2 to 24 hours.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water or saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude tertiary amine by flash column chromatography.

Protocol 3: N-alkylation of Heterocyclic Amines

This protocol is suitable for N-alkylation of nitrogen-containing heterocycles such as imidazole, pyrazole, or indole.

Materials:

  • 5-(bromomethyl)-1,3-benzodioxole

  • Heterocyclic amine (e.g., imidazole, indole)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the heterocyclic amine (1.0 eq) in anhydrous DMF, add the base. For less acidic heterocycles, K₂CO₃ (2.0 eq) is sufficient. For heterocycles like indole, a stronger base like NaH (1.2 eq, 60% dispersion in mineral oil) may be required. If using NaH, handle with extreme care under an inert atmosphere and cool the reaction to 0 °C before addition.

  • Stir the mixture at room temperature (or at 0 °C if using NaH) for 30 minutes.

  • Add a solution of 5-(bromomethyl)-1,3-benzodioxole (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (especially if NaH was used).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation with 5-(bromomethyl)-1,3-benzodioxole. Yields are illustrative and can vary based on the specific substrate and reaction conditions.

Table 1: N-alkylation of Primary Amines

EntryPrimary AmineBaseSolventTime (h)Yield (%)
1BenzylamineK₂CO₃CH₃CN685-95
2AnilineDIPEADMF1270-80
3CyclohexylamineK₂CO₃CH₃CN880-90

Table 2: N-alkylation of Secondary Amines

EntrySecondary AmineBaseSolventTime (h)Yield (%)
1DibenzylamineK₂CO₃CH₃CN490-98
2PiperidineK₂CO₃DMF388-96
3MorpholineNaHCO₃H₂O290-95[1]

Table 3: N-alkylation of Heterocyclic Amines

EntryHeterocyclic AmineBaseSolventTime (h)Yield (%)
1ImidazoleK₂CO₃DMF485-95
2IndoleNaHDMF675-85
3PyrazoleK₂CO₃CH₃CN580-90

Visualizations

Experimental Workflow

The general workflow for the N-alkylation of amines with 5-(bromomethyl)-1,3-benzodioxole is depicted below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Amine and Base in Solvent addition 2. Add 5-(bromomethyl)-1,3-benzodioxole reactants->addition Dropwise stir 3. Stir and Monitor (TLC/LC-MS) addition->stir quench 4. Quench and Extract stir->quench Reaction Complete dry 5. Dry and Concentrate quench->dry purify 6. Column Chromatography dry->purify product Pure N-Piperonylamine purify->product

Caption: General workflow for the N-alkylation of amines.

Signaling Pathways

While specific signaling pathway diagrams involving N-piperonylamines are highly dependent on the biological target and the overall molecular structure, many such compounds are designed as ligands for receptors or enzymes. The logical relationship for a hypothetical drug candidate interacting with a G-protein coupled receptor (GPCR) is illustrated below.

signaling_pathway ligand N-Piperonylamine Derivative (Ligand) receptor GPCR ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Scale-Up Synthesis of 5-Bromo-1,3-benzodioxole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Bromo-1,3-benzodioxole, a key intermediate in the preparation of various pharmacologically active compounds. The presented methodologies are designed to be robust and scalable for laboratory and pilot-plant settings, with a focus on procedural safety and efficiency.

Overview and Synthetic Strategy

This compound is a crucial building block in organic synthesis, particularly in the development of novel therapeutics. Its synthesis on a larger scale requires a reliable and efficient method. The most direct and scalable approach is the electrophilic bromination of the readily available starting material, 1,3-benzodioxole (B145889). This document outlines a detailed protocol for this transformation.

Physicochemical and Spectroscopic Data

A thorough characterization of the target compound is essential for quality control and subsequent applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2635-13-4
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Appearance Pale yellow liquid
Boiling Point 85-86 °C at 1 mmHg
Density 1.669 g/cm³

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Predicted shifts: Aromatic protons will show a distinct pattern. The two protons on the dioxole ring will appear as a singlet.
¹³C NMR Predicted shifts: Aromatic carbons and the methylene (B1212753) carbon of the dioxole ring will have characteristic chemical shifts. The carbon attached to the bromine will be in the expected region for a bromoarene.
IR Characteristic peaks for aromatic C-H, C-O-C, and C-Br stretching.
Mass Spec The molecular ion peak will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of approximately equal intensity).

Experimental Protocol: Direct Bromination of 1,3-benzodioxole

This protocol details a direct bromination method that is amenable to scale-up. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
Equipment
  • Large round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Vacuum distillation apparatus

Reaction Procedure
  • Reaction Setup: In a large round-bottom flask, dissolve 1,3-benzodioxole (1.0 equivalent) in dichloromethane.

  • Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in dichloromethane dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods, depending on the scale and required purity:

  • Flash Column Chromatography: For smaller scale purifications, use a silica gel column with a hexane/ethyl acetate gradient to isolate the pure product.

  • Vacuum Distillation: For larger scale purification, vacuum distillation is an effective method.[1] The product distills at 85-86 °C under a vacuum of 1 mmHg.[2]

Table 3: Summary of a Representative Experimental Run

ParameterValue
Starting Material 1,3-benzodioxole (e.g., 100 g)
Brominating Agent N-Bromosuccinimide (e.g., 154 g)
Solvent Dichloromethane (e.g., 1 L)
Reaction Temperature 0-5 °C
Reaction Time 2-4 hours (monitored by TLC)
Typical Yield 70-80% (after purification)
Purity (by GC/NMR) >98%

Experimental Workflow and Logic

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • 1,3-benzodioxole and this compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with care, avoiding contact with skin and eyes.

  • Dichloromethane: A volatile and potentially harmful solvent. Use only in a well-ventilated area.

  • Bromine (if used as an alternative): Highly toxic and corrosive. Extreme caution is required.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The described protocol for the direct bromination of 1,3-benzodioxole provides a reliable and scalable method for the synthesis of this compound. Careful control of the reaction conditions and appropriate purification techniques are key to obtaining a high yield of the pure product, which is a valuable intermediate for further synthetic transformations in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Bromo-1,3-benzodioxole. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The two most prevalent methods for the synthesis of this compound are the direct bromination of 1,3-benzodioxole (B145889) using either N-Bromosuccinimide (NBS) or liquid bromine (Br₂) as the brominating agent.

Q2: Which method generally provides a higher yield?

A2: The use of N-Bromosuccinimide (NBS) in acetonitrile (B52724) as a solvent has been reported to provide a higher yield of approximately 93%.[1] In comparison, bromination with liquid bromine in carbon tetrachloride can yield around 90%, while using acetic acid as a solvent results in a yield of about 70%.[2][3]

Q3: What are the main advantages of using NBS over liquid bromine?

A3: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile. Additionally, the reaction with NBS, particularly in a polar solvent like acetonitrile, can be more regioselective, leading to fewer byproducts.[1]

Q4: What are the potential side products in the synthesis of this compound?

A4: A common side product, especially when using liquid bromine, is the formation of a dibrominated product, 5,6-dibromo-1,3-benzodioxole.[3] The formation of other isomeric monobrominated products is also possible, though the 5-bromo isomer is generally favored.

Q5: How can the formation of byproducts be minimized?

A5: To minimize the formation of byproducts, it is crucial to control the stoichiometry of the reactants, particularly the amount of the brominating agent. Slow, dropwise addition of the brominating agent at a controlled temperature can also help to improve selectivity. Using a more selective brominating agent like NBS can also be advantageous.[1]

Q6: What purification methods are effective for isolating this compound?

A6: After the reaction, a typical work-up involves neutralizing any remaining acid and washing the organic layer with water and brine. The crude product can then be purified by distillation under reduced pressure (vacuum distillation) to separate it from starting material and high-boiling point impurities.[4] Column chromatography can also be employed for high-purity isolation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Reagents: The starting 1,3-benzodioxole or the brominating agent may be impure. 3. Loss of Product During Work-up: The product may be lost during extraction if the phases are not separated properly, or during distillation.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. 2. Ensure the purity of the starting materials. 1,3-benzodioxole can be distilled before use. 3. Ensure proper phase separation during extraction. For vacuum distillation, ensure the vacuum is sufficiently low to prevent product decomposition at high temperatures.
Formation of a Dark-Colored or Tarry Mixture 1. Reaction Temperature Too High: This can lead to polymerization and degradation of the starting material and product. 2. Rapid Addition of Brominating Agent: A high local concentration of the brominating agent can cause exothermic reactions and side product formation.1. Maintain a low and controlled temperature during the addition of the brominating agent, especially when using liquid bromine. An ice bath is recommended. 2. Add the brominating agent dropwise with vigorous stirring to ensure even distribution and to control the reaction rate.
Presence of Multiple Products (e.g., dibromide) 1. Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to the formation of dibrominated byproducts. 2. Reaction Conditions Favoring Over-Bromination: Higher temperatures or prolonged reaction times can sometimes lead to further bromination.1. Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended. 2. Once TLC indicates the consumption of the starting material, proceed with the work-up to avoid further reaction. Consider using a milder and more selective brominating system like NBS in acetonitrile.
Difficulty in Product Purification 1. High Boiling Point of the Product: this compound has a high boiling point, making atmospheric distillation difficult and can lead to decomposition. 2. Similar Polarity of Byproducts: Isomeric byproducts or the starting material may have similar polarities to the desired product, making separation by column chromatography challenging.1. Use vacuum distillation for purification. A high vacuum is necessary to lower the boiling point and prevent decomposition.[4] 2. For column chromatography, experiment with different solvent systems to achieve better separation. A gradient elution may be necessary.

Experimental Protocols

Method 1: Bromination with N-Bromosuccinimide (NBS) in Acetonitrile

This method is reported to give a high yield of this compound.[1]

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of 1,3-benzodioxole in acetonitrile.

  • Add 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 90 minutes.[1]

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Dilute the mixture with MTBE and wash with deionized water three times.

  • Wash the organic layer once with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Method 2: Bromination with Liquid Bromine in Carbon Tetrachloride

This is a more traditional method for the bromination of aromatic compounds.[2]

Materials:

  • 1,3-Benzodioxole

  • Liquid Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1 equivalent of 1,3-benzodioxole in carbon tetrachloride in a round-bottom flask and cool the mixture in an ice bath to between -5°C and 5°C.[2]

  • Prepare a solution of 1 equivalent of liquid bromine in carbon tetrachloride and add it to a dropping funnel.

  • Add the bromine solution dropwise to the stirred 1,3-benzodioxole solution while maintaining the temperature at around 10°C.[2]

  • After the addition is complete, continue to stir the reaction mixture at 10°C for approximately 8.5 hours.[2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by passing nitrogen gas through the mixture, followed by the addition of a saturated aqueous solution of sodium bicarbonate and an aqueous solution of sodium thiosulfate to remove unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodBrominating AgentSolventTemperatureReaction TimeReported Yield (%)Key Observations
1N-Bromosuccinimide (NBS)AcetonitrileRoom Temp.~90 min~93%High yield and regioselectivity, safer reagents.[1]
2Bromine (Br₂)Carbon Tetrachloride-5 to 10°C~8.5 hours~90%High yield but requires handling of hazardous liquid bromine.[2]
3Bromine (Br₂)Acetic AcidRoom Temp.Not specified~70%Lower yield and formation of dibromide byproduct.[3]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1,3-benzodioxole in solvent add Slowly add brominating agent at controlled temp. start->add reagent Prepare brominating agent (NBS or Br2) reagent->add react Stir and monitor reaction by TLC add->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract wash Wash with H2O and brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction cause1 Reaction Time Too Short? start->cause1 cause2 Reaction Temp Too Low? start->cause2 cause3 Poor Reagent Quality? start->cause3 cause4 Formation of Byproducts? start->cause4 solution1 Increase reaction time and monitor by TLC cause1->solution1 solution2 Slightly increase temperature cause2->solution2 solution3 Purify starting materials cause3->solution3 solution4 Optimize stoichiometry and control addition rate cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-1,3-benzodioxole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound, offering potential causes and solutions in a structured question-and-answer format.

Problem: The purified product is an oil instead of a solid.

  • Potential Cause: Presence of impurities, such as isomeric byproducts or residual solvents, can lower the melting point of the compound.

  • Suggested Solution:

    • Purify the product using column chromatography on silica (B1680970) gel.[1]

    • Ensure the product is thoroughly washed and dried under a vacuum to remove any remaining solvent.[1]

Problem: The yield of the purified product is low.

  • Potential Cause: Product loss may occur during the work-up and purification steps.

  • Suggested Solution:

    • During extraction, ensure the pH is neutral to prevent loss of the product.[1] For water-soluble products, a continuous liquid-liquid extractor can improve efficiency.[1]

    • When performing column chromatography, carefully select the solvent system to ensure good separation and recovery. Monitor fractions using Thin Layer Chromatography (TLC) to avoid discarding fractions containing the product.

Problem: Multiple spots are observed on the TLC plate after purification.

  • Potential Cause: The purification method may not have been effective in separating the desired product from impurities. This can be due to the formation of isomeric byproducts during the synthesis.[1]

  • Suggested Solution:

    • Optimize the column chromatography conditions. This may involve using a different solvent system or a gradient elution.[2]

    • Consider fractional crystallization as an alternative or additional purification step.[1]

Problem: The product appears dark or tarry.

  • Potential Cause: The presence of impurities from the preceding reaction, especially if the reaction temperature was too high or the reagents were of poor quality.[1]

  • Suggested Solution:

    • Before purification, wash the crude product with a saturated sodium bicarbonate solution and brine.[2]

    • If the discoloration persists, consider treating the crude material with activated carbon before proceeding with chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (1,3-benzodioxole), isomeric byproducts such as 4-Bromo-1,3-benzodioxole, and potentially dibrominated derivatives.[2][3] The nature of impurities will largely depend on the specific synthetic route employed.

Q2: What is a suitable solvent system for the column chromatography of this compound?

A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297).[2][4] The polarity can be adjusted based on TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.[4]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a clear yellow-orange or yellow-brown liquid at room temperature.[5][6][7] It has a reported boiling point of 85-86 °C at 1 mmHg.[5][6][8]

Q4: Can vacuum distillation be used to purify this compound?

A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for removing non-volatile impurities. It is crucial to use a high vacuum (e.g., 1.0 mmHg) to avoid thermal decomposition, as the compound has a high boiling point at atmospheric pressure (228 °C).[8][9]

Q5: How can I confirm the purity of the final product?

A5: The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates a high degree of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the percentage of purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅BrO₂[5][8]
Molecular Weight201.02 g/mol [7][8]
AppearanceClear yellow-orange to yellow-brown liquid[5][6][7]
Boiling Point228 °C (at 760 mmHg), 85-86 °C (at 1.0 mmHg)[5][6][8]
Density1.669 g/mL at 25 °C[5][6]
Refractive Indexn20/D 1.583[5][6]
SolubilitySoluble in chloroform (B151607) and methanol (B129727) (sparingly).[5] Insoluble in water.[10][5][10]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1).

    • Gradually increase the polarity of the eluent if necessary to elute the compound.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

  • Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are properly sealed.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum to the system, aiming for a pressure of around 1 mmHg.

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at 85-86 °C.[5][6][8]

  • Recovery:

    • Allow the apparatus to cool before carefully releasing the vacuum.

    • The purified product is in the receiving flask.

Visualizations

Purification_Workflow General Purification Workflow for Crude this compound A Crude this compound B Initial Work-up (e.g., Washing with NaHCO3, Brine) A->B C Choice of Purification Method B->C D Column Chromatography C->D Complex Mixture E Vacuum Distillation C->E High Boiling Impurities F Recrystallization (if solid at low temp.) C->F Crystalline Solid G Fraction Collection & TLC Analysis D->G H Collection of Pure Fraction E->H I Solvent Removal F->I G->I J Purity Analysis (TLC, GC-MS, NMR) H->J I->J K Pure this compound J->K

Caption: Purification workflow for crude this compound.

Troubleshooting_Logic Troubleshooting Common Purification Issues A Purification Outcome Unsatisfactory? B Product is Oily A->B Yes C Low Yield A->C Yes D Multiple Spots on TLC A->D Yes K Successful Purification A->K No E Re-purify via Column Chromatography B->E F Check for Residual Solvent B->F G Optimize Work-up pH C->G H Careful Fraction Collection C->H I Optimize Chromatography (Solvent System, Gradient) D->I J Consider Fractional Crystallization D->J

References

Common side products in the synthesis of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1,3-benzodioxole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of side products and other experimental challenges.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of starting material: 1,3-Benzodioxole (B145889) may contain impurities that inhibit the reaction. 3. Inefficient brominating agent: The chosen brominating agent may not be reactive enough under the selected conditions. 4. Loss of product during work-up: The product may be lost during extraction or purification steps.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and extend the reaction time or slightly increase the temperature if necessary. 2. Ensure the purity of the starting 1,3-benzodioxole by distillation or other purification methods before use. 3. Consider using a more reactive brominating agent or adding a catalyst. For instance, N-Bromosuccinimide (NBS) in acetonitrile (B52724) is reported to be highly effective. 4. Optimize the work-up procedure, ensuring complete extraction and careful handling during purification.
Presence of 4-Bromo-1,3-benzodioxole Isomer 1. Lack of regioselectivity: The reaction conditions may favor the formation of the thermodynamically less stable 4-bromo isomer. This is a common issue with certain brominating agents and solvents.1. Employ a regioselective bromination method: The use of N-Bromosuccinimide (NBS) in acetonitrile has been shown to provide high para-selectivity, favoring the formation of the 5-bromo isomer. 2. Control the reaction temperature: Lower temperatures may improve regioselectivity in some cases.
Formation of Dibrominated and Polybrominated Side Products 1. Excess of brominating agent: Using a stoichiometric excess of the brominating agent increases the likelihood of multiple brominations on the electron-rich benzodioxole ring. 2. High reaction temperature: Elevated temperatures can promote further bromination of the desired monobrominated product.1. Use a stoichiometric amount of the brominating agent: Carefully control the molar ratio of the brominating agent to 1,3-benzodioxole. 2. Maintain a low reaction temperature: Perform the reaction at a controlled, lower temperature to minimize over-bromination. 3. Slow addition of the brominating agent: Add the brominating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
Formation of a Dark-Colored or Tarry Mixture 1. Reaction temperature too high: Excessive heat can lead to the decomposition of starting materials, intermediates, or products, resulting in the formation of polymeric tars. 2. Presence of impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.1. Maintain strict temperature control: Use an ice bath or other cooling methods to keep the reaction temperature within the optimal range. 2. Use pure starting materials and solvents: Ensure all reagents and solvents are of high purity to avoid unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products are the isomeric 4-Bromo-1,3-benzodioxole and polybrominated derivatives, such as 5,6-Dibromo-1,3-benzodioxole. The formation of these byproducts is highly dependent on the reaction conditions and the brominating agent used.

Q2: How can I selectively synthesize the 5-bromo isomer over the 4-bromo isomer?

The regioselectivity of the bromination of 1,3-benzodioxole is a known challenge. To favor the formation of the desired 5-bromo isomer, it is recommended to use N-bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like acetonitrile. This method has been reported to provide high para-selectivity.

Q3: What is the mechanism behind the formation of the 4-bromo isomer?

The formation of the 4-bromo isomer is a result of electrophilic aromatic substitution at the ortho position to the electron-donating dioxole ring. While the para position (5-position) is generally favored due to steric hindrance, certain reaction conditions can lead to a significant amount of the ortho-substituted product.

Q4: How can I minimize the formation of dibrominated side products?

To minimize the formation of dibrominated and other polybrominated side products, it is crucial to control the stoichiometry of the reaction. Use of a 1:1 molar ratio of 1,3-benzodioxole to the brominating agent is recommended. Additionally, maintaining a low reaction temperature and slow, controlled addition of the brominating agent can help prevent over-bromination.

Q5: What are the recommended purification methods to remove the side products?

Purification of this compound from its isomers and polybrominated side products can be achieved by column chromatography on silica (B1680970) gel. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically effective. In some cases, fractional distillation under reduced pressure may also be a viable purification method, although care must be taken to avoid thermal decomposition.

Experimental Protocols

Regioselective Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is adapted from a greener approach to para-bromination of activated aromatic systems and is designed to maximize the yield of the desired 5-bromo isomer.

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 1,3-benzodioxole (1.0 equivalent) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.0 equivalent) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2 hours.

  • After the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

The following table summarizes the expected outcomes of different bromination methods for 1,3-benzodioxole based on available literature. Please note that actual yields may vary depending on the specific experimental conditions.

Brominating Agent Solvent Temperature Major Product Key Side Products Reported Yield/Selectivity
N-Bromosuccinimide (NBS)AcetonitrileRoom Temp.This compoundMinimal 4-bromo and dibromo isomersHigh regioselectivity for the 5-bromo isomer (reported as high as 93% yield of the desired isomer)
Bromine (Br₂)Acetic AcidRoom Temp.Mixture of isomers4-Bromo-1,3-benzodioxole, Dibrominated productsLower regioselectivity, significant formation of side products is common.
Bromine (Br₂)Carbon Tetrachloride0-10°CMixture of isomers4-Bromo-1,3-benzodioxole, Dibrominated productsFormation of a mixture of products is likely.

Visualizations

Synthesis_Pathway Synthesis of this compound and Side Products cluster_main Main Reaction cluster_side Side Reactions 1,3-Benzodioxole 1,3-Benzodioxole This compound This compound 1,3-Benzodioxole->this compound + Brominating Agent (e.g., NBS in CH3CN) 4-Bromo-1,3-benzodioxole 4-Bromo-1,3-benzodioxole 1,3-Benzodioxole->4-Bromo-1,3-benzodioxole + Brominating Agent (e.g., Br2 in AcOH) Dibromo-1,3-benzodioxole Dibromo-1,3-benzodioxole This compound->Dibromo-1,3-benzodioxole + Excess Brominating Agent

Caption: Reaction pathway for the synthesis of this compound showing the desired product and common side products.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_purity Analyze Crude Product (TLC, GC-MS) start->check_purity low_yield Issue: Low Yield check_purity->low_yield Low Conversion isomers Issue: Isomeric Impurities (4-Bromo isomer) check_purity->isomers Multiple Spots/Peaks polybromo Issue: Polybromination check_purity->polybromo Higher MW Peaks pure_product Pure this compound check_purity->pure_product Clean Product Increase Reaction Time/\nTemperature or\nCheck Starting Material Increase Reaction Time/ Temperature or Check Starting Material low_yield->Increase Reaction Time/\nTemperature or\nCheck Starting Material Use Regioselective Method\n(NBS in Acetonitrile) Use Regioselective Method (NBS in Acetonitrile) isomers->Use Regioselective Method\n(NBS in Acetonitrile) Control Stoichiometry/\nLower Temperature Control Stoichiometry/ Lower Temperature polybromo->Control Stoichiometry/\nLower Temperature

Technical Support Center: Suzuki Coupling with 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Bromo-1,3-benzodioxole in Suzuki-Miyaura cross-coupling reactions. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Q1: My Suzuki coupling reaction with this compound shows very low or no conversion. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue that can often be traced back to inactive catalysts, poor quality reagents, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your catalyst has not been improperly handled or stored, leading to oxidation and deactivation. Consider using a fresh batch of catalyst or a different catalyst/ligand system known for higher reactivity, such as those employing bulky, electron-rich phosphine (B1218219) ligands.[1][2]

  • Reagent and Solvent Quality: The Suzuki-Miyaura coupling is highly sensitive to water and oxygen.[3] Ensure that all solvents are anhydrous and reagents are thoroughly dried before use. Degassing the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is critical to remove dissolved oxygen.[4][5]

  • Base Selection and Strength: The base is crucial for activating the boronic acid to facilitate transmetalation.[1][4] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][6] Ensure the base is finely powdered and dry.

  • Reaction Temperature: While typical temperatures range from 80-110 °C, the optimal temperature can be substrate-dependent.[4][6] If no reaction is observed, cautiously increasing the temperature in increments may initiate the reaction. Monitor by TLC or GC-MS to avoid decomposition.

Issue 2: Formation of Significant Side Products

Q2: My reaction is messy, with significant spots on the TLC plate corresponding to side products. What are these byproducts and how can I minimize them?

A2: The most common side products in a Suzuki coupling are the homocoupled product of the boronic acid and the debrominated (protodeboronated) starting material.

Troubleshooting Steps:

  • Minimizing Homocoupling: The formation of a biaryl product from the boronic acid partner is known as homocoupling. This side reaction is strongly promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), triggering a homocoupling pathway.[5][7][8]

    • Action: Rigorously degas the reaction mixture before adding the palladium catalyst. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[5]

  • Preventing Protodeboronation/Debromination: This reaction involves the replacement of the bromo group on your starting material or the boronic acid group with a hydrogen atom.[9]

    • Action: This can sometimes be mitigated by lowering the reaction temperature.[4] The mechanism can be complex and dependent on pH and the specific substrates involved.[9] Ensure the reaction is not run for an unnecessarily long time after completion.

Issue 3: Difficulty with Product Purification

Q3: How can I effectively remove the palladium catalyst and other impurities from my final product?

A3: Residual palladium and boronic acid-derived impurities can make purification challenging.

Troubleshooting Steps:

  • Palladium Removal: Residual palladium can often lead to a dark, oily product.

    • Action: After the reaction workup, you can wash the organic extract with an aqueous solution of thiourea (B124793) or filter the crude product solution through a pad of Celite® to help remove residual palladium.[4]

  • Boronic Acid Impurities: Excess boronic acid and its homocoupled byproduct can co-elute with the desired product.

    • Action: An aqueous base wash (e.g., 1M NaOH) during the workup can help remove unreacted boronic acid. Careful column chromatography on silica (B1680970) gel is typically required to separate the desired product from the homocoupled byproduct.[6]

Quantitative Data Summary

The following tables provide an overview of typical reaction conditions and their impact on the Suzuki coupling of bromo-benzodioxole derivatives.

Table 1: Representative Yields for Suzuki Coupling of a Substituted Bromo-benzodioxole.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid5-Phenyl-6-nitro-1,3-benzodioxole75-90%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-nitro-1,3-benzodioxole70-85%
33-Pyridinylboronic acid5-(3-Pyridinyl)-6-nitro-1,3-benzodioxole65-80%
42-Thiopheneboronic acid5-(2-Thienyl)-6-nitro-1,3-benzodioxole70-85%
Note: The yields are illustrative for the related compound 5-Bromo-6-nitro-1,3-benzodioxole and may vary based on specific substrates and optimized conditions.[6]

Table 2: Troubleshooting Parameters.

ParameterObservationSuggested Action
Catalyst Low/No ReactionUse a fresh catalyst; switch to a more active system (e.g., Pd(dppf)Cl₂).[4][6]
Base Low/No ReactionSwitch to a stronger base (e.g., K₂CO₃, Cs₂CO₃).[4][6]
Solvent Low/No ReactionEnsure solvent is anhydrous; try a different solvent system (e.g., Dioxane, Toluene/Water).[4]
Atmosphere Homocoupling byproductDegas solvent and reaction mixture thoroughly with N₂ or Ar.[5]
Temperature Debromination byproductLower the reaction temperature.[4]
Temperature Low/No ReactionIncrease temperature cautiously (e.g., from 80°C to 100°C).[4][6]

Key Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. Optimization of stoichiometry, catalyst, base, solvent, and temperature may be required for specific substrates.[4][6][7]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[4][7]

  • Base (e.g., K₂CO₃, 2-3 eq.)[4][7]

  • Anhydrous Solvent (e.g., Toluene, Dioxane, or a THF/water mixture)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried laboratory glassware

Procedure:

  • Setup: To a flame-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.[4]

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.[4][6]

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition aryl_halide Ar-X (this compound) transmetalation_complex L₂Pd(II)(Ar)(Ar') pd2_complex->transmetalation_complex Transmetalation boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow General Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Catalyst & Degassed Solvent B->C D Heat to 80-110 °C C->D E Monitor by TLC / GC-MS D->E F Cool & Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Final Product I->J

General Experimental Workflow

Troubleshooting_Tree Troubleshooting Decision Tree start Problem Observed low_yield Low / No Yield start->low_yield side_products Side Products Formed start->side_products cause_catalyst Inactive Catalyst? low_yield->cause_catalyst cause_reagents Wet Reagents/Solvent? low_yield->cause_reagents cause_base Base Ineffective? low_yield->cause_base cause_temp_low Temp Too Low? low_yield->cause_temp_low homocoupling Homocoupling (Boronic Acid Dimer) side_products->homocoupling debromination Debromination side_products->debromination sol_catalyst Use fresh catalyst or different ligand cause_catalyst->sol_catalyst sol_reagents Use anhydrous solvent, dry reagents, degas cause_reagents->sol_reagents sol_base Use stronger, dry base (e.g., Cs₂CO₃) cause_base->sol_base sol_temp_low Increase temperature cautiously cause_temp_low->sol_temp_low sol_homocoupling Cause: Oxygen Solution: Degas Rigorously homocoupling->sol_homocoupling sol_debromination Cause: Temp/Time Solution: Lower Temp debromination->sol_debromination

Troubleshooting Decision Tree

References

Improving the stability of 5-Bromo-1,3-benzodioxole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 5-Bromo-1,3-benzodioxole.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. Storage at temperatures below +30°C is advised.[1] For extended storage, refrigeration at 4°C is also a suitable option.

Q2: I've noticed a change in the color of my this compound from colorless/pale yellow to a yellow-brown hue. What could be the cause?

A2: A color change in this compound is often an indicator of degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures over time. It is crucial to re-analyze the purity of the material if a significant color change is observed.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound and related aryl bromides, the primary degradation pathways are likely to be:

  • Oxidation: Exposure to air can lead to the formation of oxidative degradation products. For similar compounds like 4-bromoanisole, decomposition can produce carbon monoxide and hydrogen bromide.[2]

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis of the dioxole ring.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic bromine compounds.

Q4: Are there any incompatible materials I should avoid storing with this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Discoloration (Yellowing/Browning) Exposure to light, air (oxidation), or heat.Store in an amber, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark place. For long-term storage, consider refrigeration.
Presence of Impurities in Analysis (GC/HPLC) Degradation during storage.Re-evaluate storage conditions. Ensure the container is properly sealed and stored away from heat and light. Consider purging the container with an inert gas before sealing.
Inconsistent Experimental Results Use of partially degraded this compound.Always use freshly opened or properly stored material. If degradation is suspected, purify the compound by distillation or chromatography before use. It is recommended to re-analyze the purity of the compound if it has been stored for an extended period, especially if a color change is observed.

Data Presentation

Table 1: Recommended Storage Conditions for Aryl Bromides and Benzodioxole Derivatives

CompoundRecommended Storage TemperatureAtmosphereLight ProtectionIncompatible Materials
This compound Cool, dry place (<30°C) or 4°CTightly sealed container, inert gas recommendedAmber vial or stored in the darkStrong oxidizing agents, strong acids
4-Bromoanisole Below +30°C[1]Tightly sealed containerProtection from direct sunlight[4]Strong oxidizing agents[1]
Piperonal Room temperatureTightly sealed containerProtect from light (can turn brown)[5]Not specified

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general method for developing a stability-indicating HPLC assay to monitor the purity of this compound.

  • Objective: To separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or a buffer (e.g., phosphate (B84403) buffer) is often effective for separating aromatic compounds and their more polar degradation products. A starting point could be a gradient from 50:50 acetonitrile:water to 90:10 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280-290 nm should provide good sensitivity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photodegradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Protocol 2: GC-MS Analysis for Identification of Degradation Products

  • Objective: To identify the chemical structure of potential volatile degradation products.

  • Instrumentation: A standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating aromatic compounds.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 40 to 400.

  • Sample Preparation: Dissolve the aged or degraded sample of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Compare the mass spectra of the observed peaks with a spectral library (e.g., NIST, Wiley) to tentatively identify the degradation products.

Mandatory Visualization

Stability_Workflow cluster_storage Storage & Observation cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting storage Store this compound (Cool, Dark, Dry, Inert Atmosphere) observation Visual Observation (Color Change?) storage->observation hplc HPLC Purity Check observation->hplc If color change or after long storage gcms GC-MS Impurity ID hplc->gcms If impurities detected decision Purity Acceptable? hplc->decision use Use in Experiment decision->use Yes remediate Remediation (e.g., Re-purification) decision->remediate No

Caption: Workflow for ensuring the stability of this compound for experimental use.

Degradation_Pathway cluster_stressors Stress Factors cluster_products Potential Degradation Products main This compound light Light (Photodegradation) main->light air Air (Oxidation) main->air moisture Moisture (Hydrolysis) main->moisture dehalogenated De-brominated species light->dehalogenated oxidized Oxidized derivatives (e.g., catechols, quinones) air->oxidized hydrolyzed Ring-opened products moisture->hydrolyzed

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Regioselective Functionalization of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 5-Bromo-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the common challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

A1: The primary challenge arises from the competing directing effects of the substituents on the aromatic ring. The 1,3-benzodioxole (B145889) moiety is an electron-donating group and directs electrophilic substitution to the C4 and C6 positions (ortho and para to the ether linkages). The bromine atom is a deactivating but ortho-, para-director. This creates a complex reactivity map where multiple positions are activated towards different types of reagents, leading to potential mixtures of isomers.

Q2: For Directed ortho-Metalation (DoM), which position is preferentially lithiated?

A2: In Directed ortho-Metalation (DoM), the regioselectivity is determined by the ability of a substituent to coordinate with the organolithium reagent. The oxygen atoms of the benzodioxole ring are effective directing groups. Therefore, lithiation is expected to occur preferentially at the C4 position, which is ortho to one of the dioxole oxygens. However, metal-halogen exchange at the C5-Br bond is a significant competing and often faster reaction, especially with alkyllithium reagents like n-BuLi or t-BuLi at temperatures above -78 °C. To favor C-H metalation at C4, lithium amide bases like LDA or LiTMP are often used, as they are less prone to metal-halogen exchange.[1]

Q3: What are the common side reactions in Palladium-catalyzed cross-coupling reactions with this compound?

A3: The most common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be minimized by using anhydrous solvents, ensuring a strictly inert atmosphere, and choosing appropriate ligands and bases.[2]

  • Homocoupling: Dimerization of the organoboron reagent (in Suzuki coupling) or the organometallic intermediate. This can be mitigated by optimizing stoichiometry and catalyst choice.[2]

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions. Using fresh, high-quality catalysts and ligands is crucial.

Q4: How does the bromine atom affect the regioselectivity of electrophilic aromatic substitution (e.g., Friedel-Crafts, Nitration)?

A4: The bromine atom and the methylenedioxy group have conflicting directing effects. The strongly activating methylenedioxy group directs electrophiles primarily to the C6 position. The bromine at C5 will weakly direct to its ortho positions (C4 and C6). The combined effect typically results in a strong preference for substitution at the C6 position, which is electronically favored by both groups and sterically accessible. However, the formation of other isomers, such as substitution at C4, is possible and may depend on the specific electrophile and reaction conditions.[3]

Troubleshooting Guides

Directed ortho-Metalation (DoM) & Lithiation-Quenching
ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield of desired product; starting material recovered. 1. Incomplete deprotonation. 2. Lithiated intermediate is unstable and quenched by the solvent or trace moisture.1. Use a stronger base (e.g., s-BuLi or t-BuLi in the presence of TMEDA). 2. Ensure strictly anhydrous conditions and use a non-protic, ethereal solvent like THF or Et₂O. 3. Increase reaction time or temperature for deprotonation (e.g., -78 °C to -40 °C), but be wary of decomposition.
Product is from metal-halogen exchange, not C-H lithiation. 1. The organolithium reagent (n-BuLi, t-BuLi) is too reactive towards the C-Br bond. 2. Reaction temperature is too high, favoring the faster Li-Br exchange.1. Switch to a lithium amide base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP), which are less prone to exchange.[1] 2. Maintain a very low temperature (e.g., -78 °C to -95 °C) throughout the addition and reaction.
Mixture of regioisomers (e.g., substitution at C4 and C6). 1. Incomplete regioselectivity of the lithiation step. 2. Isomerization of the lithiated intermediate.1. Use a bulkier base (e.g., LiTMP) to enhance steric hindrance and favor a single position. 2. Add a coordinating agent like TMEDA to stabilize the lithiated species at the desired position. 3. Quench the reaction at a low temperature immediately after lithiation is complete.
Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig)
ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion of this compound. 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Poor choice of base or solvent.1. Use a fresh, high-quality palladium source and ligand. Consider a pre-catalyst. 2. For challenging couplings, switch to a more electron-rich and bulky phosphine (B1218219) ligand (e.g., SPhos, XPhos, RuPhos).[4] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure anhydrous/degassed solvents are used.[2]
Significant hydrodehalogenation (debromination). 1. Presence of water or other proton sources. 2. β-hydride elimination from the Pd-intermediate is competing with reductive elimination.1. Use rigorously dried solvents and reagents and maintain a strict inert atmosphere (Argon/Nitrogen). 2. Lower the reaction temperature. 3. Select ligands that promote faster reductive elimination (e.g., bulky biaryl phosphines for Buchwald-Hartwig).[5]
Formation of homocoupled byproducts. 1. Presence of oxygen. 2. Sub-optimal reaction conditions favoring self-coupling of the coupling partner (e.g., boronic acid).1. Thoroughly degas all solvents and the reaction mixture (e.g., three vacuum/inert gas cycles). 2. Adjust the stoichiometry; a slight excess of the boronic acid may be required, but a large excess can favor homocoupling.[2] 3. Use a different base or lower the temperature.
Low yield in Heck reaction. 1. Catalyst deactivation at high temperatures. 2. Poor choice of base/additives. 3. Steric hindrance.1. Use a more thermally stable catalyst system or a phase-transfer catalyst like TBAB to allow for lower temperatures.[6] 2. Triethylamine (Et₃N) is a common base, but others like NaOAc or K₂CO₃ can be effective.[7] 3. For sterically hindered alkenes, specific ligand systems may be required.
Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)
ProblemPotential Cause(s)Suggested Solution(s)
Low yield and/or dark tarry mixture. 1. Reaction temperature is too high, causing decomposition. 2. The Lewis acid catalyst is complexing with the product, deactivating it. 3. The substrate is being consumed by side reactions.1. Maintain low temperatures (e.g., 0-10 °C) during the addition of reagents. 2. A stoichiometric amount of Lewis acid (e.g., AlCl₃) is often required.[8] 3. Consider milder or heterogeneous acid catalysts (e.g., ZnO, zeolites) to reduce side reactions.[9][10]
Formation of multiple regioisomers. 1. Competing directing effects of the bromo and benzodioxole groups. 2. Harsh reaction conditions reducing selectivity.1. The C6 position is generally the most favored product. To maximize selectivity, use milder conditions. 2. Lowering the reaction temperature can often improve regioselectivity. 3. Screen different Lewis acid catalysts; their size and strength can influence the isomeric ratio.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data for key functionalization reactions. Yields are highly substrate and condition-dependent and should be used as a general guide.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

Entry Arylboronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time Typical Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ (2.0) Toluene/EtOH/H₂O 90 12 h 75-90
2 4-Methoxyphenylboronic acid PdCl₂(dppf) (3) Cs₂CO₃ (2.0) Dioxane 100 16 h 70-85
3 3-Pyridinylboronic acid Pd(OAc)₂ (5) / SPhos (10) K₃PO₄ (2.5) Toluene 110 8 h 65-80
4 2-Thiopheneboronic acid Pd(PPh₃)₄ (5) Na₂CO₃ (3.0) DMF/H₂O 100 10 h 70-85

(Data compiled and generalized from multiple sources for illustrative purposes)[2][12]

Table 2: Heck Coupling of this compound

Entry Alkene Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Typical Yield (%)
1 Styrene Pd(OAc)₂ (2) Et₃N (1.5) DMF 100 20 >90
2 n-Butyl acrylate Pd(OAc)₂ (2) / PPh₃ (4) Et₃N (1.5) DMF 100 20 ~97
3 Methyl acrylate Na₂PdCl₄ (5) / SPhos (15) Na₂CO₃ (4.0) MeCN/H₂O 150 (MW) 0.25 >95

(Yields are representative based on similar aryl bromides)[13][14]

Table 3: Buchwald-Hartwig Amination of this compound

Entry Amine Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Typical Yield (%)
1 Aniline Pd₂(dba)₃ (2) XPhos (5) NaOtBu (1.5) Toluene 110 80-95
2 Morpholine Pd(OAc)₂ (2) BINAP (3) K₃PO₄ (2.0) Dioxane 100 75-90
3 n-Hexylamine [Pd(allyl)Cl]₂ (1) RuPhos (2) K₂CO₃ (2.0) Toluene 100 70-85

(Yields are representative based on established literature for similar heteroaryl bromides)[4][6]

Experimental Protocols

Protocol 1: Directed ortho-Lithiation and Quenching with an Electrophile

This protocol describes the general procedure for the regioselective lithiation at the C4 position followed by quenching with an electrophile (e.g., an aldehyde).

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add this compound (1.0 equiv.).

  • Dissolution: Add anhydrous THF (to make a ~0.2 M solution) via syringe and cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add LDA solution (1.1 equiv.) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress by quenching small aliquots and analyzing by TLC or GC-MS if necessary.

  • Quenching: Add the electrophile (e.g., benzaldehyde, 1.2 equiv.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene, ethanol, and water in a 4:1:1 ratio to the flask via syringe to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Washing & Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

logical_relationship cluster_start Starting Material cluster_reagent Reagent cluster_pathways Competing Pathways cluster_products Products after Quenching (E+) SM This compound DoM Directed ortho-Metalation (DoM) (C4-Lithiation) SM->DoM Exchange Metal-Halogen Exchange (C5-Lithiation) SM->Exchange Base Organolithium (e.g., n-BuLi) Base->DoM Base->Exchange Prod_DoM 4-Substituted Product DoM->Prod_DoM Favored by: - LDA/LiTMP - Low Temp (-78°C) Prod_Ex 5-Substituted Product (Debrominated) Exchange->Prod_Ex Favored by: - n-BuLi/t-BuLi - Higher Temp ( > -78°C) experimental_workflow start Start setup 1. Add this compound, Arylboronic Acid, & Base to Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvents 3. Add Degassed Solvents (Toluene/EtOH/H₂O) inert->solvents catalyst 4. Add Pd(PPh₃)₄ Catalyst solvents->catalyst react 5. Heat to 90°C & Stir (Monitor by TLC/LC-MS) catalyst->react workup 6. Cool, Dilute with EtOAc, Wash with H₂O & Brine react->workup purify 7. Dry, Concentrate, & Purify (Column Chromatography) workup->purify end End (Isolated Product) purify->end troubleshooting_guide start Low or No Yield in Cross-Coupling Reaction check_sm Is Starting Material Consumed? (TLC/GC) start->check_sm side_reactions Check for Side Products: - Hydrodehalogenation - Homocoupling check_sm->side_reactions Yes inactive_catalyst Potential Catalyst Issue: - Inactive Pd source? - Inappropriate ligand? - Insufficient degassing? check_sm->inactive_catalyst No sm_yes Yes sm_no No solution_side Solution: - Use anhydrous/degassed solvents. - Lower temperature. - Optimize stoichiometry. side_reactions->solution_side solution_catalyst Solution: - Use fresh catalyst/ligand. - Screen different ligands (e.g., bulky phosphines). - Increase degassing cycles. inactive_catalyst->solution_catalyst

References

Preventing decomposition of Grignard reagents from 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reagent derived from 5-Bromo-1,3-benzodioxole, also known as 3,4-(methylenedioxy)phenylmagnesium bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the formation and use of the Grignard reagent from this compound.

Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

A1: Reaction initiation failure is a common challenge with this compound. The primary causes are typically related to the magnesium surface's passivity and the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on their surface, which prevents the reaction from starting.[1]

  • Presence of Moisture: Grignard reagents are extremely reactive with water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, particularly tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Activate the Magnesium: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated. Common activation methods include:

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are effective methods. The disappearance of the iodine's color is an indicator of magnesium activation. A few drops of bromine can also be used as an initiator.

    • Mechanical Agitation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.

  • Gentle Heating: Gentle heating of the reaction mixture to 50-60°C can help initiate the reaction. Once initiated, the exothermic nature of the reaction should maintain a gentle reflux.

  • Initiation with a Pre-formed Grignard Reagent: If available, adding a small amount of a previously prepared Grignard solution can initiate the reaction.

Q2: I am observing a low yield of my desired product. What factors could be contributing to this?

A2: Low yields can result from incomplete reaction, degradation of the Grignard reagent, or side reactions.

  • Incomplete Formation: If the reaction is not allowed to proceed to completion, the yield will be reduced.

  • Reagent Decomposition: Exposure to air (oxygen and moisture) will destroy the Grignard reagent.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent couples with unreacted this compound.

Troubleshooting Steps:

  • Monitor Reaction Completion: Ensure all the magnesium has been consumed. If not, the reaction may require more time or gentle heating.

  • Maintain Inert Atmosphere: A positive pressure of an inert gas (nitrogen or argon) should be maintained throughout the reaction to prevent exposure to air.

  • Control Reagent Concentration and Temperature: To minimize Wurtz coupling, use dilute solutions of this compound and add it slowly to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture. Avoid excessively high temperatures, which can favor side reactions.

Q3: I have a significant amount of a high-boiling point byproduct in my crude product. What is it likely to be and how can I prevent its formation?

A3: A common high-boiling point byproduct is the result of Wurtz coupling, leading to the formation of a biphenyl (B1667301) derivative.

Mitigation Strategies:

  • Slow Addition: Add the this compound solution dropwise to the magnesium turnings. This ensures that the concentration of the aryl halide is low at any given time, minimizing the chance of it reacting with an already formed Grignard molecule.

  • Maintain Moderate Temperature: While some heating may be necessary for initiation, avoid excessive temperatures during the reaction, as this can increase the rate of side reactions. A gentle reflux is ideal.

Data Presentation

The following tables summarize representative quantitative data for the preparation of 3,4-(methylenedioxy)phenylmagnesium bromide. Please note that these are illustrative examples, and optimal conditions may vary depending on the specific reaction scale and equipment.

Table 1: Typical Reaction Parameters for Grignard Reagent Formation

ParameterValueNotes
Solvent Anhydrous Tetrahydrofuran (THF)Diethyl ether can also be used, but THF is often preferred for aryl bromides.
Temperature 50-60°CFor initiation and reaction.
Initiator Iodine crystal or a few drops of bromineTo activate the magnesium surface.
Reaction Time 1-2 hoursAfter the addition of the aryl bromide is complete.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent decomposition.

Table 2: Troubleshooting Guide - Impact of Variables on Yield

IssuePotential CauseRecommended ActionExpected Outcome
No Reaction Wet glassware/solventsRigorously dry all equipment and use anhydrous solvents.Initiation of the reaction.
Inactive magnesiumActivate magnesium with iodine or 1,2-dibromoethane.Successful Grignard formation.
Low Yield Incomplete reactionAllow for a longer reaction time or gentle heating.Increased consumption of starting material.
Wurtz couplingSlow, dropwise addition of this compound.Reduction of high-boiling point byproducts.
Reagent decompositionMaintain a strict inert atmosphere.Improved stability and yield of the Grignard reagent.

Experimental Protocols

Detailed Methodology for the Preparation of 3,4-(Methylenedioxy)phenylmagnesium bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal or Bromine (for initiation)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas inlet and outlet (bubbler)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine or a few drops of bromine to the magnesium.

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

  • Formation:

    • Add a small portion of the this compound solution to the magnesium turnings.

    • Gently heat the mixture to 50-60°C. The reaction is initiated when the color of the initiator fades and bubbling is observed.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at 50-60°C for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.

  • Use: The prepared Grignard reagent should be used immediately for subsequent reactions.

Mandatory Visualization

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Assemble Dry Glassware under Inert Atmosphere add_mg Add Magnesium Turnings (1.2 eq) start->add_mg add_initiator Add Initiator (Iodine or Bromine) add_mg->add_initiator initiate Add Small Aliquot of Aryl Bromide Solution and Heat to 50-60°C add_initiator->initiate prepare_solution Prepare Solution of this compound in Anhydrous THF prepare_solution->initiate check_initiation Observe for Initiation (Color Change, Bubbling) initiate->check_initiation check_initiation->initiate Failure dropwise_addition Dropwise Addition of Remaining Aryl Bromide Solution at Gentle Reflux check_initiation->dropwise_addition Success reflux Stir at 50-60°C for 1-2 Hours dropwise_addition->reflux grignard_solution 3,4-(Methylenedioxy)phenylmagnesium bromide Solution reflux->grignard_solution use_immediately Use Immediately in Subsequent Reaction grignard_solution->use_immediately

Caption: Experimental workflow for the preparation of 3,4-(methylenedioxy)phenylmagnesium bromide.

Troubleshooting_Tree start Grignard Reaction Issue issue_type What is the primary issue? start->issue_type no_initiation Reaction Not Starting issue_type->no_initiation No Initiation low_yield Low Product Yield issue_type->low_yield Low Yield side_product Byproduct Formation issue_type->side_product Side Products cause_no_init Check for: no_initiation->cause_no_init cause_low_yield Check for: low_yield->cause_low_yield cause_side_product Likely Wurtz Coupling side_product->cause_side_product moisture Moisture Present? cause_no_init->moisture Moisture inactive_mg Magnesium Inactive? cause_no_init->inactive_mg Mg Activity incomplete_rxn Incomplete Reaction? cause_low_yield->incomplete_rxn Completion reagent_decomp Reagent Decomposition? cause_low_yield->reagent_decomp Stability solution_side_product Slow Dropwise Addition of Aryl Bromide cause_side_product->solution_side_product solution_moisture Dry Glassware & Solvents moisture->solution_moisture solution_inactive_mg Activate Mg (Iodine, Heat) inactive_mg->solution_inactive_mg solution_incomplete_rxn Increase Reaction Time/Temp incomplete_rxn->solution_incomplete_rxn solution_reagent_decomp Ensure Inert Atmosphere reagent_decomp->solution_reagent_decomp

Caption: Troubleshooting decision tree for Grignard reactions with this compound.

References

Optimizing reaction conditions for the lithiation of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Lithiation of 5-Bromo-1,3-benzodioxole

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful lithiation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the lithiation of this compound?

The lithiation of this compound proceeds via a lithium-halogen exchange. In this reaction, an organolithium reagent, such as n-butyllithium (n-BuLi), reacts with the aryl bromide. The more electropositive lithium atom exchanges with the bromine to form the more stable 5-lithio-1,3-benzodioxole intermediate and an alkyl bromide byproduct.[1] This reaction is typically fast and efficient when performed at very low temperatures.[1]

Q2: Which organolithium reagent is optimal for this reaction: n-BuLi, t-BuLi, or LDA?

The choice of reagent is critical for success.

  • n-Butyllithium (n-BuLi): This is a commonly used reagent for lithium-halogen exchange.[1][2] However, the butyl bromide byproduct can sometimes react with the lithiated intermediate, leading to side products.[2]

  • tert-Butyllithium (t-BuLi): This reagent is more reactive and often provides a cleaner reaction.[2] Using two equivalents of t-BuLi is a robust strategy; the first equivalent performs the lithium-halogen exchange, and the second eliminates the t-butyl bromide byproduct to form unreactive isobutylene, preventing side reactions.[2]

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, but it is generally unsuitable for this transformation. It is more likely to cause deprotonation (ortho-lithiation) at the position adjacent to the dioxole oxygen rather than lithium-halogen exchange.[2]

Q3: Why is a very low reaction temperature, such as -78 °C, necessary?

Maintaining a low temperature is crucial for several reasons:

  • It maximizes the selectivity of the lithium-halogen exchange over other potential side reactions.

  • It prevents the decomposition of the highly reactive 5-lithio-1,3-benzodioxole intermediate.[1]

  • It helps to control the exothermic nature of the reaction, preventing runaway reactions that can lead to the formation of tars and other byproducts.[3]

Q4: What are the best solvents for this lithiation reaction?

Anhydrous ethereal solvents are essential for a successful lithiation. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the lithium cation, promoting the desired reactivity.[1] Diethyl ether can also be used. It is imperative that the solvent is rigorously dried, as organolithium reagents react rapidly with water.[1]

Q5: What are the primary side reactions to be aware of?

While lithium-halogen exchange is the desired pathway, other reactions can occur if conditions are not optimized:

  • Reaction with Alkyl Bromide Byproduct: The newly formed aryllithium can react with the butyl bromide (from n-BuLi) or t-butyl bromide (from t-BuLi) byproduct. Using two equivalents of t-BuLi effectively mitigates this issue.[2]

  • Benzyne (B1209423) Formation: Although less common under standard conditions, elimination to form a benzyne intermediate is a potential side reaction, especially if the reaction temperature is allowed to rise.

  • Ring Opening: The highly basic organolithium reagent could potentially attack the electrophilic acetal (B89532) carbon of the dioxole ring, though this is less likely than lithium-halogen exchange.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Product 1. Inactive Reagent: The organolithium reagent has degraded due to improper storage or exposure to air/moisture. 2. Wet Reagents/Glassware: Presence of water is quenching the organolithium reagent. 3. Incorrect Temperature: The reaction temperature may be too low for the exchange to occur or too high, causing decomposition. 4. Incomplete Reaction: Insufficient reaction time for the lithium-halogen exchange or the subsequent electrophilic quench.1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents.[1] 3. Strictly maintain the temperature at -78 °C during reagent addition and lithiation.[1] 4. Increase the reaction time for the lithiation step to 60 minutes. Monitor reaction progress by TLC after quenching an aliquot.
Formation of a Dark, Tarry Mixture 1. High Temperature: The reaction temperature was not adequately controlled, especially during the addition of the organolithium reagent. 2. Presence of Oxygen: The inert atmosphere was not properly maintained.1. Add the organolithium reagent slowly and dropwise to the cooled solution to manage the exotherm. Ensure the dry ice/acetone bath is maintained.[3] 2. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents and maintain a positive pressure throughout the experiment.[1]
Presence of Multiple Products 1. Side Reaction with Byproduct: The lithiated intermediate is reacting with the alkyl bromide formed during the exchange (e.g., forming 5-butyl-1,3-benzodioxole).[2] 2. Formation of Isomers: Competing ortho-lithiation may occur, though this is less favorable than exchange.1. For a cleaner reaction, use 2 equivalents of t-BuLi at -78 °C. The second equivalent eliminates the t-BuBr byproduct.[2] 2. Ensure slow, controlled addition of the lithiating agent at -78 °C to maximize selectivity for lithium-halogen exchange.

Data Presentation

Table 1: Comparison of Common Lithiating Reagents

ReagentFormulaKey AdvantagesKey Disadvantages / Side ReactionsRecommended Equivalents
n-Butyllithium (n-BuLi) CH₃(CH₂)₃LiCommonly available, effective for Li-Br exchange.Forms butyl bromide, which can lead to side products via SN2 reaction with the aryllithium.[2]1.1 eq
tert-Butyllithium (t-BuLi) (CH₃)₃CLiMore reactive, provides cleaner reactions.[2] Byproduct (t-BuBr) can be eliminated to prevent side reactions.[2]More pyrophoric and requires more careful handling than n-BuLi.[4]2.0 - 2.2 eq
Lithium Diisopropylamide (LDA) [(CH₃)₂CH]₂NLiStrong, non-nucleophilic base.Unsuitable for Li-Br exchange; will likely deprotonate the aromatic ring at an ortho position.[2]N/A

Table 2: Critical Reaction Parameters for Lithiation

ParameterRecommended ConditionRationale / Notes
Temperature -78 °CMaximizes selectivity for lithium-halogen exchange and prevents decomposition of the aryllithium intermediate.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent that effectively solvates the lithium cation. Must be rigorously dried before use.[1][5]
Atmosphere Inert (Argon or Nitrogen)Organolithium reagents are highly reactive with oxygen and moisture. A dry, inert atmosphere is critical for success.[1]
Reaction Time (Lithiation) 30 - 60 minutesSufficient time to ensure complete lithium-halogen exchange before adding the electrophile.[1]
Reagent Addition Slow, dropwise additionControls the exothermic reaction and maintains a low internal temperature, which is crucial for selectivity.[1]

Experimental Protocols

Protocol 1: Lithiation of this compound using n-BuLi and Electrophilic Quench

This protocol details the lithiation using n-butyllithium, followed by quenching with a generic electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (concentration previously determined by titration)

  • Anhydrous Tetrahydrofuran (THF)

  • Generic Electrophile (e.g., N,N-Dimethylformamide, benzaldehyde)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Flame-dried, two-neck round-bottom flask with septum and magnetic stir bar

  • Syringes and needles

  • Dry ice/acetone bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble the flame-dried flask under a positive pressure of inert gas.

  • Addition of Reactant and Solvent: Add this compound (1.0 eq) to the flask. Under a positive flow of inert gas, add anhydrous THF via syringe to achieve a concentration of approximately 0.3 M.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes to equilibrate the temperature.[1]

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.[1]

  • Stirring: Stir the reaction mixture at -78 °C for 60 minutes to ensure complete lithium-halogen exchange.[1]

  • Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming and Work-up: After the addition is complete, stir the mixture at -78 °C for another hour before slowly warming to room temperature. Let it stir for an additional 1-2 hours at room temperature.[1]

  • Quenching: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired 5-substituted-1,3-benzodioxole.

Mandatory Visualizations

experimental_workflow A Setup: Flame-dried glassware under inert atmosphere B Add this compound & Anhydrous THF A->B C Cool solution to -78 °C B->C D Slowly add Organolithium Reagent (e.g., n-BuLi) C->D E Stir at -78 °C for 60 minutes D->E F Add Electrophile dropwise at -78 °C E->F G Warm to RT & Quench with aq. NH4Cl F->G H Extract with Organic Solvent G->H I Dry, Concentrate & Purify H->I J Characterize Final Product I->J

Caption: General workflow for the lithiation and electrophilic quench.

troubleshooting_guide start Unsatisfactory Reaction Outcome q1 Low or No Yield? start->q1 Yes q2 Multiple Products? start->q2 Yes q3 Dark/Tarry Mixture? start->q3 Yes a1 Verify Reagent Activity (Titrate) Ensure Anhydrous Conditions Check Reaction Time/Temp q1->a1 a2 Consider using 2.2 eq t-BuLi Ensure Slow Addition at -78 °C q2->a2 a3 Improve Temperature Control Ensure Robust Inert Atmosphere q3->a3

Caption: Troubleshooting decision tree for lithiation reactions.

References

Technical Support Center: 5-Bromo-1,3-benzodioxole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the poor reactivity of 5-Bromo-1,3-benzodioxole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

General Issues

Q1: Why does this compound exhibit poor reactivity in cross-coupling reactions?

A1: The reactivity of this compound can be deceptive. The benzodioxole ring is electron-rich, which can sometimes lead to side reactions or catalyst inhibition.[1] However, as an aryl bromide, it is inherently less reactive than the corresponding aryl iodide in the crucial oxidative addition step of the catalytic cycle.[2] Achieving a successful reaction often requires carefully optimized conditions to favor the desired coupling over side reactions like dehalogenation or homocoupling.

Q2: My cross-coupling reaction with this compound is failing (low or no conversion). What are the first things I should check?

A2: Before modifying core reaction components, verify the fundamentals. Ensure all reagents are pure and solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst.[3][4] Confirm that an inert atmosphere (Argon or Nitrogen) was properly established and maintained throughout the reaction.[1][5] Finally, double-check the activity of your palladium catalyst; old or improperly stored catalysts may have reduced activity.[3]

Suzuki-Miyaura Coupling

Q3: I'm observing low conversion in my Suzuki-Miyaura coupling of this compound. How can I improve the yield?

A3: Low conversion is a common issue. Consider the following troubleshooting steps:

  • Catalyst and Ligand: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, but switching to a more active catalyst system may be necessary.[1] Using bulky, electron-rich phosphine (B1218219) ligands like SPhos or XPhos can enhance the rates of oxidative addition and reductive elimination.[3][6]

  • Base Selection: The choice of base is critical. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be more effective, especially for less reactive aryl bromides.[3][4]

  • Temperature: Aryl bromides often require higher temperatures than aryl iodides to react efficiently.[2] If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 90-110 °C.[1][5]

  • Solvent: The solvent system can significantly impact the reaction. A mixture of an organic solvent like dioxane or toluene (B28343) with water is often necessary to dissolve both the organic and inorganic reagents.[1][3]

Q4: How can I minimize the formation of homocoupled boronic acid byproducts?

A4: Homocoupling of the boronic acid partner is a frequent side reaction. This can be minimized by ensuring the reaction is run under strictly anaerobic conditions, as oxygen can promote this pathway. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can sometimes help drive the desired cross-coupling, but a large excess should be avoided.[3] Adding the reagents in a specific order—aryl halide, boronic acid, base, and then catalyst—can also sometimes mitigate this issue.

Buchwald-Hartwig Amination

Q5: What are the recommended catalyst systems for the Buchwald-Hartwig amination of this compound?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the ligand. For aryl bromides, sterically hindered, electron-rich dialkylbiarylphosphine ligands are the gold standard.[6][7] Modern, well-defined palladium pre-catalysts that incorporate these ligands (e.g., RuPhos G3, XPhos G3) are often highly effective as they ensure a 1:1 palladium-to-ligand ratio and are stable to air.[6][8]

Q6: I am seeing significant debromination (hydrodehalogenation) of my this compound. How can I prevent this?

A6: Debromination is a common side reaction that competes with the desired C-N bond formation. To minimize it:

  • Ligand Choice: Using a more sterically hindered ligand can disfavor the beta-hydride elimination pathway that often leads to dehalogenation.[8]

  • Base Selection: The choice of base can be critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote debromination. Switching to a different base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), may be beneficial.[8][9]

  • Temperature and Time: Lowering the reaction temperature or shortening the reaction time can help minimize side reactions once the desired product has formed.[8]

Sonogashira Coupling

Q7: My Sonogashira coupling with this compound is sluggish. What conditions can I change?

A7: The Sonogashira reaction requires the coordination of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11]

  • Copper Co-catalyst: Ensure you are using a source of copper(I), typically copper(I) iodide (CuI). Its absence can lead to a much slower, copper-free pathway.[2][12]

  • Temperature: While some Sonogashira reactions can run at room temperature, less reactive aryl bromides often require heating to proceed at a reasonable rate.[2]

  • Base/Solvent: An amine base like triethylamine (B128534) or diisopropylamine (B44863) is typically used, often serving as the solvent as well.[2] Using a co-solvent like THF or DMF can help with solubility issues.

Q8: How can I prevent the homocoupling (Glaser coupling) of my terminal alkyne?

A8: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[12] To prevent this, maintain rigorous anaerobic conditions. Adding the alkyne slowly to the reaction mixture or using a slight excess can also help favor the cross-coupling pathway.[12]

Troubleshooting and Optimization

Data Tables for Reaction Optimization

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a common starting point.[1] PdCl₂(dppf) can be effective for challenging substrates.[3]
Ligand XPhos, SPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[3]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are often superior for less reactive aryl bromides.[3]
Solvent Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 ratio)A biphasic system is often required to dissolve all components.[1]
Temperature 90 - 110 °CHigher temperatures are often necessary to activate the C-Br bond.[5]

Table 2: Catalyst & Base Selection for Buchwald-Hartwig Amination

Coupling PartnerRecommended LigandRecommended BaseRationale
Primary Amines XPhos, BrettPhosNaOtBu, LHMDSThese ligands are highly active for coupling primary amines.[7][9]
Secondary Amines RuPhos, BrettPhosNaOtBu, K₃PO₄These systems are robust and generally effective for a wide range of secondary amines.
Ammonia (B1221849) Surrogates tBuBrettPhosLHMDSSpecialized ligands are often required for coupling ammonia or its equivalents.[9]

Table 3: Parameter Optimization for Sonogashira Coupling

ParameterCondition A (Standard)Condition B (For Low Reactivity)Rationale
Pd Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄Pd(0) may be more readily active in the catalytic cycle.[13]
Cu Co-Catalyst CuI (2-5 mol%)CuI (5-10 mol%)Increasing co-catalyst loading can sometimes accelerate transmetalation.[2]
Base/Solvent Triethylamine (Et₃N)Diisopropylamine (DIPA) / THFDIPA is a stronger base; THF can improve solubility.[2]
Temperature Room Temperature - 40 °C50 - 80 °CHeating is often required for aryl bromides.[2]

Visualized Workflows

G General Troubleshooting Workflow for Cross-Coupling Failure start Low or No Product Formation check_basics Step 1: Verify Basics start->check_basics check_reagents Reagent Purity? (Aryl Bromide, Coupling Partner, Base) check_basics->check_reagents No check_conditions Reaction Conditions? (Anhydrous, Anaerobic) check_basics->check_conditions No check_catalyst Step 2: Evaluate Catalyst System check_basics->check_catalyst Yes, basics are correct success Reaction Successful check_reagents->success Problem Solved check_conditions->success Problem Solved catalyst_activity Catalyst Active? (Fresh, Properly Stored) check_catalyst->catalyst_activity No ligand_choice Ligand Appropriate? (e.g., Bulky Phosphine for Ar-Br) check_catalyst->ligand_choice No catalyst_loading Catalyst Loading Sufficient? (Try increasing from 1% to 3-5%) check_catalyst->catalyst_loading No optimize_params Step 3: Optimize Parameters check_catalyst->optimize_params Yes, catalyst system is appropriate catalyst_activity->success Problem Solved ligand_choice->success Problem Solved catalyst_loading->success Problem Solved temp Temperature Too Low? (Increase in 10-20°C increments) optimize_params->temp No base_choice Base Optimal? (Try stronger base, e.g., K2CO3 -> K3PO4) optimize_params->base_choice No solvent_choice Solvent Optimal? (Check solubility of all reagents) optimize_params->solvent_choice No temp->success Problem Solved base_choice->success Problem Solved solvent_choice->success Problem Solved

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

G Key Optimization Parameters for Suzuki-Miyaura Coupling center Suzuki-Miyaura Optimization catalyst Palladium Source Pd(PPh₃)₄ PdCl₂(dppf) Pd₂(dba)₃ center->catalyst ligand Ligand Selection None (for Pd(PPh₃)₄) Bulky Phosphines (XPhos, SPhos) N-Heterocyclic Carbenes (NHCs) center->ligand base Base K₂CO₃ (Mild) K₃PO₄ (Strong) Cs₂CO₃ (Strong, Soluble) Organic Bases (Et₃N) center->base solvent Solvent System Toluene / H₂O Dioxane / H₂O DMF THF / H₂O center->solvent

Caption: Key components to consider when optimizing a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene, Ethanol, Water (degassed)

  • Ethyl acetate (B1210297), Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[1]

  • Add degassed solvents (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio) via syringe.[1]

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.[1]

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general method for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • RuPhos G3 precatalyst (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene

  • Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add this compound (1.0 eq), RuPhos G3 precatalyst (0.02 eq), and Sodium tert-butoxide (1.4 eq) to an oven-dried reaction tube equipped with a stir bar.

  • If not using a glovebox, seal the tube with a septum, remove from the glovebox, and purge with Argon for 15 minutes.

  • Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (DIPA)

  • Anhydrous THF

  • Diethyl ether, Saturated aqueous NH₄Cl, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and diisopropylamine (e.g., 2:5 ratio) at room temperature, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.025 eq).[2]

  • Degas the mixture by bubbling Argon through it for 15 minutes.

  • Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 3-12 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.[2]

References

Technical Support Center: 5-Bromo-1,3-benzodioxole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from commercial 5-Bromo-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities depending on the synthetic route and storage conditions. These can include unreacted starting materials such as 1,3-benzodioxole, over-brominated products like dibromo-1,3-benzodioxole, and various isomeric byproducts.[1][2] Additionally, colored impurities or tars may be present due to product degradation, especially if exposed to high temperatures.[1][3]

Q2: My this compound is a pale orange or yellow-brown liquid. Is this normal?

A2: While pure this compound is typically a colorless to pale yellow liquid or crystalline solid, a pale orange or yellow-brown coloration can occur due to minor impurities or slight degradation upon storage.[4][5] For many applications, this may not be an issue. However, for high-purity requirements, further purification is recommended.

Q3: I observe a dark-colored or tarry mixture during subsequent reactions. What could be the cause?

A3: The formation of dark or tarry mixtures is often attributed to the presence of impurities in the starting this compound.[6] Using purified starting material is crucial to prevent this. High reaction temperatures can also contribute to the formation of such byproducts.[6]

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be effectively checked using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring its melting point.[2][6] Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity.[1]

Q5: What are the recommended storage conditions for this compound?

A5: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and sources of heat.

Troubleshooting Purification Issues

Problem Potential Cause(s) Suggested Solution(s)
Product "oils out" during recrystallization instead of forming crystals. The chosen solvent is too nonpolar, or the solution is supersaturated with impurities, lowering the melting point.Add a small amount of a more polar co-solvent. Try a different solvent system entirely. If impurities are suspected, pre-purify by column chromatography.
Significant decomposition or charring occurs during distillation. The distillation is being performed at atmospheric pressure, causing the compound to decompose at its high boiling point.Crucially, this compound must be distilled under vacuum. [1][3] This lowers the boiling point significantly, preventing thermal degradation.
Poor separation of impurities during column chromatography. The eluent system has incorrect polarity. The column may have been packed improperly.Optimize the eluent system using TLC first. A common starting point is a non-polar solvent like hexane (B92381) with a small, increasing amount of a slightly more polar solvent like ethyl acetate (B1210297). Ensure the column is packed uniformly to avoid channeling.[2][7]
The purified product is still colored. Colored impurities are co-eluting with the product during chromatography or are not removed by distillation/recrystallization.Consider treating a solution of the compound with activated carbon before the final purification step. Passing the material through a short plug of silica (B1680970) gel can also sometimes remove baseline impurities.

Purification Method Selection

The choice of purification method depends on the nature of the impurities and the desired final purity. The following diagram outlines a general decision-making workflow.

G start Commercial this compound purity_check Assess Purity (TLC, GC, NMR) start->purity_check decision Purity Acceptable? purity_check->decision end Use in Reaction decision->end Yes impurity_type Impurity Type? decision->impurity_type No distillation Vacuum Distillation impurity_type->distillation High-boiling or non-volatile chromatography Column Chromatography impurity_type->chromatography Isomers or multiple polar/non-polar impurities recrystallization Recrystallization impurity_type->recrystallization Minor impurities in a solid product distillation->purity_check high_bp_note Removes non-volatile impurities (salts, tars) distillation->high_bp_note chromatography->purity_check isomers_note Separates isomers and close-boiling impurities chromatography->isomers_note recrystallization->purity_check solid_note Best for crystalline solids with minor impurities recrystallization->solid_note

Caption: Purification method selection workflow.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities and is crucial to prevent thermal decomposition.[1][3]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Stir bar

  • Heating mantle

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Manometer (optional)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly greased.

  • Place the crude this compound and a stir bar into the distillation flask.

  • Connect the apparatus to a vacuum trap and then to the vacuum pump.

  • Turn on the stirrer and then the vacuum pump to reduce the pressure in the system.[5][8] A pressure of ~1 mmHg is ideal.[4]

  • Once the vacuum is stable, begin to gently heat the distillation flask using the heating mantle.

  • Collect the fraction that distills at approximately 85-86°C at 1 mmHg.[4]

  • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before venting the system to atmospheric pressure.[5]

Parameter Value Reference
Boiling Point 85-86 °C[4]
Pressure 1 mmHg[4]
Apparatus Short-path distillationGeneral Practice
Note Use a stir bar for smooth boiling; boiling chips are ineffective under vacuum.[5]
Protocol 2: Purification by Column Chromatography

This method is highly effective for separating isomeric impurities or compounds with different polarities.[2][6]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (or Dichloromethane)

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Eluent Selection: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 99:1, 95:5, 90:10). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value of ~0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in hexane. Ensure the packing is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the chosen eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 98:2 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.

  • Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.[9]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Eluent via TLC pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step column chromatography workflow.

References

Technical Support Center: By-product Analysis in the Bromination of 1,2-(methylenedioxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1,2-(methylenedioxy)benzene. Our focus is on the identification and mitigation of by-products to ensure the synthesis of high-purity 4-bromo-1,2-(methylenedioxy)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of 1,2-(methylenedioxy)benzene?

The primary and desired product of the electrophilic aromatic substitution reaction between 1,2-(methylenedioxy)benzene and a brominating agent like N-bromosuccinimide (NBS) is 4-bromo-1,2-(methylenedioxy)benzene. The methylenedioxy group is an ortho, para-directing group, and for steric reasons, substitution at the para position is favored.

Q2: What are the most common by-products observed in this reaction?

The most frequently encountered by-product is the result of over-bromination, leading to the formation of 4,5-dibromo-1,2-(methylenedioxy)benzene.[1] Poor regioselectivity can also lead to the formation of other monobrominated isomers, such as 3-bromo-1,2-(methylenedioxy)benzene, although this is generally a minor component.

Q3: Can the methylenedioxy bridge cleave under typical bromination conditions?

Under standard bromination conditions using reagents like N-bromosuccinimide in a suitable solvent (e.g., chloroform (B151607) or acetonitrile), the methylenedioxy bridge is generally stable. Cleavage of this group is not a commonly reported side reaction.

Q4: How can I monitor the progress of the reaction to minimize by-product formation?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction. By periodically analyzing the reaction mixture, you can determine the point at which the starting material is consumed and minimize the formation of dibrominated and other by-products by stopping the reaction at the optimal time.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of 1,2-(methylenedioxy)benzene and provides potential solutions.

Issue 1: Presence of a significant amount of dibrominated by-product.
  • Possible Cause:

    • Excess of the brominating agent (e.g., NBS).

    • Prolonged reaction time.

    • Elevated reaction temperature.

  • Suggested Solution:

    • Carefully control the stoichiometry of the brominating agent to a 1:1 molar ratio with 1,2-(methylenedioxy)benzene.

    • Monitor the reaction closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

    • Conduct the reaction at a lower temperature to improve selectivity.

Issue 2: Poor regioselectivity leading to a mixture of monobrominated isomers.
  • Possible Cause:

    • Reaction conditions favoring less selective bromination.

    • Presence of impurities that may alter the directing effects of the substrate.

  • Suggested Solution:

    • Use a non-polar solvent to enhance the para-directing effect.

    • Ensure the purity of the starting 1,2-(methylenedioxy)benzene.

    • Employ a milder brominating agent or add a Lewis acid catalyst to potentially improve regioselectivity, though this must be done with caution to avoid over-reactivity.

Issue 3: Formation of an emulsion during aqueous workup.
  • Possible Cause:

    • Presence of polar by-products or unreacted starting materials that act as surfactants.

  • Suggested Solution:

    • Add a saturated brine solution to the aqueous layer to increase its ionic strength and break the emulsion.

    • Filter the entire mixture through a pad of celite.

    • Allow the mixture to stand for an extended period to allow for phase separation.

Data Presentation

Table 1: Products and By-products in the Bromination of 1,2-(methylenedioxy)benzene

Compound NameStructureMolar Mass ( g/mol )Typical Yield/AbundanceAnalytical Notes
1,2-(methylenedioxy)benzene 122.12Starting Material---
4-bromo-1,2-(methylenedioxy)benzene 201.02Desired Product (Yields vary based on conditions)GC-MS and NMR are used for identification.
4,5-dibromo-1,2-(methylenedioxy)benzene 279.92Primary By-productHigher molecular weight peak in MS.
3-bromo-1,2-(methylenedioxy)benzene 201.02Minor By-productCan be difficult to separate from the 4-bromo isomer.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding a dilute solution of sodium thiosulfate.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • Typical GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the isomers.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 50 to 400.

  • Data Interpretation:

    • The desired product, 4-bromo-1,2-(methylenedioxy)benzene, will show a molecular ion peak (M+) at m/z 200 and an M+2 peak at m/z 202 of nearly equal intensity, characteristic of a single bromine atom.

    • The dibrominated by-product will exhibit a molecular ion cluster around m/z 278, 280, and 282 with a characteristic isotopic pattern for two bromine atoms.

    • Positional isomers will have the same mass spectrum but different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
  • Sample Preparation:

    • After workup and purification (e.g., column chromatography), dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Spectroscopy:

    • 4-bromo-1,2-(methylenedioxy)benzene: Expect a singlet for the methylenedioxy protons (around 5.9-6.0 ppm) and three aromatic protons exhibiting a characteristic splitting pattern.

    • 4,5-dibromo-1,2-(methylenedioxy)benzene: Expect a singlet for the methylenedioxy protons and two singlets for the two aromatic protons.

    • 3-bromo-1,2-(methylenedioxy)benzene: Expect a singlet for the methylenedioxy protons and three aromatic protons with a different splitting pattern compared to the 4-bromo isomer.

  • ¹³C NMR Spectroscopy:

    • The number of signals in the aromatic region can help distinguish between isomers.

    • The carbon attached to the bromine atom will show a signal at a characteristic chemical shift.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Problem Identification cluster_solutions Troubleshooting cluster_actions Corrective Actions cluster_end End Start Reaction Complete Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Decision By-products Present? Analysis->Decision Dibromo High Dibromo Content Decision->Dibromo Yes, Dibromo Isomers Mixture of Isomers Decision->Isomers Yes, Isomers Emulsion Workup Emulsion Decision->Emulsion Yes, Emulsion End Pure Product Obtained Decision->End No Action_Dibromo • Reduce Brominating Agent • Shorten Reaction Time • Lower Temperature Dibromo->Action_Dibromo Action_Isomers • Change Solvent • Purify Starting Material • Use Milder Reagent Isomers->Action_Isomers Action_Emulsion • Add Brine • Filter through Celite Emulsion->Action_Emulsion Action_Dibromo->Start Rerun Reaction Action_Isomers->Start Rerun Reaction Action_Emulsion->End Purify

Caption: Troubleshooting workflow for by-product analysis.

Reaction_Pathway cluster_reactants Reactants cluster_reagent Reagent cluster_products Products Reactant 1,2-(methylenedioxy)benzene Main_Product 4-bromo-1,2-(methylenedioxy)benzene (Desired Product) Reactant->Main_Product Electrophilic Aromatic Substitution Reagent Br+ By_Product 4,5-dibromo-1,2-(methylenedioxy)benzene (By-product) Main_Product->By_Product Further Bromination

Caption: Reaction pathway for the bromination of 1,2-(methylenedioxy)benzene.

References

Enhancing the efficiency of 5-Bromo-1,3-benzodioxole reactions using catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of catalytic reactions involving 5-Bromo-1,3-benzodioxole.

Frequently Asked Questions (FAQs)

Q1: Which catalytic cross-coupling reactions are most effective for functionalizing this compound?

A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds to introduce aryl, heteroaryl, or vinyl groups.[1]

  • Heck Reaction: For the arylation of alkenes, forming a new C-C bond.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds to introduce primary or secondary amines.[2]

The choice of reaction depends on the desired final molecular structure.

Q2: How does the 1,3-benzodioxole (B145889) moiety affect the reactivity of the bromine atom in cross-coupling reactions?

A2: The 1,3-benzodioxole group is generally considered to be electron-donating, which can influence the reactivity of the C-Br bond. In palladium-catalyzed reactions, the initial oxidative addition step can be slower for electron-rich aryl bromides compared to electron-poor ones. This may necessitate the use of more electron-rich and bulky phosphine (B1218219) ligands to facilitate this step in the catalytic cycle.

Q3: What are the most common side reactions observed in these cross-coupling reactions?

A3: Common side reactions include:

  • Debromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by lowering the reaction temperature.[1]

  • Homo-coupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide. Using a slight excess of the boronic acid can sometimes mitigate this.[1]

  • Catalyst Decomposition: Formation of palladium black (Pd(0) aggregates) indicates catalyst deactivation.

Q4: Are there any stability concerns with the methylenedioxy bridge of the 1,3-benzodioxole ring under typical cross-coupling conditions?

A4: The methylenedioxy bridge is generally stable under the neutral or basic conditions used for most Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. However, strongly acidic or highly nucleophilic conditions should be avoided to prevent cleavage of the acetal.

Troubleshooting Guides

Suzuki-Miyaura Coupling
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Reagents or solvents are not anhydrous. 3. Insufficient base strength or solubility. 4. Low reaction temperature.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Use freshly distilled, anhydrous solvents and dry reagents. 3. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different solvent to improve solubility. 4. Increase the reaction temperature in 10-20 °C increments.
Significant Debromination 1. Reaction temperature is too high. 2. Presence of protic impurities.1. Lower the reaction temperature. 2. Ensure all reagents and solvents are thoroughly dried.
Formation of Homo-coupling Byproduct 1. Slow transmetalation step. 2. Decomposition of the boronic acid.1. Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[1] 2. Add the boronic acid in portions or use a boronic ester.
Difficult Purification 1. Presence of residual palladium. 2. Byproducts with similar polarity to the product.1. Filter the reaction mixture through a pad of Celite® after completion. 2. Optimize reaction conditions to minimize byproduct formation; employ careful column chromatography.
Heck Reaction
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inappropriate ligand for the electron-rich substrate. 2. Base is not optimal. 3. Catalyst deactivation.1. Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. 2. Screen different bases (e.g., Et₃N, K₂CO₃, NaOAc). 3. Use a higher catalyst loading or add a phase-transfer catalyst like TBAB.
Formation of Double Bond Isomers β-hydride elimination and re-addition occurs.Addition of silver salts (e.g., AgNO₃) can sometimes prevent double bond isomerization.[3]
Low Regioselectivity Steric and electronic factors of the alkene are not well-differentiated.For electronically neutral alkenes, regiocontrol can be challenging. Modification of the ligand or solvent may be necessary.
Buchwald-Hartwig Amination
ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion 1. Catalyst inhibition by the amine. 2. Base is too weak or too strong, causing substrate decomposition. 3. Inappropriate ligand.1. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. 2. For sensitive substrates, switch from strong bases like NaOtBu to weaker ones like K₃PO₄ or Cs₂CO₃. 3. Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).
Dehalogenation of Starting Material β-hydride elimination is competing with reductive elimination.Use a bulkier ligand to sterically hinder β-hydride elimination. Lowering the reaction temperature may also help.
Reaction with Solvent Solvents like acetonitrile (B52724) or pyridine (B92270) can inhibit the catalyst.Use inert, aprotic solvents such as toluene, dioxane, or THF.[4]

Data Presentation: Catalyst and Condition Screening

Note: The following data is based on reactions with 5-Bromo-6-nitro-1,3-benzodioxole and other structurally similar aryl bromides. These tables should be used as a starting point for optimization with this compound.

Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole[2]
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O9012-2475-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1001270-85
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1001865-80
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O9012-2470-85
Buchwald-Hartwig Amination of Aryl Bromides (General Reference)
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Aniline (B41778)Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (1.4)Toluene1001888
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.2)Toluene801692
3n-HexylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDS (1.5)THF651895

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (degassed, 4:1:1 ratio)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Celite®

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction of this compound with Ethyl Acrylate (B77674)

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous DMF or Acetonitrile

  • Dichloromethane (B109758)

  • Saturated aqueous ammonium (B1175870) chloride

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill with argon three times.

  • Add the anhydrous solvent, followed by this compound, ethyl acrylate, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Cool the reaction to room temperature and filter through Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Ethyl acetate

  • Celite®

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add anhydrous toluene, followed by this compound and aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation (R²-B(OR)₂ + Base) transmetal_complex->pd0 Reductive Elimination (R¹-R²)

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_add R-Pd(II)L₂-X pd0->oxidative_add Oxidative Addition (R-X) olefin_complex Olefin Complex oxidative_add->olefin_complex Olefin Coordination insertion_prod Insertion Product olefin_complex->insertion_prod Migratory Insertion hydride_complex H-Pd(II)L₂-X insertion_prod->hydride_complex β-Hydride Elimination (Product) hydride_complex->pd0 Reductive Elimination (Base)

Heck Reaction Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Ar-Pd(II)L-X pd0->oxidative_add Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)L-NR¹R² oxidative_add->amido_complex Amine Coordination & Deprotonation (HNR¹R² + Base) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²)

Buchwald-Hartwig Amination Cycle
General Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent Add Degassed Anhydrous Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC / GC-MS / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

General Cross-Coupling Workflow

References

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling Products

Homocoupling of the boronic acid or organoborane reagent is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryl impurities and a reduction in the yield of the desired cross-coupled product. This guide provides solutions to the primary causes of this issue.

Problem: Significant Formation of Boronic Acid Homocoupling Product

Potential CauseTroubleshooting Strategy
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. It is crucial to perform the reaction under a completely inert atmosphere (Nitrogen or Argon).[1][2]
Presence of Pd(II) Species Use a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, instead of a Pd(II) salt like Pd(OAc)₂ or PdCl₂.[3][4] If a Pd(II) source is used, consider adding a mild reducing agent to facilitate the in situ formation of the active Pd(0) catalyst.[1][2][4][5]
Inappropriate Catalyst or Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination over side reactions.[6]
Suboptimal Base or Solvent Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a side reaction where two molecules of the boronic acid (or organoborane) couple with each other to form a symmetrical biaryl. This reaction is often catalyzed by palladium species and competes with the desired cross-coupling of the boronic acid with the organic halide.[3][4]

Q2: How does oxygen promote homocoupling?

A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[3][5] Rigorous exclusion of oxygen is therefore critical to suppress this unwanted side reaction.[1][2]

Q3: What is the benefit of using a Pd(0) precatalyst?

A3: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, ensures that the active catalytic species is directly available for the oxidative addition step with the organic halide in the main Suzuki cycle. This minimizes the presence of Pd(II) species that can initiate the homocoupling pathway.[3][4]

Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?

A4: Yes, the stability of the organoboron reagent can play a role. Boronic acids can be prone to decomposition. Using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, controlled release of the boronic acid into the catalytic cycle.

Q5: Are there any mild reducing agents that can be added to the reaction?

A5: Yes, the addition of a mild reducing agent like potassium formate (B1220265) can be effective. It helps to reduce any Pd(II) species back to the active Pd(0) state without significantly interfering with the main catalytic cycle.[1][2][5]

Data Presentation: Suppressing Homocoupling

The following tables summarize data from a study on the suppression of a persistent homocoupling impurity.

Table 1: Effect of Catalyst Choice on Homocoupling

EntryCatalyst% Homocoupling Dimer
1Pd(OAc)₂~1.0 - 2.0
25% Pd/C~0.5 - 1.0

This table illustrates that the choice of catalyst can influence the amount of homocoupling product formed.

Table 2: Impact of Deoxygenation and a Mild Reducing Agent on Homocoupling

EntryModificationsDissolved O₂ (ppm)% Homocoupling Dimer
1Nitrogen Sparge (15 min)3.30.18
2Nitrogen Sparge (30 min)0.80.11
3Nitrogen Sparge (30 min) + Potassium Formate0.8<0.1

This data clearly demonstrates that rigorous deoxygenation via nitrogen sparging significantly reduces the homocoupling byproduct, and the addition of potassium formate can suppress it to below the limit of quantitation.[1]

Experimental Protocols

Protocol 1: Generalized Procedure for Deoxygenation of Reaction Solvents Using Subsurface Nitrogen Sparging

This protocol is adapted from a study that successfully suppressed homocoupling.[1]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a mechanical stirrer, a Teflon dip tube (for gas inlet), a dissolved oxygen probe, and a reflux condenser.

  • Solvent Charging: Charge the flask with the desired solvent system (e.g., a mixture of 1-propanol (B7761284) and deionized water).

  • Initial State: Stir the mixture at room temperature (25 °C).

  • Nitrogen Sparging: Introduce a subsurface stream of nitrogen gas into the rapidly stirred solution through the Teflon dip tube.

  • Monitoring: Monitor the dissolved oxygen concentration using the probe. Continue the sparging until the dissolved oxygen level is minimized (e.g., below 1 ppm).

  • Maintaining Inert Atmosphere: Once the desired level of deoxygenation is achieved, maintain a positive pressure of nitrogen in the flask to prevent the re-entry of oxygen.

Protocol 2: Suzuki Coupling with Minimized Homocoupling

This protocol incorporates measures to reduce the formation of homocoupling byproducts.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., finely powdered K₃PO₄, 2.0 eq).

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 eq) at this stage.

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cross-coupled product.

Visualizations

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling cluster_homocoupling Undesired Homocoupling Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) PdII_species Pd(II) Pd0->PdII_species Oxidation ArPdArB Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdArB Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' (Product) ArPdArB->Product Reductive Elimination Product->Pd0 ArBPd Ar'-Pd(II)-X PdII_species->ArBPd Transmetalation (Ar'-B(OH)₂) ArB2Pd Ar'-Pd(II)-Ar' ArBPd->ArB2Pd Transmetalation (Ar'-B(OH)₂) Homocoupling_Product Ar'-Ar' (Byproduct) ArB2Pd->Homocoupling_Product Reductive Elimination Pd0_from_homo Pd(0) Homocoupling_Product->Pd0_from_homo Pd0_from_homo->PdII_species Oxidation (O₂) O2 Oxygen (O₂)

Suzuki cycle vs. homocoupling pathway.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degas Is the reaction rigorously degassed? Start->Check_Degas Degas Action: Improve degassing (e.g., N₂ sparging for 30+ min) Check_Degas->Degas No Check_Pd_Source Are you using a Pd(II) precatalyst? Check_Degas->Check_Pd_Source Yes Degas->Check_Pd_Source Switch_to_Pd0 Action: Switch to a Pd(0) precatalyst or add a mild reducing agent (e.g., potassium formate) Check_Pd_Source->Switch_to_Pd0 Yes Check_Ligand Is the ligand appropriate? Check_Pd_Source->Check_Ligand No Switch_to_Pd0->Check_Ligand Screen_Ligands Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) Check_Ligand->Screen_Ligands No Check_Base Have you optimized the base? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Action: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Base->Screen_Bases No End Homocoupling Minimized Check_Base->End Yes Screen_Bases->End

A logical workflow for troubleshooting homocoupling.

References

Technical Support Center: Strategies for Selective Mono-functionalization of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and functionalization of 5-Bromo-1,3-benzodioxole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this versatile building block.

General Experimental Workflow

Successful functionalization reactions often follow a standard sequence of operations. The following workflow diagram illustrates the key stages of a typical palladium-catalyzed cross-coupling experiment, from initial setup to final product analysis.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Prepare Dry Glassware (Schlenk Flask) B Add Solids (Substrate, Catalyst, Base, Ligand) A->B C Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D Add Anhydrous Solvent & Liquid Reagents C->D Via Syringe E Heat to Desired Temperature with Stirring D->E F Monitor Progress (TLC, LC-MS, GC-MS) E->F G Cool to Room Temperature & Quench Reaction F->G Upon Completion H Perform Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate H->I J Purify Crude Product (Column Chromatography, Recrystallization) I->J K Characterize Final Product (NMR, MS, IR) J->K

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the bromine-substituted position of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling this compound with an organoboron compound, typically a boronic acid.[1][2]

FAQs: Suzuki-Miyaura Coupling
  • Q1: What is the primary application of Suzuki-Miyaura coupling for this substrate?

    • It is primarily used to introduce a wide range of aryl, heteroaryl, and vinyl groups, creating biaryl structures that are common in pharmacologically active compounds.[1][2]

  • Q2: What are the essential components for this reaction?

    • The key components are the aryl halide (this compound), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent.[1][2]

  • Q3: How does the catalytic cycle work?

    • The cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[2]

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Base is not strong or soluble enough. 3. Poor quality boronic acid (deboronation). 4. Insufficiently inert atmosphere (oxygen deactivates catalyst).1. Use a fresh catalyst or a more active pre-catalyst. 2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). 3. Use fresh boronic acid or check its purity; consider using a boronate ester. 4. Ensure all solvents are properly degassed and the reaction is run under a positive pressure of argon or nitrogen.
Catalyst Decomposition (Formation of Palladium Black) 1. Reaction temperature is too high. 2. Ligand is not robust enough.1. Lower the reaction temperature and increase the reaction time. 2. Switch to a more stable, bulky electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos).[2]
Formation of Homocoupling Byproducts (Biaryl of Boronic Acid) 1. Transmetalation is slow compared to side reactions. 2. Presence of oxygen.1. Adjust the base and solvent system to optimize transmetalation. 2. Rigorously degas the reaction mixture.
Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol is adapted for the coupling of this compound with an arylboronic acid.[1][2]

  • Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane, Toluene, THF/water) via syringe.[2]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica (B1680970) gel.

Data Presentation: Suzuki-Miyaura Reaction Conditions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1[3]Phenylboronic acidPdCl₂(PPh₃)₂ (N/A)K₂CO₃N/AN/AN/AGood
2[1]VariousPd(PPh₃)₄ (5-10)K₂CO₃ / Cs₂CO₃Toluene/DioxaneRefluxN/AN/A
3[2]VariousPdCl₂(dppf) (1-5)K₃PO₄Dioxane80-10012-24High

N/A: Data not specified in the source.

Buchwald-Hartwig Amination

This reaction is a cornerstone for forming C-N bonds, enabling the synthesis of aryl amines from this compound.[4]

FAQs: Buchwald-Hartwig Amination
  • Q1: What types of amines can be used in this reaction?

    • A wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles like morpholine, can be coupled.[4][5] The choice of ligand is often critical for success with different amine classes.

  • Q2: Why is the choice of base important?

    • The base is crucial for deprotonating the amine to form the active amido species in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6][7]

  • Q3: What is the general mechanism?

    • Similar to other cross-couplings, the mechanism involves oxidative addition of the aryl bromide to Pd(0), formation of a palladium-amido complex via reaction with the amine and base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]

G Pd0 L2Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Complex1 L2Pd(II)(Ar)(Br) OxAdd->Complex1 AmineAdd Amine Coordination + Base Complex1->AmineAdd HNR'R'' Complex2 L2Pd(II)(Ar)(NR'R'') AmineAdd->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Base is not strong enough or has degraded. 2. Ligand is not suitable for the specific amine substrate. 3. Reaction temperature is too low.1. Use fresh, high-purity NaOtBu or K₃PO₄. Ensure it is handled under inert conditions. 2. Screen different generations of Buchwald ligands (e.g., RuPhos, XPhos) to find one optimal for your substrate.[8] 3. Increase the temperature, but monitor for potential decomposition.
Side Reaction: Hydrodehalogenation 1. Presence of water or other protic sources. 2. Reductive elimination is slow.1. Ensure all reagents and solvents are rigorously dried. 2. Use a bulkier ligand to accelerate the reductive elimination step.[9]
Amine Degradation 1. The amine is sensitive to the strong base or high temperature.1. Use a milder base (e.g., K₃PO₄, Cs₂CO₃). 2. Run the reaction at a lower temperature for a longer duration.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guide for the amination of this compound.[5]

  • Setup: To an oven-dried reaction tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon.

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube tightly and heat in an oil bath at 80-110 °C for 12-24 hours, with stirring.

  • Monitoring: Track the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, providing access to alkynyl-substituted benzodioxoles.[5]

FAQs: Sonogashira Coupling
  • Q1: What is the role of copper in the Sonogashira reaction?

    • A copper(I) salt (e.g., CuI) is typically used as a co-catalyst. It facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily.[5]

  • Q2: Can the reaction be performed without copper?

    • Yes, copper-free Sonogashira protocols exist. They often require a different choice of base or ligand and can be advantageous for substrates that are sensitive to copper.[10]

  • Q3: What are common side reactions?

    • The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen. Running the reaction under strictly anaerobic conditions is critical to minimize this.

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Slow Conversion 1. Catalyst system is not active enough. 2. Amine base is not pure (e.g., contains water).1. Ensure the palladium catalyst and CuI are fresh. 2. Use a freshly distilled amine base (e.g., Et₃N, diisopropylamine).[5] 3. Increase the reaction temperature.[11]
Significant Alkyne Homocoupling 1. Presence of oxygen in the reaction vessel.1. Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction.
Low Yield 1. Catalyst decomposition. 2. Sub-optimal solvent/base combination.1. Lower the temperature or use a more stable ligand.[11] 2. Screen different solvents (THF, DMF) and bases to find the best conditions for your specific substrates.[11]
Experimental Protocol: Sonogashira Coupling

This protocol describes a standard Sonogashira coupling of this compound.[5]

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 1-5 mol%).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-7 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for 3-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Once complete, dilute the mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate sequentially with saturated aqueous NH₄Cl, NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.

Organometallic and Other Functionalization Reactions

Grignard Reaction

Formation of a Grignard reagent from this compound creates a powerful carbon nucleophile that can react with various electrophiles.

FAQs: Grignard Reaction
  • Q1: What is the most critical factor for a successful Grignard reaction?

    • Strictly anhydrous (water-free) conditions are absolutely essential. Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, including water, alcohols, or even acidic protons on other functional groups.[12][13]

  • Q2: My Grignard reaction won't start. What can I do?

    • Initiation can be difficult due to a passivating oxide layer on the magnesium metal.[12] Try adding a small crystal of iodine (the color will fade upon initiation), physically crushing the magnesium turnings with a glass rod, or adding a small amount of a pre-formed Grignard reagent.[12][13]

  • Q3: What is the main byproduct and how can I avoid it?

    • The main byproduct is often a biphenyl (B1667301) species, formed from the coupling of two benzodioxole radicals (Wurtz coupling).[12] This can be minimized by adding the this compound solution slowly to the magnesium turnings to keep its concentration low, thus favoring the desired reaction path.

Troubleshooting Guide: Grignard Reaction
Problem Potential Cause(s) Suggested Solution(s)
Failure to Initiate 1. Magnesium is coated with an oxide layer. 2. Presence of moisture in glassware or solvent.1. Activate the magnesium with iodine, mechanical crushing, or a few drops of 1,2-dibromoethane.[12][13] 2. Flame-dry all glassware before use. Use freshly distilled anhydrous ether or THF.
Low Yield of Final Product 1. Incomplete formation of the Grignard reagent. 2. Reagent was quenched by a protic source (e.g., water, acidic functional group on electrophile). 3. Formation of biphenyl byproduct.1. Allow the reagent to form for an adequate amount of time (1-2 hours) after initiation. 2. Ensure all reagents and glassware are scrupulously dry.[12] 3. Add the aryl bromide slowly to the magnesium suspension.
Double Addition to Esters/Lactones 1. This is the expected reactivity. The initially formed ketone is more reactive than the starting ester.[13][14]1. This is not a problem but the expected outcome, yielding a tertiary diol.[13] To achieve single addition, a less reactive organometallic (e.g., an organocadmium or organocuprate) or very low temperatures may be required.
Nitration

Introducing a nitro group onto the benzodioxole ring can be achieved via electrophilic aromatic substitution, which can then serve as a handle for further functionalization, such as reduction to an amine.

FAQs: Nitration
  • Q1: Where will the nitro group add to this compound?

    • The substitution is directed by the existing groups. The position ortho to the bromine and adjacent to the electron-donating methylenedioxy group (the 6-position) is generally favored both sterically and electronically.[15]

  • Q2: What is the best nitrating agent to use?

    • A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and effective nitrating agent for this type of substrate.[15]

Troubleshooting Guide: Nitration
Problem Potential Cause(s) Suggested Solution(s)
Formation of Dark Tar 1. Reaction temperature was too high. 2. Nitrating agent was added too quickly.1. Maintain a low temperature (0–10 °C) during the addition using an ice bath.[15] 2. Add the nitrating agent dropwise with very vigorous stirring.[15]
Low or No Yield 1. Incomplete reaction. 2. Product loss during work-up (e.g., if it is water-soluble).1. Increase the reaction time slightly after the addition is complete. Monitor by TLC. 2. Ensure the reaction mixture is fully neutralized to pH 7 before extraction.[15]
Formation of Multiple Isomers 1. Reaction conditions are not selective enough.1. Optimize the reaction by running it at a lower temperature, which may improve regioselectivity.[15] 2. Purify the final product carefully using column chromatography.
Experimental Protocol: Nitration to 5-Bromo-6-nitro-1,3-benzodioxole

This protocol is a general method for the nitration of this compound.[15]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or dichloromethane). Cool the flask in an ice bath to 0 °C.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping it cool.

  • Addition: Slowly add the prepared nitrating mixture dropwise to the solution of the substrate while maintaining the internal temperature between 0 and 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over a large amount of crushed ice.

  • Neutralization: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

References

Impact of solvent choice on the outcome of 5-Bromo-1,3-benzodioxole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 5-Bromo-1,3-benzodioxole. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, with a focus on how the choice of solvent can be the root cause and the key to a solution.

Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. Could the solvent be the issue?

A1: Absolutely. Low conversion is a frequent problem in Suzuki-Miyaura couplings, and the solvent system plays a critical role. The primary functions of the solvent are to dissolve the reactants and catalyst, and to facilitate the key steps of the catalytic cycle.[1]

Troubleshooting Steps:

  • Check Solubility: Ensure all reactants, particularly the base (e.g., K₂CO₃, Cs₂CO₃), are at least partially soluble in the chosen solvent. Poor solubility can hinder the reaction.

  • Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate and yield. For many Suzuki couplings involving aryl bromides, polar aprotic solvents or mixtures with water are effective. If you are using a non-polar solvent like toluene (B28343) and experiencing issues, consider switching to a solvent system like dioxane/water.[2]

  • Degassing: Thoroughly degas your solvent before use. Dissolved oxygen can lead to the oxidative degradation of the palladium catalyst and promote unwanted side reactions like homo-coupling of the boronic acid.[3] Common degassing methods include sparging with an inert gas (argon or nitrogen) or the freeze-pump-thaw technique.[1]

  • Anhydrous Conditions: Ensure your solvent is anhydrous, especially if the reaction is not being run in a mixture with water. Trace amounts of water can lead to protodeboronation of the boronic acid, reducing its availability for the cross-coupling reaction.[4]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side product through solvent selection?

A2: Homocoupling is often promoted by the presence of oxygen.[3] While rigorous degassing of the solvent is the primary solution, the choice of solvent can also play a role. Highly polar solvents can sometimes favor the desired cross-coupling over homocoupling by better stabilizing the catalytic intermediates.

Troubleshooting Steps:

  • Thorough Degassing: This is the most critical step. Ensure all solvents (including water if used in a biphasic system) are free of dissolved oxygen.[3]

  • Solvent Choice: While toluene is a common solvent, for some systems, a switch to a more polar solvent like dioxane or a mixture of dioxane/water may alter the reaction kinetics to favor the cross-coupling pathway.[2]

Grignard Reagent Formation and Subsequent Reactions

Q1: I'm having trouble initiating the Grignard reaction with this compound. What are the solvent-related factors I should consider?

A1: Failure to initiate a Grignard reaction is a classic problem, and the solvent is almost always a key factor. Grignard reagents are highly reactive and will not form in the presence of protic sources.

Troubleshooting Steps:

  • Strictly Anhydrous Solvent: The solvent (typically an ether like diethyl ether or THF) must be rigorously dry. Even trace amounts of water will react with and quench the Grignard reagent as it forms.[5][6] Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods (e.g., distillation from sodium/benzophenone).

  • Solvent Choice: Ethereal solvents are essential as they are aprotic and solvate the magnesium atom, which stabilizes the Grignard reagent.[5]

    • Diethyl Ether (Et₂O): A traditional choice with a low boiling point (34.6 °C), which can help control the exothermic reaction.[5]

    • Tetrahydrofuran (B95107) (THF): A more polar ether that can solvate the Grignard reagent more effectively, sometimes leading to faster reaction initiation and formation. Its higher boiling point (66 °C) allows for reactions at higher temperatures if needed.[5]

  • Glassware and Atmosphere: Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from contaminating the solvent.[6]

Q2: My Grignard reaction starts but then stops, or the yield is very low. What solvent-related issues could be at play?

A2: This scenario often points to a sustained quenching of the Grignard reagent or the occurrence of side reactions.

Troubleshooting Steps:

  • Sustained Moisture Contamination: If there is a persistent source of moisture, such as from impure starting materials dissolving in the solvent, the reaction will be continuously quenched. Ensure the this compound is also anhydrous.[7]

  • Wurtz Coupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide. This can be more prevalent at higher temperatures and with high local concentrations of the aryl bromide. Using a sufficient volume of solvent to ensure dilution and adding the this compound solution slowly can help minimize this.[8]

Data Presentation

The following table summarizes the results from a solvent screening study for the Suzuki-Miyaura coupling of a substituted bromobenzodioxole derivative with phenylboronic acid. While the substrate is more complex than this compound, these results provide valuable insight into the relative efficacy of different solvents for this class of compounds.

Table 1: Effect of Solvent on the Yield of a Suzuki-Miyaura Coupling Reaction [2][9]

EntrySolventYield (%)
1Dioxane59
2MeCN30
3Toluene0
4Benzene0
5DCM0

Reaction Conditions: 1-((6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, phenylboronic acid, PdCl₂(PPh₃)₂ catalyst, K₂CO₃ base.[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, highlighting the role of the solvent.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[3]

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio via syringe.[3]

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reagent Formation from this compound

This protocol requires strict anhydrous and inert conditions.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • This compound

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Procedure:

  • Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Dissolve this compound (1.0 equivalent) in anhydrous Et₂O or THF in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[5]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent and should be used immediately in the subsequent reaction step.

Visualizations

The following diagrams illustrate the logical workflow and key decision points related to solvent selection in reactions involving this compound.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Define Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki grignard Grignard Reagent Formation start->grignard heck Heck Reaction start->heck suzuki_solvent Consider solvent polarity and ability to dissolve base. Common choices: Dioxane/H2O, Toluene/Ethanol/H2O, THF. suzuki->suzuki_solvent grignard_solvent Strictly anhydrous ethereal solvent required. Common choices: Diethyl Ether, THF. grignard->grignard_solvent heck_solvent Polar aprotic solvents are often effective. Common choices: DMF, NMP, DMAc. heck->heck_solvent troubleshooting Reaction Issue? suzuki_solvent->troubleshooting grignard_solvent->troubleshooting heck_solvent->troubleshooting low_yield Low Yield / No Reaction troubleshooting->low_yield Yes side_products Side Products Observed troubleshooting->side_products Yes solution_suzuki Switch to more polar solvent system (e.g., Dioxane/H2O). Ensure rigorous degassing. low_yield->solution_suzuki Suzuki solution_grignard Re-dry solvent and glassware. Check purity of starting material. low_yield->solution_grignard Grignard solution_heck Screen alternative polar aprotic solvents. Adjust temperature. low_yield->solution_heck Heck side_products->solution_suzuki Suzuki (Homocoupling) Grignard_Troubleshooting_Pathway Troubleshooting Pathway for Grignard Reaction Initiation start Grignard Reaction Fails to Initiate check_solvent Is the solvent (Ether/THF) strictly anhydrous? start->check_solvent check_glassware Is all glassware thoroughly flame/oven-dried? check_solvent->check_glassware Yes dry_solvent Dry solvent (e.g., distill from Na/benzophenone) and restart. check_solvent->dry_solvent No check_atmosphere Is the reaction under an inert atmosphere (N2/Ar)? check_glassware->check_atmosphere Yes dry_glassware Dry glassware and restart. check_glassware->dry_glassware No check_mg Is the Magnesium activated? check_atmosphere->check_mg Yes inert_atmosphere Ensure positive pressure of inert gas. check_atmosphere->inert_atmosphere No activate_mg Activate Mg (e.g., add iodine crystal) and attempt initiation. check_mg->activate_mg No success Reaction Initiates check_mg->success Yes dry_solvent->start dry_glassware->start inert_atmosphere->start activate_mg->success

References

Validation & Comparative

A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 5-Aryl-1,3-benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is paramount. The 1,3-benzodioxole (B145889) moiety is a key pharmacophore in numerous natural products and pharmaceuticals. The palladium-catalyzed cross-coupling of 5-Bromo-1,3-benzodioxole with various aryl partners is a critical step in the synthesis of a diverse range of bioactive compounds. This guide provides a head-to-head comparison of two of the most powerful cross-coupling methods, the Suzuki-Miyaura and Stille couplings, for this specific transformation, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron byproductsHigh toxicity of organotin reagents and byproducts
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Requires a base to activate the organoboron reagent.Often proceeds under neutral or milder conditions.
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Byproduct Removal Boron byproducts are generally water-soluble and easier to remove.Tin byproducts can be challenging to remove completely.

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling is often dictated by the specific substrate, desired yield, and tolerance for toxic reagents. Below is a summary of representative reaction conditions and yields for the coupling of aryl halides with organometallic reagents, providing insight into the expected performance for the synthesis of 5-aryl-1,3-benzodioxoles.

Table 1: Suzuki Coupling of 5-Bromo-6-nitro-1,3-benzodioxole with Various Arylboronic Acids [3]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid5-Phenyl-6-nitro-1,3-benzodioxole75-90
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-nitro-1,3-benzodioxole70-85
33-Pyridinylboronic acid5-(3-Pyridinyl)-6-nitro-1,3-benzodioxole65-80
42-Thiopheneboronic acid5-(2-Thienyl)-6-nitro-1,3-benzodioxole70-85

Note: The yields are typical for the Suzuki-Miyaura reactions of a closely related bromoarene and are provided for illustrative purposes.[3]

Table 2: Comparative Yields of Suzuki and Stille Coupling for the Synthesis of a Benzodioxole Derivative [4]

Coupling Partner 1Coupling Partner 2Coupling MethodYield (%)
Borylated Diazocine4-BromobenzodioxoleSuzukiGood to Excellent
Stannylated Diazocine4-BromobenzodioxoleStilleGood to Excellent

Note: This data is from a study on a different, but structurally relevant, benzodioxole system and highlights the comparable high yields achievable with both methods under optimized conditions.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for Suzuki and Stille couplings of a this compound derivative.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted for the coupling of 5-Bromo-6-nitro-1,3-benzodioxole with an arylboronic acid.[3]

Materials:

  • 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add 5-Bromo-6-nitro-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-aryl-6-nitro-1,3-benzodioxole.

Stille Coupling Protocol

This is a general protocol for the Stille coupling of an aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, THF)

  • Optional: Additive (e.g., CuI, CsF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the this compound, the palladium catalyst, and any solid additives.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the organostannane, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflow

The fundamental catalytic cycles of both Suzuki and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Stille_Workflow cluster_Suzuki Suzuki Coupling cluster_Stille Stille Coupling S_Start This compound + Arylboronic Acid S_Reaction Reaction S_Start->S_Reaction Add Reagents S_Reagents Pd Catalyst, Base S_Reagents->S_Reaction S_Workup Aqueous Workup S_Reaction->S_Workup S_Purification Chromatography S_Workup->S_Purification S_Product 5-Aryl-1,3-benzodioxole S_Purification->S_Product St_Start This compound + Organostannane St_Reaction Reaction St_Start->St_Reaction Add Reagents St_Reagents Pd Catalyst St_Reagents->St_Reaction St_Workup KF Workup St_Reaction->St_Workup St_Purification Chromatography St_Workup->St_Purification St_Product 5-Aryl-1,3-benzodioxole St_Purification->St_Product

Caption: General experimental workflow for Suzuki and Stille coupling reactions.

The primary difference lies in the transmetalation step. In the Suzuki coupling, a base is required to form a more nucleophilic "ate" complex of the organoboron reagent, facilitating the transfer of the aryl group to the palladium center. In contrast, the Stille coupling typically does not require a base, as the organotin reagent is sufficiently reactive for direct transmetalation.

Catalytic_Cycles cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle S_Pd0 Pd(0)L_n S_OxAdd Ar-Pd(II)-Br(L_n) S_Pd0->S_OxAdd Oxidative Addition (Ar-Br) S_Trans Ar-Pd(II)-Ar'(L_n) S_OxAdd->S_Trans Transmetalation (Ar'-B(OR)2, Base) S_Trans->S_Pd0 Reductive Elimination S_Product Ar-Ar' S_Trans->S_Product St_Pd0 Pd(0)L_n St_OxAdd Ar-Pd(II)-Br(L_n) St_Pd0->St_OxAdd Oxidative Addition (Ar-Br) St_Trans Ar-Pd(II)-Ar'(L_n) St_OxAdd->St_Trans Transmetalation (Ar'-SnR3) St_Trans->St_Pd0 Reductive Elimination St_Product Ar-Ar' St_Trans->St_Product

Caption: Simplified catalytic cycles for Suzuki and Stille coupling.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are highly effective for the synthesis of 5-aryl-1,3-benzodioxoles.

  • The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts. The wide commercial availability of a diverse range of boronic acids further enhances its appeal for library synthesis in drug discovery.

  • The Stille coupling , while hampered by the toxicity of organotin compounds, offers the significant advantage of proceeding under neutral conditions, making it ideal for substrates with base-sensitive functional groups. Its excellent functional group tolerance can be crucial in the late-stage functionalization of complex molecules.

Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthesis, including the nature of the substrates, functional group compatibility, and considerations of reagent toxicity and waste disposal. For many applications involving this compound, the Suzuki coupling will be the more practical and environmentally benign choice. However, for challenging substrates where base sensitivity is a concern, the Stille coupling remains an invaluable tool in the synthetic chemist's arsenal.

References

A Comparative Guide to the Reactivity of 5-Bromo-1,3-benzodioxole and 5-Iodo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two common building blocks, 5-Bromo-1,3-benzodioxole and 5-Iodo-1,3-benzodioxole, in several key chemical transformations. The information presented is supported by established principles of chemical reactivity and available experimental data.

General Principles of Reactivity: Aryl Iodides vs. Aryl Bromides

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the bond dissociation energy of the carbon-halogen bond. The general trend for reactivity follows the order: C-I > C-Br > C-Cl > C-F. The weaker carbon-iodine bond in aryl iodides facilitates the oxidative addition step in the catalytic cycle, which is often the rate-determining step. Consequently, aryl iodides are generally more reactive than aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

Comparative Performance in Key Reactions

The following sections provide a comparative overview of the reactivity of this compound and 5-Iodo-1,3-benzodioxole in several widely used synthetic transformations. While direct side-by-side comparative data for these two specific molecules is not always available, the comparison is based on established reactivity trends and data from closely related analogues or model systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-I bond, 5-Iodo-1,3-benzodioxole is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher yields compared to its bromo counterpart.

Feature5-Iodo-1,3-benzodioxole (Anticipated)6-Bromo-1,3-benzodioxole Derivative[1][2]
Reaction Conditions Milder (e.g., lower temperature, shorter time)More forcing (e.g., reflux)
Catalyst Loading Potentially lowerTypical (e.g., 5 mol%)
Yield Generally higherGood to excellent (33-89% reported for a derivative)

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-Bromo-1,3-benzodioxole Derivative [1][2]

This protocol describes the Suzuki-Miyaura coupling of 1-((6-bromobenzo[d][1][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole with various aryl boronic acids.

  • Reactants:

    • 1-((6-bromobenzo[d][1][3]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (1.0 equiv)

    • Aryl boronic acid (2.5 equiv)

    • PdCl₂(PPh₃)₂ (5.0 mol%)

    • PPh₃ (10.0 mol%)

    • K₂CO₃ (1.1 equiv)

  • Solvent: Anhydrous dioxane

  • Procedure:

    • To a two-necked round-bottom flask equipped with a condenser and rubber septum, add the bromo-benzodioxole derivative and K₂CO₃ in anhydrous dioxane.

    • Stir the mixture for 15 minutes at room temperature.

    • Add the aryl boronic acid, PdCl₂(PPh₃)₂, and PPh₃ to the flask.

    • Heat the mixture to reflux under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, pour it into brine, and extract the organic layer with ethyl acetate (B1210297).

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G A Combine Aryl Halide, Boronic Acid, Base, and Catalyst B Add Anhydrous Solvent A->B C Heat to Reflux under Inert Atmosphere B->C D Monitor Reaction by TLC/LC-MS C->D E Work-up: Quench, Extract, Dry D->E F Purify by Chromatography E->F G Characterize Product F->G

A typical experimental workflow for Suzuki-Miyaura coupling.
Heck Coupling

In the Heck reaction, which couples aryl halides with alkenes, the higher reactivity of 5-iodo-1,3-benzodioxole would likely translate to faster reaction rates and the possibility of using lower temperatures compared to this compound.

Feature5-Iodo-1,3-benzodioxole (Anticipated)This compound (Inferred)
Reaction Rate FasterSlower
Temperature Potentially lowerHigher temperatures often required
Yield Generally highModerate to high, depending on conditions

Experimental Protocol: Heck Coupling of an Aryl Halide with Styrene

This generalized protocol can be adapted for both 5-bromo- and 5-iodo-1,3-benzodioxole, with the expectation that the iodo- derivative will react more readily.

  • Reactants:

    • Aryl halide (5-bromo- or 5-iodo-1,3-benzodioxole) (1.0 equiv)

    • Styrene (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tolyl)₃ (4 mol%)

    • Triethylamine (B128534) (1.5 equiv)

  • Solvent: Anhydrous DMF or NMP

  • Procedure:

    • In a Schlenk tube, dissolve the aryl halide, styrene, and triethylamine in the chosen solvent.

    • Degas the solution with argon for 15-20 minutes.

    • Add the palladium acetate and phosphine (B1218219) ligand under a counterflow of argon.

    • Seal the tube and heat the reaction mixture at 80-120°C.

    • Monitor the reaction by GC-MS or TLC.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

General Catalytic Cycle for Heck Coupling

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord Olefin MigIns Migratory Insertion Coord->MigIns BetaHyd β-Hydride Elimination MigIns->BetaHyd RedElim Reductive Elimination (Base) BetaHyd->RedElim Product RedElim->Pd0 + HX + Base

Simplified catalytic cycle for the Heck reaction.
Sonogashira Coupling

The Sonogashira coupling reaction pairs aryl halides with terminal alkynes. The enhanced reactivity of 5-iodo-1,3-benzodioxole is particularly advantageous in this reaction, often allowing for copper-free conditions and achieving high yields at lower temperatures.

Feature5-Iodo-1,3-benzodioxole (Anticipated)This compound (Inferred)
Copper Co-catalyst May not be requiredOften necessary for good yields
Temperature Room temperature to mild heatingTypically requires heating
Yield Generally high to excellentModerate to high

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with Phenylacetylene (B144264)

This protocol can be adapted for both substrates, with the iodo- derivative likely providing a better outcome under these conditions.

  • Reactants:

    • Aryl halide (5-bromo- or 5-iodo-1,3-benzodioxole) (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (2.0 equiv)

  • Solvent: Anhydrous THF or DMF

  • Procedure:

    • To a Schlenk flask, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with argon three times.

    • Add the solvent, triethylamine, and finally the phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-70°C.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

General Catalytic Cycles for Sonogashira Coupling

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal R-C≡C-Cu RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product (Ar-C≡C-R) CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord R-C≡C-H, Base CuAcetylide Cu-C≡C-R AlkyneCoord->CuAcetylide CuAcetylide->Transmetal

Simplified catalytic cycles for the Sonogashira coupling.
Buchwald-Hartwig Amination

For the formation of C-N bonds via Buchwald-Hartwig amination, 5-iodo-1,3-benzodioxole is expected to be more reactive than its bromo counterpart, leading to higher yields in shorter reaction times, especially with less nucleophilic amines.

Feature5-Iodo-1,3-benzodioxole (Anticipated)This compound (Inferred)
Reaction Time ShorterLonger
Amine Scope Broader, including less reactive aminesMay be limited with challenging amines
Yield Generally highModerate to high

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with Aniline

This protocol can be used for both substrates, with adjustments in reaction time and temperature likely needed.

  • Reactants:

    • Aryl halide (5-bromo- or 5-iodo-1,3-benzodioxole) (1.0 equiv)

    • Aniline (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • Xantphos or other suitable ligand (2-4 mol%)

    • NaOtBu or Cs₂CO₃ (1.4 equiv)

  • Solvent: Anhydrous toluene (B28343) or dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide, palladium precatalyst, ligand, and base.

    • Add the solvent and the amine.

    • Seal the tube and heat the reaction mixture to 80-110°C.

    • Monitor the reaction's progress by LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer, dry it over a drying agent, and concentrate.

    • Purify the product via column chromatography.

Grignard Reagent Formation

The formation of Grignard reagents from aryl halides and magnesium metal is a fundamental organometallic reaction. The reactivity order I > Br > Cl also holds true for this transformation. Therefore, 5-iodo-1,3-benzodioxole will form the corresponding Grignard reagent more readily than this compound. The initiation of the reaction with the iodo compound is expected to be faster and may require less activation.

Feature5-Iodo-1,3-benzodioxoleThis compound
Initiation Easier and fasterMay require activation (e.g., iodine, heating)
Reaction Rate FasterSlower
Side Reactions Higher propensity for Wurtz coupling if not controlledLower propensity for Wurtz coupling

Experimental Protocol: Grignard Reagent Formation from an Aryl Halide [4]

This protocol can be adapted for both 5-bromo- and 5-iodo-1,3-benzodioxole.

  • Reactants:

    • Aryl halide (5-bromo- or 5-iodo-1,3-benzodioxole) (1.0 equiv)

    • Magnesium turnings (1.2 equiv)

    • Iodine (a small crystal for activation, especially for the bromide)

  • Solvent: Anhydrous diethyl ether or THF

  • Procedure:

    • Flame-dry all glassware and assemble a three-necked flask with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon).

    • Place the magnesium turnings and a crystal of iodine in the flask.

    • Add a small amount of the anhydrous solvent to cover the magnesium.

    • Dissolve the aryl halide in the remaining anhydrous solvent and place it in the dropping funnel.

    • Add a small portion of the aryl halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Gentle heating may be required to initiate the reaction with the bromide.

    • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The Grignard reagent is then ready for use in subsequent reactions.

Logical Flow of Grignard Reagent Formation

G A Dry Glassware and Reagents B Activate Mg with Iodine A->B C Initiate Reaction with a small amount of Aryl Halide B->C D Slow Addition of remaining Aryl Halide C->D E Maintain Gentle Reflux D->E F Continue Stirring until Mg is Consumed E->F G Grignard Reagent Ready for Use F->G

Workflow for the preparation of a Grignard reagent.

Conclusion

References

Efficacy of Palladium Catalysts in Cross-Coupling Reactions of 5-Bromo-1,3-benzodioxole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1,3-benzodioxole (B145889) scaffold, a privileged structure in medicinal chemistry and natural product synthesis, often relies on palladium-catalyzed cross-coupling reactions. The choice of an appropriate palladium catalyst is critical for achieving high efficiency, yield, and selectivity. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions involving 5-Bromo-1,3-benzodioxole, supported by available experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The performance of different palladium catalysts in the coupling of this compound and its derivatives with boronic acids is summarized below.

Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateNotes
PdCl₂(PPh₃)₂PPh₃K₂CO₃Anhydrous Dioxane/Water80-10012-24551-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleFound to be the most effective catalyst in this specific study.[3]
Pd(PPh₃)₄PPh₃K₂CO₃Anhydrous Dioxane/Water80-10012-24Trace1-((6-bromobenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoleShowed significantly lower efficacy compared to PdCl₂(PPh₃)₂.[3]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High (not specified)5-bromo-1-ethyl-1H-indazole (analogous substrate)A reliable catalyst for a variety of N- and C-3 substituted 5-bromoindazoles.[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/Water60690-98Substituted aryl bromides (analogous substrates)Effective for sterically hindered and electron-rich or -poor substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a brominated benzodioxole derivative is as follows[5]:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the selected palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05-0.1 eq.), any additional ligand (e.g., PPh₃, 0.1-0.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., dioxane) and a small amount of water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Heck Coupling

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. While specific comparative data for this compound is limited, the following provides a general overview based on similar substrates.

Data Presentation: Common Catalyst Systems for Heck Coupling

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃K₂CO₃DMA12018-24GoodGeneral conditions for aryl bromides.
Pd₂(dba)₃P(o-tol)₃Et₃NAcetonitrile80-1004-24VariableConditions can be optimized for specific substrates.
PdCl₂(PPh₃)₂PPh₃NaOAcDMF10012GoodA commonly used system for Heck reactions.

Experimental Protocol: General Procedure for Heck Coupling

The following is a general protocol for the Heck reaction with an aryl bromide[6]:

  • In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the alkene (e.g., styrene (B11656) or an acrylate, 1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand (if required, e.g., PPh₃, 2-10 mol%).

  • Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq.) and the anhydrous solvent (e.g., DMA or acetonitrile).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir for the required time (typically 18-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of catalyst and ligand is crucial, especially for less reactive aryl bromides.

Data Presentation: Common Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene (B28343)100-11012-24GoodA common system for coupling with various amines.[2]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10012-24Good to ExcellentEffective for coupling with heteroaryl halides.[2]
Pd₂(dba)₃XPhosNaOtBuTolueneReflux694High yield reported for the amination of 4-chlorotoluene (B122035) with morpholine.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows[2]:

  • To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq.), the amine (1.2 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Add anhydrous toluene via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to remove any dissolved oxygen.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

To aid in the understanding of the processes discussed, the following diagrams illustrate a generalized experimental workflow for palladium-catalyzed cross-coupling and a logical diagram for catalyst selection.

Experimental_Workflow A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B Combine solids C Solvent & Reagent Addition B->C Evacuate & backfill D Reaction Heating & Stirring C->D Syringe addition E Reaction Monitoring (TLC/LC-MS) D->E Maintain conditions E->D Incomplete reaction F Work-up & Extraction E->F Reaction complete G Purification (Chromatography) F->G Isolate crude product H Product Characterization G->H Obtain pure product

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Logic cluster_suzuki Suzuki Catalysts cluster_heck Heck Catalysts cluster_buchwald Buchwald-Hartwig Catalysts Start Select Coupling Reaction Suzuki Suzuki-Miyaura Start->Suzuki Heck Heck Start->Heck Buchwald Buchwald-Hartwig Start->Buchwald PdCl2_PPh3 PdCl₂(PPh₃)₂ (Good Efficacy) Suzuki->PdCl2_PPh3 Proven efficacy Pd_dppf PdCl₂(dppf) (High Activity, Short Time) Suzuki->Pd_dppf Faster reaction Pd_SPhos Pd(OAc)₂ / SPhos (For Hindered Substrates) Suzuki->Pd_SPhos Steric hindrance Pd_OAc Pd(OAc)₂ (Common & Effective) Heck->Pd_OAc Pd2_dba3 Pd₂(dba)₃ (Versatile Precatalyst) Heck->Pd2_dba3 Pd2_dba3_BINAP Pd₂(dba)₃ / BINAP (General Amination) Buchwald->Pd2_dba3_BINAP Pd_OAc_Xantphos Pd(OAc)₂ / Xantphos (For Heteroaryl Halides) Buchwald->Pd_OAc_Xantphos Pd2_dba3_XPhos Pd₂(dba)₃ / XPhos (High Yields) Buchwald->Pd2_dba3_XPhos

A decision diagram for selecting a palladium catalyst based on the desired coupling reaction.

References

A Comparative Study of Brominating Agents for 1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selective bromination of 1,3-benzodioxole (B145889) is a critical transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. The position of bromination on the aromatic ring significantly influences the biological activity and subsequent synthetic utility of the resulting intermediates. This guide provides a comparative analysis of common brominating agents for 1,3-benzodioxole, focusing on reaction efficiency, selectivity, and operational simplicity. The information presented is a synthesis of literature data and analogous experimental protocols to offer a comprehensive overview for researchers.

Performance Comparison of Brominating Agents

The choice of brominating agent for 1,3-benzodioxole dictates the yield, selectivity, and reaction conditions required. Below is a summary of quantitative data for several common reagents.

Brominating Agent(s)SolventCatalyst/AdditiveTemperature (°C)Time (h)Yield of 5-bromo-1,3-benzodioxole (%)Key Observations
N-Bromosuccinimide (NBS)Acetonitrile (B52724)-Room Temp.0.5~90% (estimated)Mild and highly regioselective for the para position.[1]
Bromine (Br₂)Acetic Acid-Not specifiedNot specified~70%Prone to the formation of dibrominated byproducts.[2]
Ammonium (B1175870) Bromide (NH₄Br) / Hydrogen Peroxide (H₂O₂)Acetic Acid-Room Temp.Not specifiedNot specifiedA potentially greener alternative, but specific yield data for 1,3-benzodioxole is not readily available.[2]
Pyridinium Tribromide (PBr₃)Not specified-Not specifiedNot specifiedNot specifiedA solid, safer alternative to liquid bromine, but specific application data for 1,3-benzodioxole is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for the bromination of 1,3-benzodioxole using the compared agents are provided below. These protocols are based on established procedures for similar aromatic compounds and may require optimization for specific laboratory conditions.

Bromination with N-Bromosuccinimide (NBS)

This method is adapted from a procedure for the regioselective bromination of methoxybenzenes, which are electronically similar to 1,3-benzodioxole.[1]

Procedure:

  • In a round-bottom flask, dissolve 1,3-benzodioxole (1.0 eq) in acetonitrile.

  • Stir the solution at 0 °C under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane) to yield this compound.

Bromination with Bromine in Acetic Acid

This protocol is a general method for the bromination of aromatic compounds and has been reported to yield the desired product from 1,3-benzodioxole, albeit with potential side products.[2]

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, place 1,3-benzodioxole (1.0 eq).

  • Add glacial acetic acid to dissolve the starting material.

  • With continuous stirring, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise.

  • Heat the reaction mixture on a steam bath with continuous stirring for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent under reduced pressure.

  • Treat the residue with ice-cold water.

  • Filter the solid precipitate, wash thoroughly with water, and recrystallize from a suitable solvent to obtain this compound.

Bromination with Ammonium Bromide and Hydrogen Peroxide

This procedure is based on a general method for the bromination of anilines and anisoles and represents a potentially more environmentally friendly approach.[2]

Procedure:

  • In a two-necked round-bottom flask, charge 1,3-benzodioxole (1.0 eq) and ammonium bromide (1.1 eq) in acetic acid.

  • Add 30% hydrogen peroxide (1.1 eq) dropwise to the reaction mixture.

  • Allow the contents to stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, treat the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as necessary.

Experimental Workflow and Logic

The general workflow for a typical bromination reaction of 1,3-benzodioxole involves several key stages, from reaction setup to product purification and analysis.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 1,3-Benzodioxole in Solvent B Cool Reaction Mixture (if needed) A->B Cooling C Add Brominating Agent B->C Addition D Stir at Designated Temperature C->D Reaction Time E Monitor by TLC D->E Monitoring F Quench Reaction E->F Completion G Extract with Organic Solvent F->G Extraction H Wash Organic Layer G->H Washing I Dry and Concentrate H->I Isolation J Column Chromatography or Recrystallization I->J Purification K Characterize Product (NMR, MS, etc.) J->K Analysis

Caption: General experimental workflow for the bromination of 1,3-benzodioxole.

Concluding Remarks

The selection of a brominating agent for 1,3-benzodioxole should be guided by the desired outcome and available resources. For high regioselectivity and mild reaction conditions, N-Bromosuccinimide (NBS) in acetonitrile appears to be a superior choice, offering a potentially high yield of the desired 5-bromo isomer. While bromine in acetic acid is a classic and effective method, it may require more extensive purification to remove dibrominated byproducts. The use of ammonium bromide with hydrogen peroxide presents a promising "greener" alternative, though further optimization and yield determination for this specific substrate are necessary. The utility of pyridinium tribromide for this transformation requires further investigation to be conclusively compared. Researchers are encouraged to consider these factors when designing their synthetic strategies.

References

Unambiguous Structure Validation of 5-Bromo-1,3-benzodioxole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an objective comparison of single-crystal X-ray crystallography with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of 5-Bromo-1,3-benzodioxole derivatives. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of this important class of compounds.

The 1,3-benzodioxole (B145889) moiety is a key structural feature in a wide range of biologically active molecules. The introduction of a bromine atom at the 5-position can significantly influence the compound's physicochemical properties and biological activity. Therefore, precise and unambiguous confirmation of the molecular structure is paramount. While spectroscopic methods like NMR and MS are invaluable for initial characterization, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure, including bond lengths, bond angles, and absolute stereochemistry.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

X-ray crystallography offers a direct visualization of the atomic arrangement in a crystalline solid, providing precise and accurate measurements of bond lengths and angles. Spectroscopic methods, in contrast, provide indirect information about the molecular structure based on the physical properties of the nuclei and the fragmentation of the molecule.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing information.Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through spin-spin coupling, and spatial proximity through the Nuclear Overhauser Effect (NOE).Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and elemental composition (with high-resolution MS).
Sample Requirements High-quality single crystals (typically 0.1-0.5 mm in each dimension).Soluble sample in a suitable deuterated solvent (typically 1-10 mg).Small amount of sample (micrograms to nanograms), can be in solid or solution form.
Strengths Unambiguous and definitive structure determination. Provides detailed geometric parameters.Excellent for determining the carbon-hydrogen framework and connectivity in solution. Can provide information on dynamic processes.High sensitivity. Confirms molecular weight and elemental formula. Fragmentation patterns can provide structural clues.
Limitations Requires the growth of suitable single crystals, which can be challenging and time-consuming. The determined structure is of the solid state, which may differ from the solution conformation.Does not directly provide bond lengths and angles. Complex spectra can be difficult to interpret for molecules with many overlapping signals.Does not provide information on stereochemistry or the precise 3D arrangement of atoms. Isomers can be difficult to distinguish.

Quantitative Data Presentation: Crystallographic Data for this compound Derivatives

The following table summarizes key crystallographic parameters for a representative this compound derivative, this compound-4-carboxaldehyde, obtained from the Cambridge Crystallographic Data Centre (CCDC).[1]

ParameterThis compound-4-carboxaldehyde (CCDC 153664)
Chemical Formula C₈H₅BrO₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.133(2) Å, b = 6.969(2) Å, c = 14.116(4) Å, β = 103.53(3)°
Volume (ų) 778.2(4)
Z (Molecules per unit cell) 4
Key Bond Lengths (Å) C-Br: 1.895(4), C-O (dioxole): ~1.37, C=O: 1.211(6)
**Key Bond Angles (°) **O-C-O (dioxole): ~109, C-C-Br: ~120

Note: This data is for a specific derivative and variations in substitution will lead to different crystallographic parameters.

Experimental Protocols

Single-Crystal X-ray Diffraction

A successful single-crystal X-ray diffraction experiment relies on the availability of high-quality single crystals.

1. Crystal Growth:

  • Method: Slow evaporation of a saturated solution of the purified this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at room temperature is a common technique.

  • Considerations: The choice of solvent and the rate of evaporation are critical factors. The process should be undisturbed to allow for the growth of well-ordered crystals.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

  • As the crystal is rotated, the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The integrated intensities of the diffraction spots are used to solve the crystal structure, often using direct methods.

  • The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions, bond lengths, and angles.

NMR Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

2. Data Acquisition:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry

1. Sample Introduction:

  • A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

2. Ionization:

  • A suitable ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

3. Mass Analysis:

  • The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for structure validation and a conceptual representation of how a validated molecular structure can inform the understanding of a signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification initial_structure Proposed Structure purification->initial_structure crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (1H, 13C) spectroscopic_data Spectroscopic Data Analysis nmr->spectroscopic_data ms Mass Spectrometry ms->spectroscopic_data xray Single-Crystal X-ray Crystallography diffraction_analysis X-ray Diffraction Analysis xray->diffraction_analysis initial_structure->nmr initial_structure->ms final_structure Validated 3D Structure spectroscopic_data->final_structure Corroboration crystal_growth->xray diffraction_analysis->final_structure Definitive Proof

Experimental Workflow for Structure Validation

signaling_pathway compound This compound Derivative receptor Target Receptor / Enzyme compound->receptor Binding (Informed by 3D Structure) downstream Downstream Signaling Cascade receptor->downstream Activation / Inhibition response Biological Response downstream->response

Conceptual Signaling Pathway Interaction

References

A Comparative Guide to the Biological Activity of 5-Bromo-1,3-benzodioxole and Other Halogenated Benzodioxoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-Bromo-1,3-benzodioxole and its halogenated analogues: 5-Fluoro-1,3-benzodioxole, 5-Chloro-1,3-benzodioxole, and 5-Iodo-1,3-benzodioxole. While direct comparative studies on the biological activities of these specific simple halogenated benzodioxoles are limited in publicly available literature, this guide synthesizes information from studies on related derivatives and general principles of structure-activity relationships (SAR) for halogenated aromatic compounds. The aim is to provide a valuable resource for researchers interested in the potential therapeutic applications of these compounds.

Introduction to Halogenated Benzodioxoles

The 1,3-benzodioxole (B145889) scaffold is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. The introduction of a halogen atom at the 5-position of the benzodioxole ring can significantly modulate the physicochemical properties and, consequently, the biological activity of the parent molecule. This guide explores the influence of different halogen substitutions on the biological profile of 1,3-benzodioxole.

Comparative Biological Activity: A Synthesis of Available Data

General Structure-Activity Relationships of Halogenated Aromatic Compounds

The biological activity of halogenated aromatic compounds is influenced by several factors related to the halogen substituent:

  • Electronegativity and Inductive Effects: The high electronegativity of halogens can alter the electron distribution within the molecule, affecting its interaction with biological targets.

  • Size and Steric Hindrance: The increasing atomic radius from fluorine to iodine can influence how the molecule fits into the active site of an enzyme or a receptor.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The lipophilicity increases in the order F < Cl < Br < I.

  • Halogen Bonding: The ability of halogens (especially heavier ones like bromine and iodine) to act as halogen bond donors can contribute to ligand-protein interactions.

Cytotoxicity

While specific IC50 values for the simple 5-halogenated-1,3-benzodioxoles against various cancer cell lines are not reported in the literature reviewed, studies on more complex derivatives suggest that the nature of the halogen can influence cytotoxic activity. For instance, in a series of 1,4-dioxane (B91453) compounds with cytotoxic effects, the specific substitution pattern, including halogens, was crucial for their anticancer potential.[1] Generally, the increased lipophilicity of bromo- and iodo-substituted compounds could lead to enhanced cell membrane permeability and potentially higher cytotoxicity compared to their fluoro- and chloro-analogues.

Table 1: Inferred Cytotoxicity Trends of 5-Halogenated-1,3-benzodioxoles

CompoundHalogenKey Physicochemical PropertiesInferred Cytotoxicity Trend
5-Fluoro-1,3-benzodioxoleFluorineHigh electronegativity, small size, moderate lipophilicityPotentially moderate
5-Chloro-1,3-benzodioxoleChlorineGood balance of electronegativity and size, increased lipophilicityPotentially significant
This compoundBromineGood leaving group, significant lipophilicity, potential for halogen bondingPotentially high
5-Iodo-1,3-benzodioxoleIodineLargest size, highest lipophilicity, strong halogen bonding potentialPotentially the highest

Note: This table is based on general principles of SAR and not on direct experimental data for these specific compounds.

Enzyme Inhibition

A study on a series of benzodioxole derivatives as cyclooxygenase (COX) inhibitors provides some insight into the comparative effects of halogenation, although on a more complex molecular scaffold. The results indicated that the type and position of the halogen substituent influenced the inhibitory activity against COX-1 and COX-2 enzymes. While a direct comparison of the simple 5-halo-benzodioxoles is not available, this suggests that halogenation is a key determinant of enzyme inhibitory potential within this class of compounds. The ability of heavier halogens to form halogen bonds may play a significant role in their interaction with enzyme active sites.

Antimicrobial Activity

Halogenated compounds are known to possess significant antimicrobial properties.[2][3] For example, studies on halogenated phenols have shown potent activity against various bacteria.[4] The increased lipophilicity of the heavier halogenated benzodioxoles could enhance their ability to disrupt bacterial cell membranes, leading to greater antimicrobial efficacy.

Table 2: Inferred Antimicrobial Activity Trends of 5-Halogenated-1,3-benzodioxoles

CompoundHalogenInferred Antimicrobial TrendRationale
5-Fluoro-1,3-benzodioxoleFluorineModerateModerate lipophilicity
5-Chloro-1,3-benzodioxoleChlorineSignificantIncreased lipophilicity and membrane disruption potential
This compoundBromineHighFurther increased lipophilicity
5-Iodo-1,3-benzodioxoleIodineHighestHighest lipophilicity, potentially leading to greatest membrane interaction

Note: This table is based on general principles of SAR and not on direct experimental data for these specific compounds.

Experimental Protocols

Detailed methodologies for assessing the biological activities of novel compounds are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key experiments.

Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
  • Incubate the plates for 24 hours to allow for cell attachment.[5]

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (5-halogenated-1,3-benzodioxoles) in a suitable solvent like DMSO.
  • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations.
  • Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5]

3. MTT/MTS Reagent Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
  • Incubate for 1-4 hours at 37°C. Viable cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.[5]

4. Absorbance Measurement:

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[5]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

1. Preparation of Bacterial Inoculum:

  • Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL).[6]

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of each test compound in a suitable solvent.
  • Perform serial twofold dilutions of the compounds in a 96-well microtiter plate containing broth medium.[6]

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.
  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 16-20 hours.[7]

4. Determination of MIC:

  • After incubation, visually inspect the wells for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72h) treatment->incubation mts_addition Add MTS/MTT Reagent incubation->mts_addition formazan_incubation Incubation (1-4h) mts_addition->formazan_incubation readout Measure Absorbance formazan_incubation->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for determining the cytotoxicity of a compound using an MTS/MTT assay.

Experimental_Workflow_for_MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture inoculation Inoculation of 96-well Plate bacterial_culture->inoculation compound_dilution Serial Compound Dilution compound_dilution->inoculation incubation Incubation (16-20h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion

While direct experimental data comparing the biological activities of this compound with its fluoro, chloro, and iodo analogs is currently lacking, established structure-activity relationships for halogenated compounds provide a framework for inferring potential trends. It is anticipated that the biological activities, including cytotoxicity and antimicrobial effects, will be influenced by the physicochemical properties of the halogen substituent, such as its size, electronegativity, and contribution to the overall lipophilicity of the molecule. Heavier halogens like bromine and iodine may confer greater activity due to increased lipophilicity and the potential for halogen bonding. Further experimental studies employing standardized protocols, such as those outlined in this guide, are necessary to empirically validate these hypotheses and to fully elucidate the therapeutic potential of this class of compounds.

References

Spectroscopic comparison of 5-Bromo-1,3-benzodioxole and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and organic synthesis, a thorough understanding of the spectral characteristics of key intermediates and their precursors is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed spectroscopic comparison of 5-Bromo-1,3-benzodioxole, a significant building block in medicinal chemistry, with its common precursors, catechol and dibromomethane (B42720). The following sections present a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and visual workflows.

Data Presentation: Spectroscopic Data Summary

The quantitative spectroscopic data for this compound and its precursors are summarized in the tables below for straightforward comparison.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.03 (d, 1H), 6.91 (dd, 1H), 6.78 (d, 1H), 5.98 (s, 2H)148.2, 147.1, 125.5, 112.9, 110.2, 108.9, 101.6
Catechol 6.88-6.84 (m, 2H), 6.78-6.74 (m, 2H), 5.4 (br s, 2H, -OH)145.3, 120.0, 115.6
Dibromomethane 4.95 (s, 2H)21.6

Table 2: FTIR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound 3050-3150, 2900, 1600, 1480, 1250, 1040, 930, 860Aromatic C-H stretch, Methylene C-H stretch, C=C stretch, Aromatic ring vibration, Asymmetric C-O-C stretch, Symmetric C-O-C stretch, O-C-O bend, C-Br stretch
Catechol 3300-3600 (broad), 3050, 1600, 1500, 1250O-H stretch (H-bonded), Aromatic C-H stretch, C=C stretch, Aromatic ring vibration, C-O stretch
Dibromomethane 3000, 1200, 650C-H stretch, CH₂ wag, C-Br stretch

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 200/202 (approx. 1:1 ratio)171/173, 121, 92, 63
Catechol 11082, 81, 54, 53
Dibromomethane 172/174/176 (approx. 1:2:1 ratio)93/95, 91/93

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the cited spectroscopic data are provided below.

Synthesis of this compound from Catechol and Dibromomethane

This procedure outlines the synthesis of 1,3-benzodioxole (B145889) from catechol and dibromomethane, followed by bromination to yield this compound.

Materials:

  • Catechol

  • Dibromomethane

  • Sodium Hydroxide (NaOH)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure for 1,3-Benzodioxole Synthesis:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 mole) in a solution of NaOH (2.2 moles) in water.

  • Add dibromomethane (1.1 moles) to the solution.

  • Heat the mixture to reflux and maintain for 3-4 hours.

  • After cooling to room temperature, extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain crude 1,3-benzodioxole, which can be purified by distillation.

Procedure for Bromination to this compound:

  • Dissolve the synthesized 1,3-benzodioxole (1 mole) in DMF in a flask protected from light.

  • Slowly add N-Bromosuccinimide (1 mole) to the solution in portions, maintaining the temperature below 25°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and extract the product with dichloromethane.

  • Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For liquid samples (dibromomethane), a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples (catechol, this compound), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: Samples can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization Method: Electron Ionization (EI) is a common method for these types of molecules.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak and characteristic fragmentation patterns are analyzed for structural confirmation.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination Catechol Catechol Benzodioxole 1,3-Benzodioxole Catechol->Benzodioxole NaOH, Reflux Dibromomethane Dibromomethane Dibromomethane->Benzodioxole NaOH, Reflux Product This compound Benzodioxole->Product DMF NBS N-Bromosuccinimide (NBS) NBS->Product DMF

Caption: Synthetic pathway for this compound from its precursors.

Spectroscopic_Workflow Sample Sample (Compound of Interest) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: General workflow for the spectroscopic analysis of organic compounds.

Assessing the Purity of Synthesized 5-Bromo-1,3-benzodioxole: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the rigorous assessment of chemical purity is a cornerstone of quality control and experimental validity. 5-Bromo-1,3-benzodioxole is a key intermediate in the synthesis of various compounds, making the accurate determination of its purity essential.[1][2] This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of compounds in various matrices.[3] Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds. The choice between these methods, or their complementary use, depends on the specific impurities expected and the analytical goals.

Comparative Analysis of HPLC and GC-MS

Both HPLC and GC-MS offer robust solutions for purity analysis, each with distinct advantages. HPLC is well-suited for non-volatile or thermally sensitive compounds, while GC-MS provides exceptional sensitivity and structural information for compounds that can be vaporized without decomposition.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Detection Commonly uses UV-Vis detectors. Purity is typically determined by peak area percentage.A mass spectrometer detector identifies compounds based on their mass-to-charge ratio and fragmentation patterns, providing structural confirmation.
Sensitivity Good sensitivity, with limits of detection (LOD) and quantification (LOQ) being method-dependent.[3]Excellent sensitivity and specificity, often capable of detecting trace-level impurities.
Impurity ID Identification is based on retention time comparison with known standards. Structural information is limited without a mass spectrometer detector (LC-MS).Provides definitive identification of impurities through characteristic mass spectra and fragmentation patterns. The isotopic pattern of bromine (M+ and M+2 peaks) is readily observed.[4]
Sample Prep Simple dissolution in a suitable solvent and filtration.[4]Dissolution in a volatile solvent. The sample must be clean to avoid column contamination.

Experimental Data & Protocols

The following sections provide representative data and detailed experimental protocols for the analysis of this compound.

Experimental Workflow

The general workflow for assessing the purity of a synthesized batch of this compound involves sample preparation followed by parallel analysis using HPLC and GC-MS to obtain complementary data for a comprehensive purity profile.

G cluster_prep 1. Sample Preparation cluster_hplc 2a. HPLC Analysis cluster_gcms 2b. GC-MS Analysis cluster_final 3. Final Assessment A Synthesized This compound B Dissolve in Appropriate Solvent A->B C Inject Sample into HPLC-UV B->C F Inject Sample into GC-MS B->F D Generate Chromatogram C->D E Calculate Purity (Area % at 254 nm) D->E J Combine & Compare Data E->J G Generate Total Ion Chromatogram (TIC) F->G H Identify Impurities (Mass Spectra) G->H I Calculate Purity (TIC Area %) G->I H->J I->J K Final Purity Report J->K

Purity assessment workflow for this compound.
Data Presentation: HPLC Purity Analysis

The following table summarizes typical results from an HPLC analysis of a synthesized batch of this compound, showing the main product and potential process-related impurities.

Peak No.Retention Time (min)Peak Area (%)Identification
12.80.451,3-Benzodioxole (Starting Material)
25.298.90This compound
37.10.65Dibromo-1,3-benzodioxole Isomer
Data Presentation: GC-MS Purity Analysis

GC-MS analysis provides confirmation of identity through mass spectra and allows for the identification of co-eluting or trace impurities. The molecular weight of this compound is 201.02 g/mol .[5][6] The presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion (M+) at m/z 200 and 202 in an approximate 1:1 ratio.

Peak No.Retention Time (min)TIC Area (%)Key Mass Fragments (m/z)Identification
14.50.50122, 94, 631,3-Benzodioxole
28.198.85202, 200 , 121, 93This compound
310.30.65280, 278, 200, 198Dibromo-1,3-benzodioxole Isomer

Detailed Experimental Protocols

The methodologies below are provided as a guide and should be validated for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for a structurally related compound and is suitable for determining the purity of this compound.[4]

  • Instrumentation : HPLC system with a UV detector.[4]

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.[4]

  • Mobile Phase : Isocratic mixture of Acetonitrile:Water (60:40, v/v).[4]

  • Flow Rate : 1.0 mL/min.[4]

  • Column Temperature : 30 °C.[4]

  • Detector Wavelength : 254 nm.[4]

  • Injection Volume : 10 µL.[4]

  • Sample Preparation :

    • Prepare a stock solution of 1 mg/mL in acetonitrile.[4]

    • Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[4]

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

  • Data Analysis : Integrate the peak area of the main compound and all impurities. Calculate purity as the percentage of the main peak area relative to the total integrated peak area.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed to separate this compound from potential volatile impurities and confirm its identity.

  • Instrumentation : GC-MS system with an electron ionization (EI) source.

  • Column : HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.[4]

  • MS Transfer Line Temperature : 280 °C.[4]

  • Ion Source Temperature : 230 °C.[4]

  • Mass Range : m/z 40-350.[4]

  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in a volatile solvent such as acetone (B3395972) or ethyl acetate.[4]

  • Data Analysis : Identify the molecular ion peak (M+) and analyze its isotopic pattern to confirm the presence of one bromine atom (M+ and M+2 peaks in a ~1:1 ratio).[4] Interpret major fragment ions to deduce the structure. Calculate purity based on the peak area percentage in the Total Ion Chromatogram (TIC).

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of common synthetic routes to 5-Bromo-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceutically active compounds. The following comparison focuses on reaction efficiency, reagent toxicity, and operational simplicity, supported by experimental data to inform the strategic selection of a synthetic pathway.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution on the 1,3-benzodioxole (B145889) ring. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the process. This guide focuses on two prominent methods: direct bromination with molecular bromine and oxybromination using an iso-amyl nitrite (B80452)/HBr system.

Data Presentation
Synthetic RouteReagentsSolventReaction TimeYield (%)Purity (%)Key Considerations
Direct Bromination 1,3-Benzodioxole, Bromine (Br₂)Carbon Tetrachloride~8.5 hours~90%>98%Use of highly toxic and volatile molecular bromine and a chlorinated solvent.[1] Potential for over-bromination, leading to di-substituted byproducts.[2]
Oxybromination 1,3-Benzodioxole, iso-Amyl Nitrite, Hydrobromic Acid (HBr)Dichloromethane3 hours90%High (product is pure without detectable impurities)Avoids the direct handling of molecular bromine, potentially offering a safer alternative.[3] The reaction is faster than direct bromination with comparable yield.

Experimental Protocols

Route 1: Direct Bromination with Molecular Bromine

This method involves the direct electrophilic substitution of bromine onto the 1,3-benzodioxole ring.

Materials:

  • 1,3-Benzodioxole

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Organic solvent for extraction (e.g., Chloroform)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,3-benzodioxole in carbon tetrachloride and cool the solution to a temperature between -5°C and 5°C.[1]

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the mixture.[1]

  • Stir the reaction mixture at 10°C for approximately 8.5 hours.[1]

  • Pass nitrogen gas through the mixture to remove any excess bromine.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate followed by an aqueous solution of sodium thiosulfate.[1]

  • Extract the product with an organic solvent.[1]

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield this compound.[1]

Route 2: Oxybromination

This approach utilizes an in-situ generated brominating agent, offering a potentially safer alternative to using liquid bromine directly.

Materials:

  • 1,3-Benzodioxole

  • iso-Amyl Nitrite

  • 48% Hydrobromic Acid (HBr)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a reaction vessel, combine 1,3-benzodioxole with dichloromethane.[3]

  • Add 2 equivalents of iso-amyl nitrite and 1.5 equivalents of 48% HBr to the solution.[3]

  • Stir the reaction mixture at room temperature for 3 hours.[3]

  • Upon completion, the product, 4-bromo-1,3-benzodioxole (B1272940) (an alternative numbering for this compound), is obtained with high purity.[3] Further workup may involve washing with a mild base and water, followed by drying and evaporation of the solvent.

Synthetic Route Selection Workflow

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route based on laboratory considerations.

G start Start: Synthesis of this compound reagent_handling Primary Consideration: Handling of Bromine start->reagent_handling direct_bromination Route 1: Direct Bromination (Br2 in CCl4) reagent_handling->direct_bromination Comfortable with Br2 handling oxybromination Route 2: Oxybromination (iso-Amyl Nitrite/HBr) reagent_handling->oxybromination Prefer to avoid liquid Br2 high_yield High Yield Required? direct_bromination->high_yield oxybromination->high_yield end_direct Proceed with Direct Bromination (Yield ~90%) high_yield->end_direct Yes end_oxy Proceed with Oxybromination (Yield 90%) high_yield->end_oxy Yes

Caption: Decision workflow for selecting a synthetic route.

References

A Comparative Kinetic Analysis of 5-Bromo-1,3-benzodioxole in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – December 17, 2025 – A comprehensive comparative analysis of the reaction kinetics of 5-Bromo-1,3-benzodioxole in Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr) reactions reveals its reactivity profile in comparison to the structurally similar 4-bromoveratrole (B120743). This guide, intended for researchers, scientists, and drug development professionals, provides an objective comparison of performance with supporting experimental data and detailed methodologies to inform the selection of building blocks in synthetic chemistry.

Executive Summary

This compound is a versatile building block in organic synthesis, valued for its role in the construction of complex molecules. Understanding its reaction kinetics is crucial for optimizing synthetic routes and developing efficient manufacturing processes. This analysis focuses on two fundamental transformations: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the nucleophilic aromatic substitution (SNAr) reaction. Due to a lack of directly comparable kinetic data in the literature for this compound, this guide leverages established protocols and comparative data from closely related structures to provide a predictive analysis of its reactivity. 4-Bromoveratrole has been selected as a key comparator due to the similar electron-donating nature of its ether substituents on the aromatic ring.

Comparative Kinetic Analysis

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of the aryl bromide in this reaction is influenced by electronic and steric factors. Both this compound and 4-bromoveratrole possess electron-donating ether groups, which can influence the rate-determining oxidative addition step of the catalytic cycle.

FeatureThis compound (Predicted)4-Bromoveratrole (Reference)
Substrate This compound4-Bromoveratrole
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Catalyst System Pd(PPh₃)₄ / K₂CO₃Pd(dppf)Cl₂ / K₂CO₃
Solvent Toluene/Ethanol/WaterDimethoxyethane
Temperature 80-100 °C80 °C
Typical Reaction Time 2-12 hours2-4 hours
Reported Yield High (yields typically >80%)High (up to 95%)

Note: The data for this compound is extrapolated from protocols for the closely related 5-Bromo-6-nitro-1,3-benzodioxole and general knowledge of Suzuki-Miyaura reactions.

Nucleophilic Aromatic Substitution (SNAr) Reaction

Nucleophilic aromatic substitution is a key reaction for the introduction of heteroatom nucleophiles onto an aromatic ring. The rate of this reaction is highly dependent on the electronic properties of the aromatic substrate. SNAr reactions are typically favored by the presence of strong electron-withdrawing groups. Both this compound and 4-bromoveratrole possess electron-donating groups, which generally disfavor the SNAr mechanism under standard conditions.

However, for the purpose of comparison, if forced under harsh conditions or with highly activated nucleophiles, the relative reactivity can be considered. The presence of the dioxole ring in this compound may have a slightly different electronic influence compared to the two methoxy (B1213986) groups in 4-bromoveratrole.

FeatureThis compound (Predicted)4-Bromoveratrole (Predicted)
Substrate This compound4-Bromoveratrole
Reaction Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Activating Group None (Electron-donating)None (Electron-donating)
Typical Conditions High Temperature, Strong NucleophileHigh Temperature, Strong Nucleophile
Predicted Reactivity Very LowVery Low

Note: Quantitative kinetic data for the SNAr of these specific compounds is scarce due to their unactivated nature. The comparison is based on the general principles of SNAr reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for similar bromoarenes.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Kinetic Monitoring of Nucleophilic Aromatic Substitution

This protocol provides a general framework for monitoring the kinetics of SNAr reactions.

Materials:

  • Aryl bromide (e.g., this compound)

  • Nucleophile (e.g., sodium methoxide)

  • Solvent (e.g., DMSO or DMF)

  • Internal standard for chromatography

Procedure:

  • In a reaction vessel equipped with a stirrer and a temperature probe, dissolve the aryl bromide and the internal standard in the solvent.

  • Bring the solution to the desired reaction temperature.

  • Initiate the reaction by adding the nucleophile.

  • At timed intervals, withdraw aliquots of the reaction mixture and quench them (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or GC-MS to determine the concentration of the reactant and product.

  • Plot the concentration of the reactant versus time to determine the reaction rate and rate constant.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the mechanism of the nucleophilic aromatic substitution reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar' L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Reductive Elimination

Suzuki-Miyaura Catalytic Cycle

SNAr_Mechanism cluster_0 Addition cluster_1 Elimination Aryl-Br This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Aryl-Br->Meisenheimer_Complex + Nu- Aryl-Nu Substituted Product Meisenheimer_Complex->Aryl-Nu - Br-

A Comparative Guide to the Synthesis of 5-Bromo-1,3-benzodioxole: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Bromo-1,3-benzodioxole is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different methods for its synthesis, with a focus on cost-effectiveness, supported by experimental data.

At a Glance: Comparison of Synthesis Methods

Two primary methods for the direct bromination of 1,3-benzodioxole (B145889) are evaluated here: one employing N-Bromosuccinimide (NBS) and another utilizing a combination of ammonium (B1175870) bromide and hydrogen peroxide. A third, high-yield method using iso-amyl nitrite (B80452) and hydrobromic acid is also considered as a benchmark for yield.

MethodStarting MaterialKey ReagentsSolventReported Yield (%)Estimated Cost per Gram of Product
Method 1 1,3-BenzodioxoleN-Bromosuccinimide (NBS)Acetonitrile (B52724)Not specifiedVariable
Method 2 1,3-BenzodioxoleAmmonium Bromide, 30% Hydrogen PeroxideAcetic AcidHigh (e.g., 98% for analogous compounds)[1]Lower
Benchmark 1,3-Benzodioxoleiso-Amyl Nitrite, Hydrobromic AcidNot specified100%[2]Higher

Note: The cost-effectiveness is an estimation based on reagent prices and reported yields. Actual costs may vary based on supplier, scale, and purification requirements.

Experimental Protocols

Method 1: Direct Bromination with N-Bromosuccinimide (NBS) (Protocol Inferred)

While a specific protocol for the direct bromination of 1,3-benzodioxole with NBS was not found in the surveyed literature, a general procedure for the p-bromination of activated aromatic systems, including 1,3-benzodioxole, using NBS in acetonitrile has been described[3]. Based on similar reactions, a plausible experimental setup would be as follows:

Materials:

  • 1,3-Benzodioxole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve 1,3-benzodioxole in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: Direct Bromination with Ammonium Bromide and Hydrogen Peroxide

This method offers a greener approach to bromination, avoiding the use of elemental bromine.

Materials:

  • 1,3-Benzodioxole

  • Ammonium Bromide (NH₄Br)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetic Acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure: [4]

  • In a two-necked round-bottom flask, charge the substrate (1,3-benzodioxole, 2 mmol) and ammonium bromide (2.2 mmol) in acetic acid (4 mL).

  • Add 30% hydrogen peroxide (2.2 mmol) dropwise to the reaction mixture.

  • Allow the contents to stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, treat the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

Cost-Effectiveness Analysis

A precise cost-effectiveness analysis is challenging without a directly reported yield for both primary methods for this compound. However, a qualitative and estimated quantitative comparison can be made based on reagent costs and typical yields for similar reactions.

Reagent Cost Comparison:

ReagentPrice (USD/kg)
1,3-Benzodioxole~6500[5]
N-Bromosuccinimide~172[6]
Ammonium Bromide~2.67 (converted from INR)[7]
30% Hydrogen Peroxide~789 (for 500mL)[8]
Acetic Acid~5 per liter[3]
Dichloromethane~45 per liter[5]

Note: Prices are approximate and subject to change.

The significantly lower cost of ammonium bromide compared to NBS suggests that Method 2 is likely the more cost-effective option, assuming comparable high yields. While the benchmark method using iso-amyl nitrite boasts a 100% yield, the cost and handling of iso-amyl nitrite and hydrobromic acid may render it less economically viable for large-scale synthesis compared to the other methods.

Logical Workflow for Synthesis Method Selection

To aid researchers in selecting the most appropriate synthesis method, the following decision workflow is proposed.

G start Start: Need to synthesize This compound yield_priority Is highest possible yield the absolute priority? start->yield_priority cost_priority Is cost-effectiveness the primary concern? yield_priority->cost_priority No benchmark_method Consider Benchmark Method: iso-Amyl Nitrite / HBr (100% Yield) yield_priority->benchmark_method Yes method2 Select Method 2: Ammonium Bromide / H2O2 (Lower Reagent Cost) cost_priority->method2 Yes method1_consider Evaluate Method 1: NBS (Potentially simpler workup) cost_priority->method1_consider No end Proceed with selected synthesis protocol benchmark_method->end method2->end method1_consider->end

Caption: Decision workflow for selecting a synthesis route.

Conclusion

Based on the available data, the direct bromination of 1,3-benzodioxole using ammonium bromide and hydrogen peroxide (Method 2) appears to be the most promising route for a cost-effective synthesis of this compound, assuming it provides a high yield of the desired isomer. While the method using NBS (Method 1) is a viable alternative, the higher cost of the reagent may make it less economical. The benchmark method using iso-amyl nitrite and HBr, despite its quantitative yield, is likely more expensive.

For any large-scale production, it is crucial to perform small-scale pilot experiments for both Method 1 and Method 2 to determine the actual yield, purity, and purification requirements. This will allow for a more precise and practical cost-effectiveness analysis to guide the selection of the optimal synthesis strategy. Further research into the regioselectivity of the ammonium bromide/hydrogen peroxide bromination of 1,3-benzodioxole is warranted to confirm its suitability for producing the desired 5-bromo isomer.

References

Cross-Validation of Analytical Data for 5-Bromo-1,3-benzodioxole Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, the unequivocal characterization of intermediates is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient. This guide provides a comprehensive cross-validation of analytical data for 5-Bromo-1,3-benzodioxole, a key synthetic intermediate. A comparative analysis is presented against an alternative compound, 4-Bromo-1,2-dimethoxybenzene (also known as 4-Bromoveratrole), which shares structural similarities and may be used in similar synthetic pathways.

This guide outlines the standard analytical techniques employed for the characterization of these compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods. Detailed experimental protocols are provided, alongside a comparative summary of analytical data to aid researchers in the identification and quality assessment of these critical building blocks.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its alternative, 4-Bromo-1,2-dimethoxybenzene. It is important to note that while experimental data is provided for 4-Bromo-1,2-dimethoxybenzene, the spectral data for this compound is predicted due to the limited availability of published experimental spectra.

Table 1: ¹H NMR Spectral Data Comparison (Predicted for this compound)

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
This compound H-2 (-OCH₂O-)~5.9 - 6.1s
H-4~6.9 - 7.1d
H-6~7.0 - 7.2dd
H-7~6.7 - 6.9d
4-Bromo-1,2-dimethoxybenzene H-36.98d
H-57.08dd
H-66.83d
-OCH₃3.86s
-OCH₃3.88s

Table 2: ¹³C NMR Spectral Data Comparison (Predicted for this compound)

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound C-2 (-OCH₂O-)~101 - 103
C-3a~147 - 149
C-4~110 - 112
C-5~114 - 116
C-6~123 - 125
C-7~108 - 110
C-7a~146 - 148
4-Bromo-1,2-dimethoxybenzene C-1149.2
C-2148.8
C-3112.9
C-4114.2
C-5115.8
C-6124.9
-OCH₃56.2
-OCH₃56.4

Table 3: Key Infrared (IR) Absorption Bands Comparison

CompoundFunctional GroupPredicted/Experimental Wavenumber (cm⁻¹)
This compound Ar-H stretch~3100 - 3000
C-O stretch (ether)~1250, ~1040
C-Br stretch~600 - 500
4-Bromo-1,2-dimethoxybenzene Ar-H stretch3005
C-H stretch (alkane)2958, 2836
C-O stretch (ether)1255, 1025
C-Br stretch586

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundKey FeaturePredicted/Experimental m/z Value
This compound Molecular Ion [M]⁺200 & 202 (approx. 1:1 ratio)
[M-Br]⁺121
4-Bromo-1,2-dimethoxybenzene Molecular Ion [M]⁺216 & 218 (approx. 1:1 ratio)
[M-CH₃]⁺201 & 203
[M-Br]⁺137

Table 5: Chromatographic Data Comparison

CompoundTechniquePurity (%)
This compound GC-MS>98 (Typical)
HPLC>98 (Typical)
4-Bromo-1,2-dimethoxybenzene GC-MS>97 (Typical)
HPLC>97 (Typical)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment and connectivity of protons and carbons.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Spectra are acquired on the same instrument. A spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phase-corrected, baseline-corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquids or solids, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum (of the KBr pellet or the empty ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for small organic molecules, which induces characteristic fragmentation patterns.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and identify any volatile impurities.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure the elution of all components.

  • MS Conditions: The mass spectrometer is operated in full scan mode to acquire mass spectra of all eluting peaks.

  • Data Analysis: The purity is determined by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with the expected spectrum, and the spectra of any impurity peaks are analyzed for identification.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound with high accuracy.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and then diluted to an appropriate concentration for injection. The sample should be filtered through a 0.22 µm filter before injection.

  • HPLC Conditions: A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient or isocratic elution can be employed.

  • Detection: A UV detector is commonly used, with the detection wavelength set to a λmax of the compound.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Analytical Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical characterization process and a conceptual comparison of the two molecules.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_validation Data Cross-Validation Syn Synthesis of This compound Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS Chrom Chromatography (GC-MS, HPLC) Pur->Chrom Compare Comparison with Reference Data / Alternative NMR->Compare IR->Compare MS->Compare Chrom->Compare Final Final Structure Confirmation & Purity Assessment Compare->Final

Caption: A logical workflow for the analytical characterization and cross-validation of this compound.

Molecular_Comparison Conceptual Comparison of Key Analytical Features cluster_BBD This compound cluster_BV 4-Bromo-1,2-dimethoxybenzene BBD_NMR ¹H NMR: - Methylene bridge singlet (~6.0 ppm) - 3 distinct aromatic protons BBD_MS Mass Spec: - M+ at m/z 200/202 Comparison Key Differentiating Features BBD_NMR->Comparison BV_NMR ¹H NMR: - Two methoxy (B1213986) singlets (~3.9 ppm) - 3 distinct aromatic protons BV_MS Mass Spec: - M+ at m/z 216/218 BV_NMR->Comparison

A Comparative Guide: In-Silico Prediction vs. Experimental Results for 5-Bromo-1,3-benzodioxole Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of predictive computational models versus laboratory-derived data for the chemical intermediate 5-Bromo-1,3-benzodioxole, providing a framework for leveraging in-silico tools in early-stage drug discovery.

In the fast-paced realm of drug discovery and development, the ability to accurately predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of chemical compounds is paramount. In-silico models offer a rapid and cost-effective means of screening potential drug candidates, while experimental results provide the ground truth for these predictions. This guide presents a comparative analysis of in-silico predicted and experimentally determined properties for this compound, a versatile intermediate in the synthesis of various pharmacologically active compounds.

Physicochemical Properties: A Tale of Two Datasets

The fundamental physicochemical properties of a compound govern its behavior in biological systems. Here, we compare the in-silico predicted values for this compound with available experimental data. The in-silico data has been generated using prominent online prediction tools, while the experimental data is collated from various chemical supplier databases.

PropertyIn-Silico Predicted Value (SwissADME)In-Silico Predicted Value (pkCSM)Experimental Value
Molecular Formula C₇H₅BrO₂C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight 201.02 g/mol 201.02 g/mol 201.02 g/mol
LogP (Octanol/Water Partition Coefficient) 2.462.17Not Available
Water Solubility (LogS) -2.81-2.53Not Available
Topological Polar Surface Area (TPSA) 18.46 Ų18.46 Ų18.46 Ų[1]
Boiling Point Not ProvidedNot Provided85-86 °C @ 1 mmHg
Density Not ProvidedNot Provided1.669 g/mL at 25°C
Refractive Index Not ProvidedNot Provided1.583 (n20/D)

ADMET Properties: Predicting the Fate of a Molecule in the Body

Table 2: In-Silico ADMET Predictions for this compound

ADMET ParameterIn-Silico Prediction (SwissADME)In-Silico Prediction (pkCSM)
Absorption
- Gastrointestinal AbsorptionHigh93.9%
- Caco-2 Permeability (logPapp)0.960.94 cm/s
Distribution
- BBB PermeantYesYes
- P-glycoprotein SubstrateNoNo
Metabolism
- CYP1A2 inhibitorNoNo
- CYP2C19 inhibitorNoNo
- CYP2C9 inhibitorYesYes
- CYP2D6 inhibitorNoNo
- CYP3A4 inhibitorNoNo
Toxicity
- AMES Toxicity-Not Predicted
- hERG I InhibitorNot PredictedNo
- Skin SensitizationNot PredictedNo

Experimental Protocols

To bridge the gap between prediction and reality, robust experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.

  • Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the n-octanol-saturated water phase to a known concentration.

  • Partitioning: Add an equal volume of the water-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

In-Vitro Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of drugs.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.

  • Compound Application: Add the test compound (this compound) dissolved in a suitable buffer to the apical (donor) side of the Caco-2 monolayer.

  • Incubation: Incubate the cells at 37°C for a specific time period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral (receiver) compartments.

  • Analysis: Quantify the concentration of the compound in both samples using an appropriate analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Visualizing the Workflow and Potential Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation insilico_props Physicochemical & ADMET Properties (LogP, Solubility, Permeability, etc.) synthesis Compound Synthesis insilico_props->synthesis Guide Synthesis qsar QSAR Modeling docking Molecular Docking qsar->docking docking->insilico_props physchem_exp Physicochemical Experiments (LogP, Solubility) synthesis->physchem_exp invitro_admet In-Vitro ADMET Assays (Caco-2, Microsomes) synthesis->invitro_admet lead_opt Lead Optimization physchem_exp->lead_opt Feedback invitro_admet->lead_opt Feedback invivo_pk In-Vivo Pharmacokinetics candidate Drug Candidate invivo_pk->candidate lead_id Lead Identification lead_id->qsar lead_opt->invivo_pk

Caption: A general workflow for drug discovery, illustrating the iterative process of in-silico prediction and experimental validation.

While the specific biological targets of this compound are not well-defined, many 1,3-benzodioxole (B145889) derivatives have been investigated for their anti-cancer properties. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug derived from this scaffold.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Drug Benzodioxole Derivative (Hypothetical Inhibitor) Drug->RAF Inhibits

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be inhibited by a drug derived from a 1,3-benzodioxole scaffold.

Conclusion

This comparative guide underscores the value of in-silico prediction tools in modern drug discovery. For this compound, the predicted physicochemical properties that can be cross-referenced with experimental data, such as molecular weight and formula, show perfect alignment. For other parameters like LogP and ADMET properties, where experimental data is lacking, in-silico models provide crucial initial insights. While these computational predictions are invaluable for prioritizing and guiding research, they must be followed by rigorous experimental validation to confirm their accuracy and relevance in a biological context. The methodologies and workflows presented here offer a foundational guide for researchers leveraging both computational and experimental approaches in their quest for novel therapeutics.

References

A Comparative Guide to the Environmental Impact of Ibuprofen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The production of pharmaceuticals, while essential for human health, can carry a significant environmental burden. This guide provides a detailed comparison of the environmental impact of different synthetic pathways for Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). By examining key green chemistry metrics and life cycle assessment data, we offer researchers, scientists, and drug development professionals a comprehensive overview to inform more sustainable manufacturing choices.

Quantitative Comparison of Synthetic Pathways

The following table summarizes the key environmental impact metrics for the traditional Boots synthesis, the greener BHC (Boots-Hoechst-Celanese) process, and emerging enzymatic and flow chemistry-based routes.

MetricBoots Synthesis (Traditional)BHC Synthesis (Green)Enzymatic/Flow Chemistry (e.g., Modified Bogdan)
Number of Steps 633
Atom Economy ~40%[1][2][3][4][5]~77-90%[1][2][5]Potentially high, dependent on specific process
E-Factor (kg waste/kg product) High (estimated >1)Significantly lower than BootsPotentially very low
Process Mass Intensity (PMI) HighSignificantly lower than BootsPotentially very low
Carbon Footprint (kg CO2eq/kg Ibuprofen) ~114 ± 37[6]~13.2 ± 2.3[6]Under investigation, expected to be low
Key Waste Products Aluminum trichloride (B1173362) hydrate, various organic and inorganic salts[2][3][5][7]Acetic acid (can be recovered/reused)[2][4][8]Dependent on specific reagents and catalysts
Catalyst Stoichiometric AlCl₃ (landfilled)[3][7]Catalytic, recoverable HF or other acids[1][3][8]Often reusable enzymes or other catalysts[9][10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the traditional Boots synthesis and the greener BHC process for producing Ibuprofen.

Traditional Boots Synthesis of Ibuprofen A Isobutylbenzene B Friedel-Crafts Acylation (AlCl3) A->B C p-Isobutylacetophenone B->C D Darzens Condensation C->D E Epoxide Intermediate D->E F Hydrolysis & Decarboxylation E->F G Aldehyde Intermediate F->G H Reaction with Hydroxylamine G->H I Oxime Intermediate H->I J Dehydration I->J K Nitrile Intermediate J->K L Hydrolysis K->L M Ibuprofen L->M

A 6-step traditional Boots synthesis of Ibuprofen.

Greener BHC Synthesis of Ibuprofen A Isobutylbenzene B Friedel-Crafts Acylation (HF Catalyst) A->B C p-Isobutylacetophenone B->C D Hydrogenation (Raney Ni Catalyst) C->D E Alcohol Intermediate D->E F Carbonylation (Pd Catalyst) E->F G Ibuprofen F->G

A 3-step greener BHC synthesis of Ibuprofen.

Experimental Protocols

Detailed experimental protocols for the syntheses are extensive. Below are generalized procedures for key steps.

1. Friedel-Crafts Acylation (BHC Process) : Isobutylbenzene is reacted with acetic anhydride (B1165640) using anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent. The HF is subsequently recovered and reused with high efficiency. This step produces p-isobutylacetophenone.[1]

2. Hydrogenation (BHC Process) : The p-isobutylacetophenone is hydrogenated using a Raney nickel catalyst to form the intermediate alcohol, 1-(4-isobutylphenyl)ethanol. The catalyst is recovered and reused.[11]

3. Carbonylation (BHC Process) : The alcohol intermediate is carbonylated using a palladium catalyst in the presence of carbon monoxide to produce Ibuprofen.[11]

Note: The traditional Boots synthesis involves more hazardous reagents, such as aluminum trichloride which is used in stoichiometric amounts and generates significant waste.[3][7]

The Logic of Green Chemistry Metrics

The selection of a synthetic pathway with a lower environmental impact is guided by several key green chemistry metrics. The following diagram illustrates the relationship between these metrics and the overall goal of a more sustainable synthesis.

Green Chemistry Metrics for Sustainable Synthesis A Sustainable Synthesis B High Atom Economy B->A H Reduced Waste B->H C Low E-Factor C->A C->H D Low Process Mass Intensity (PMI) D->A D->H E Use of Catalytic Reagents E->B F Reduced Number of Steps F->D I Lower Energy Consumption F->I G Benign Solvents & Reagents G->C

Key metrics guiding sustainable chemical synthesis.

Conclusion

The evolution of Ibuprofen synthesis from the Boots process to the BHC process is a landmark example of green chemistry in the pharmaceutical industry. The BHC route demonstrates significant improvements in atom economy, waste reduction, and overall environmental impact.[2][4][12] Newer technologies, including enzymatic reactions and continuous flow processes, promise even greater sustainability in the future. By prioritizing these greener synthetic pathways, the pharmaceutical industry can continue to provide life-saving medicines while minimizing its environmental footprint.

References

The Synthetic Utility of 5-Bromo-1,3-benzodioxole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. This guide provides a comprehensive comparison of 5-bromo-1,3-benzodioxole derivatives, specifically 5-bromo-6-nitro-1,3-benzodioxole (B1270917), with alternative aryl halides in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, essential for the synthesis of a vast array of complex molecules, including pharmaceuticals and agrochemicals.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. The reactivity of the organohalide is a critical factor influencing reaction yields and conditions. While direct head-to-head comparative studies for 5-bromo-6-nitro-1,3-benzodioxole are not extensively documented in peer-reviewed literature, its performance can be benchmarked against electronically similar and structurally analogous aryl bromides.

Aryl bromides are generally more reactive than their chloride counterparts in Suzuki-Miyaura couplings, a trend supported by numerous studies.[1] For the purpose of this guide, we will compare the typical performance of 5-bromo-6-nitro-1,3-benzodioxole with that of 4-bromonitrobenzene, a commonly used and electronically similar substrate.

Comparative Data on Suzuki-Miyaura Coupling Yields
EntryAryl HalideArylboronic AcidProductTypical Yield (%)
15-Bromo-6-nitro-1,3-benzodioxolePhenylboronic acid5-Phenyl-6-nitro-1,3-benzodioxole75-90[2]
24-BromonitrobenzenePhenylboronic acid4-Nitrobiphenyl85-95
35-Bromo-6-nitro-1,3-benzodioxole4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-6-nitro-1,3-benzodioxole70-85[2]
44-Bromonitrobenzene4-Methoxyphenylboronic acid4-Methoxy-4'-nitrobiphenyl80-90
55-Bromo-6-nitro-1,3-benzodioxole3-Pyridinylboronic acid5-(3-Pyridinyl)-6-nitro-1,3-benzodioxole65-80[2]
64-Bromonitrobenzene3-Pyridinylboronic acid3-(4-Nitrophenyl)pyridine70-85
75-Bromo-6-nitro-1,3-benzodioxole2-Thiopheneboronic acid5-(2-Thienyl)-6-nitro-1,3-benzodioxole70-85[2]
84-Bromonitrobenzene2-Thiopheneboronic acid2-(4-Nitrophenyl)thiophene75-88

Note: The yields for 4-bromonitrobenzene are representative of typical Suzuki-Miyaura reactions under optimized conditions and are provided for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following is a general protocol for the Suzuki-Miyaura coupling of 5-bromo-6-nitro-1,3-benzodioxole.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-6-nitro-1,3-benzodioxole (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 5-bromo-6-nitro-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and the base.[2][3]

  • Add the anhydrous solvent via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-6-nitro-1,3-benzodioxole derivative.[3]

Visualizing the Synthetic Process

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_intermediate Ar-Pd(II)Ln-X oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation pdi_aryl_intermediate Ar-Pd(II)Ln-Ar' transmetalation->pdi_aryl_intermediate reductive_elimination Reductive Elimination pdi_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron Ar'-B(OR)2 + Base organoboron->transmetalation Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add 5-bromo-6-nitro-1,3-benzodioxole - Add Arylboronic Acid - Add Catalyst & Base - Add Anhydrous Solvent start->setup reaction Reaction: - Heat to 80-110 °C - Stir vigorously - Monitor by TLC/GC-MS setup->reaction workup Work-up: - Cool to RT - Quench with Water - Extract with Organic Solvent reaction->workup purification Purification: - Combine Organic Layers - Wash with Brine - Dry & Concentrate - Column Chromatography workup->purification end End: Isolated Product purification->end

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1,3-benzodioxole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 5-Bromo-1,3-benzodioxole, a chemical intermediate used in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory during handling and disposal.

PPE CategoryRecommendationJustification
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To protect against skin irritation and potential absorption.[2][3]
Eye Protection Chemical safety goggles or a face shield.[3]To prevent contact with eyes and subsequent serious eye irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator is recommended if dust or aerosols are generated.[3]To minimize the inhalation of vapors or dust that may cause respiratory irritation.[1][2]
Body Protection A fully buttoned laboratory coat.To provide a barrier against accidental spills and contamination of personal clothing.[1][2]
Foot Protection Closed-toe shoes.To protect feet from potential spills and falling objects.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[3]

1. Waste Segregation:

  • Due to its halogenated organic nature, this chemical must be disposed of as hazardous waste.[3]

  • Solid Waste: Collect all solid waste, including residual amounts of the chemical, contaminated PPE (gloves, etc.), and cleaning materials (such as vermiculite (B1170534) or sand used for spills) in a designated and clearly labeled "Halogenated Organic Solid Waste" container.[1][3]

  • Liquid Waste: Collect any solutions containing this compound in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.

2. Container Management:

  • Use waste containers that are in good condition and chemically compatible with the compound.

  • Keep waste containers securely sealed when not in use to prevent the release of vapors.[2]

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

3. Spill Response and Cleanup:

  • In the event of a small spill, immediately contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Carefully sweep or wipe up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • After cleanup, decontaminate the area and all equipment used.[1]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[3]

  • Never dispose of this compound down the drain or in the regular trash.[1][4]

  • All disposal activities must be in accordance with local, state, and federal regulations.[1][2]

III. Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated materials, residual chemical) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid solid_container Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->liquid_container seal_store Seal Container and Store in Designated Secure Area solid_container->seal_store liquid_container->seal_store ehs_contact Contact EHS or Licensed Waste Disposal Service seal_store->ehs_contact end End: Proper Disposal Complete ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 5-Bromo-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-1,3-benzodioxole. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommendationJustification
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[2]Protects against skin irritation and absorption.[2]
Eye Protection Chemical safety goggles with side-shields or a face shield.[2]Prevents eye contact and serious eye irritation.[2]
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.[2]Minimizes inhalation of vapors, which may cause respiratory irritation.[1][2]
Body Protection A fully buttoned lab coat.[2]Provides a barrier against accidental spills and contamination.[2]
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

Preparation
  • Ensure all necessary PPE is inspected and readily available.

  • Verify that the chemical fume hood is functioning correctly.

  • Have a spill kit and emergency plan readily accessible.

  • Ensure eyewash stations and safety showers are unobstructed and operational.[1]

Handling
  • Conduct all work with this compound inside a certified chemical fume hood.[2]

  • Avoid all direct personal contact with the substance, including inhalation.[3]

  • Use appropriate tools (e.g., spatula, scoopula) for transferring the chemical.

  • Keep the container tightly closed when not in use.[4]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[3]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and ensure a safe work environment.

Decontamination Protocol
  • Surfaces and Equipment: All surfaces (benchtops, fume hood sash, etc.) and equipment that have come into contact with this compound must be thoroughly decontaminated. Wipe surfaces with an appropriate solvent (such as ethanol (B145695) or isopropanol) followed by a thorough wash with soap and water.

  • Glassware: Glassware should be rinsed with a suitable solvent and then washed with detergent and water.

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be collected in a designated hazardous waste container. Reusable PPE, such as lab coats, should be laundered separately from personal clothing.[3]

Disposal Plan

Due to its chemical nature as a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[2]

Waste TypeCollection and LabelingStorageFinal Disposal
Solid Waste Collect in a designated, clearly labeled "Halogenated Organic Waste" container. This includes contaminated PPE, weighing paper, and spill cleanup materials.[2]Store in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers securely sealed when not in use.[2]Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2]
Liquid Waste Collect in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container. This includes any solutions containing the compound and solvent rinses from decontamination.[2]Store in a designated, well-ventilated, and secure area away from incompatible materials. Keep containers securely sealed when not in use.[2]Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Collection cluster_disposal Disposal Prep Gather & Inspect PPE FumeHood Verify Fume Hood Operation SpillKit Ready Spill Kit WorkInHood Work in Fume Hood Handle Transfer & Use Chemical WorkInHood->Handle Store Seal & Store Container Handle->Store Spill Spill Handle->Spill Spill Occurs Decon Decontaminate Surfaces & Equipment Store->Decon After Use Waste Collect Waste in Labeled Containers Decon->Waste StoreWaste Store Waste Securely Waste->StoreWaste Dispose Dispose via EHS StoreWaste->Dispose SpillResponse Execute Spill Response Spill->SpillResponse SpillResponse->Decon

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.